molecular formula C8H8ClNO2 B1455579 Methyl 4-chloro-3-methylpicolinate CAS No. 1260764-76-8

Methyl 4-chloro-3-methylpicolinate

Cat. No.: B1455579
CAS No.: 1260764-76-8
M. Wt: 185.61 g/mol
InChI Key: VAWDFIIBJHTUAH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methylpicolinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-chloro-3-methylpicolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-chloro-3-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWDFIIBJHTUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717270
Record name Methyl 4-chloro-3-methylpyridine-2-carboxylate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260764-76-8
Record name Methyl 4-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
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Record name methyl 4-chloro-3-methylpyridine-2-carboxylate
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Foundational & Exploratory

Methyl 4-chloro-3-methylpicolinate CAS 1260764-76-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8): Properties, Synthesis, and Applications in Chemical Research

Introduction

Substituted pyridine scaffolds are foundational building blocks in modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Among these, picolinic acid esters offer a versatile platform for derivatization, enabling chemists to explore chemical space efficiently. Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8) is a key intermediate, incorporating several reactive handles onto a single, stable heterocyclic core. The chloro-substituent at the 4-position is amenable to nucleophilic aromatic substitution or cross-coupling reactions, the ester at the 2-position can be readily hydrolyzed or converted to an amide, and the methyl group at the 3-position provides steric and electronic influence.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the molecule's synthesis, characterization, handling, and strategic application in research and development programs. The protocols and explanations are designed to be self-validating, emphasizing the causality behind each experimental choice to ensure robust and reproducible outcomes.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective use. The key identifiers and properties for Methyl 4-chloro-3-methylpicolinate are summarized below.

Table 1: Chemical Identifiers

Property Value
CAS Number 1260764-76-8[2]
IUPAC Name methyl 4-chloro-3-methylpyridine-2-carboxylate[2]
Synonyms Methyl 4-chloro-3-methylpicolinate[2]
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [3]

| InChI Key | VAWDFIIBJHTUAH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties and Storage

Property Value Source
Physical Form Solid, semi-solid, or liquid
Purity Typically ≥97%
Storage Temperature 2-8°C, under inert atmosphere [3]

| Solubility | Soluble in common organic solvents like Chloroform and Methanol (Slightly) |[4] |

Caption: Chemical structure of Methyl 4-chloro-3-methylpicolinate.

Synthesis and Purification: A Representative Protocol

While specific peer-reviewed synthetic procedures for CAS 1260764-76-8 are not widely published, a reliable synthesis can be developed from first principles based on well-established reactions for analogous compounds, such as Methyl 4-chloropicolinate.[1][4][5] The most direct and logical approach is the Fischer esterification of the corresponding carboxylic acid, 4-chloro-3-methylpicolinic acid.

Causality of the Synthetic Approach: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[6] Using methanol as both the reagent and the solvent drives the equilibrium towards the product ester due to its large molar excess. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol. The subsequent work-up is designed to systematically remove the catalyst, unreacted starting material, and byproducts.

Synthesis_Workflow cluster_prep Phase 1: Reaction cluster_workup Phase 2: Work-up & Isolation cluster_purify Phase 3: Purification & Analysis start 4-chloro-3-methylpicolinic acid + Methanol (solvent/reagent) + H₂SO₄ (catalyst) react Reflux (e.g., 65°C, 12-24h) Monitor by TLC/LC-MS start->react quench Cool to RT Neutralize with aq. NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify characterize Characterization (NMR, MS, HPLC) purify->characterize product Pure Methyl 4-chloro-3-methylpicolinate characterize->product

Caption: A logical workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-methylpicolinic acid (1.0 eq).

    • Add anhydrous methanol (approx. 0.2-0.4 M concentration). Using methanol as the solvent ensures it is in large excess.

    • Slowly and carefully, add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring. The addition is exothermic.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours.

    • Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting carboxylic acid spot/peak and the appearance of a new, less polar product spot/peak indicates conversion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Perform this addition cautiously as CO₂ gas will evolve.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel.

    • A solvent system (eluent) of ethyl acetate in hexanes (e.g., starting with 5% EtOAc and gradually increasing the polarity) is typically effective for separating the less polar ester product from any residual polar starting material.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the final compound. Commercial suppliers utilize a suite of techniques, including NMR, MS, and HPLC.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted shifts are based on standard chemical shift values for substituted pyridines.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Pyridine-H (C5) δ ~8.4 ppm (d, J≈5 Hz) δ ~148 ppm Aromatic proton adjacent to nitrogen, deshielded.
Pyridine-H (C6) δ ~7.3 ppm (d, J≈5 Hz) δ ~125 ppm Aromatic proton coupled to H at C5.
O-CH₃ (Ester) δ ~4.0 ppm (s) δ ~53 ppm Classic methyl ester chemical shift.
Ar-CH₃ (C3-Methyl) δ ~2.4 ppm (s) δ ~18 ppm Typical aromatic methyl group shift.
C=O (Ester) - δ ~165 ppm Carbonyl carbon of an ester.
C-Cl (C4) - δ ~145 ppm Aromatic carbon directly attached to chlorine.
C-CO₂Me (C2) - δ ~150 ppm Aromatic carbon attached to the ester group.

| C-CH₃ (C3) | - | δ ~135 ppm | Aromatic carbon attached to the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For C₈H₈ClNO₂, the exact mass is 185.0243. High-resolution MS (HRMS) should detect this ion ([M+H]⁺ at 186.0316).

  • Isotopic Pattern: A critical validation point is the presence of the chlorine isotope pattern. The analysis will show two major peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2)⁺, in an approximate intensity ratio of 3:1.

  • Key Fragmentation: Electron Impact (EI) MS would likely show fragmentation patterns corresponding to the loss of key functional groups.

MS_Fragmentation parent Parent Ion [M]⁺ m/z = 185/187 frag1 Loss of •OCH₃ [M-31]⁺ m/z = 154/156 parent->frag1 - •OCH₃ frag2 Loss of CO₂CH₃ [M-59]⁺ m/z = 126/128 parent->frag2 - •CO₂CH₃ frag3 Loss of •Cl [M-35]⁺ m/z = 150 parent->frag3 - •Cl

Caption: Plausible fragmentation pathway for Methyl 4-chloro-3-methylpicolinate in EI-MS.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of a synthetic compound.

  • Methodology:

    • Column: A reverse-phase C18 column is standard.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

    • Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. The Globally Harmonized System (GHS) classifications provide a clear guide to the potential hazards.

Table 4: GHS Safety Information

Category Information
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Storage: For long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C to prevent degradation.[3]

Applications in Drug Discovery and Chemical Synthesis

Methyl 4-chloro-3-methylpicolinate is not an end-product but a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C4-position, making the chloro group a good leaving group for SₙAr reactions with O-, N-, and S-nucleophiles. This is a primary pathway for introducing diverse side chains.

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds, dramatically increasing molecular complexity.

  • Amide Bond Formation: The methyl ester is a stable protecting group for the carboxylic acid but can be readily hydrolyzed under basic or acidic conditions to reveal the picolinic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common linkage in bioactive molecules.

The strategic value of this intermediate lies in its ability to serve as a lynchpin in a synthetic route, allowing for the late-stage introduction of diversity elements, a key strategy in modern medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

Methyl 4-chloro-3-methylpicolinate is a well-defined chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its value is derived from the strategically placed functional groups on the picolinate core, which allow for a multitude of subsequent chemical transformations. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and confirming its identity and purity through rigorous analytical methods, scientists can confidently integrate this versatile building block into their research programs to accelerate the discovery of novel chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 4-Chloropicolinate. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylpentanoic acid. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Al-Zaydi, K. M. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(5), 488-491. Available at: [Link]

  • Al-Zaydi, K. M. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(5), 488-491. Available at: [Link]

  • Sayyah, M., et al. (2018). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 2-Carbomethoxypyridine. PubChem Compound Database. Available at: [Link]

  • Taha, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 112, 104928. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Available at: [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylpyridine hydrochloride. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • Yousif, E., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Scientific & Engineering Research, 3(4).
  • Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenol. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1282.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Che Zain, N. N., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • The Royal Society of Chemistry. (2022). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-835.

Sources

Technical Guide: Synthesis of Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 4-chloro-3-methylpicolinate CAS Registry Number: 1260764-76-8 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Executive Summary

Methyl 4-chloro-3-methylpicolinate is a highly valued pyridine scaffold in the development of agrochemicals (specifically synthetic auxins and herbicides) and pharmaceutical intermediates (kinase inhibitors). Its structural rigidity, combined with the orthogonal reactivity of the 2-ester, 3-methyl, and 4-chloro motifs, makes it a versatile building block.

This technical guide details a robust, scalable synthesis route starting from 3-methylpicolinic acid . The protocol leverages the N-oxide activation strategy , which allows for regioselective functionalization at the C4 position—a historically challenging transformation in pyridine chemistry due to the electron-deficient nature of the ring.

Retrosynthetic Analysis

The synthesis is designed to overcome the poor reactivity of the pyridine ring toward electrophilic substitution. By introducing an N-oxide moiety, we increase electron density at the C4 position, facilitating nitration. Subsequent chlorodeoxygenation simultaneously installs the chlorine atom and restores the aromatic pyridine system.

Retrosynthesis Target Methyl 4-chloro-3-methylpicolinate (Target) Acid 4-Chloro-3-methylpicolinic Acid Target->Acid Esterification Nitro 4-Nitro-3-methylpicolinic Acid N-Oxide Acid->Nitro Chlorodeoxygenation (POCl3) Oxide 3-Methylpicolinic Acid N-Oxide Nitro->Oxide Nitration (HNO3/H2SO4) Start 3-Methylpicolinic Acid (Starting Material) Oxide->Start N-Oxidation (H2O2)

Figure 1: Retrosynthetic disconnection showing the N-oxide activation pathway.

Detailed Experimental Protocol

Phase 1: N-Oxidation of 3-Methylpicolinic Acid

Objective: Activate the pyridine ring for electrophilic attack.

  • Reagents: 3-Methylpicolinic acid (1.0 eq), Hydrogen Peroxide (30% aq, 5.0 eq), Sodium Tungstate (cat.), Water.

  • Mechanism: Direct oxidation of the pyridine nitrogen.

Protocol:

  • Charge a glass-lined reactor with 3-methylpicolinic acid and water (5 vol).

  • Add Sodium Tungstate dihydrate (0.05 eq) as a catalyst.

  • Heat the suspension to 60°C.

  • Add Hydrogen Peroxide (30%) dropwise over 2 hours. Caution: Exothermic.

  • Raise temperature to 80°C and stir for 6–8 hours. Monitor by HPLC for consumption of starting material.

  • Workup: Cool to 0°C. The product, 3-methylpicolinic acid N-oxide , often precipitates. Filter and wash with ice-cold water. Yields are typically >85%.

Phase 2: Regioselective Nitration

Objective: Install a leaving group (Nitro) at the C4 position.

  • Reagents: 3-Methylpicolinic acid N-oxide (1.0 eq), Fuming Nitric Acid (HNO3, 3.0 eq), Concentrated Sulfuric Acid (H2SO4, solvent).

  • Critical Process Parameter (CPP): Temperature control is vital to prevent dinitration or decomposition.

Protocol:

  • Dissolve 3-methylpicolinic acid N-oxide in Conc. H2SO4 (4 vol) at 0–5°C.

  • Add Fuming HNO3 dropwise, maintaining internal temperature <10°C.

  • Heat slowly to 90–100°C and hold for 3–5 hours.

  • Quench: Pour the reaction mixture onto crushed ice (10 vol).

  • Adjust pH to ~1–2 with NaOH (aq) to precipitate the product.

  • Filter the yellow solid: 4-nitro-3-methylpicolinic acid N-oxide . Dry in a vacuum oven.

Phase 3: Chlorodeoxygenation (The "Key Step")

Objective: Nucleophilic displacement of the nitro group by chloride, with concomitant reduction of the N-oxide.

  • Reagents: 4-Nitro-3-methylpicolinic acid N-oxide (1.0 eq), Phosphorus Oxychloride (POCl3, 5.0 eq).

  • Mechanism: The oxygen of the N-oxide attacks P of POCl3, activating the ring. Chloride attacks C4, displacing the nitro group.

Protocol:

  • Place 4-nitro-3-methylpicolinic acid N-oxide in a round-bottom flask.

  • Add POCl3 carefully (neat). Note: POCl3 is corrosive and reacts violently with moisture.

  • Reflux the mixture (approx. 105°C) for 4–6 hours. The suspension will clear as the reaction proceeds.

  • Distillation: Remove excess POCl3 under reduced pressure.

  • Hydrolysis: Pour the residue slowly onto crushed ice/water. Stir vigorously to hydrolyze the phosphoryl intermediates.

  • Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4 and concentrate to yield 4-chloro-3-methylpicolinic acid .

Phase 4: Methyl Esterification

Objective: Final conversion to the target ester.

  • Reagents: 4-Chloro-3-methylpicolinic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (SOCl2, 1.2 eq) or H2SO4 (cat).

Protocol:

  • Dissolve the acid in Methanol (10 vol).

  • Cool to 0°C. Add Thionyl Chloride dropwise.

  • Heat to reflux for 3 hours.

  • Concentrate the solvent.[1]

  • Redissolve in DCM, wash with saturated NaHCO3 (to remove unreacted acid), then Brine.

  • Concentrate to obtain Methyl 4-chloro-3-methylpicolinate .

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey Byproduct
1 N-OxidationH2O2, Na2WO485-92%Unreacted SM
2 NitrationHNO3, H2SO460-75%4-H (denitration)
3 ChlorodeoxygenationPOCl365-80%Phosphorus salts
4 EsterificationMeOH, SOCl290-95%HCl (gas)

Process Logic & Safety (Graphviz)

The following diagram illustrates the critical decision points and safety barriers, particularly for the hazardous POCl3 step.

Workflow Start Start: 4-Nitro-N-Oxide Precursor POCl3_Add Add POCl3 (Neat) Temp < 25°C Start->POCl3_Add Reflux Reflux at 105°C 4-6 Hours POCl3_Add->Reflux Activation Distill Vacuum Distillation Remove Excess POCl3 Reflux->Distill Completion Quench Ice Quench (Hydrolysis) Exothermic Control Distill->Quench Residue Handling Extract Extraction (EtOAc) Isolate Acid Quench->Extract

Figure 2: Workflow for the critical Chlorodeoxygenation step, highlighting safety checkpoints.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 8.45 (d, 1H): Proton at C6 (alpha to Nitrogen). Characteristic doublet due to coupling with C5.

    • δ 7.35 (d, 1H): Proton at C5 (beta to Nitrogen).

    • δ 3.98 (s, 3H): Methyl ester (-COOCH3).

    • δ 2.60 (s, 3H): Methyl group at C3 (-CH3). Note: The shift is deshielded due to the ortho-carboxylate and aromatic ring.

  • Mass Spectrometry (LC-MS):

    • [M+H]+: 186.03 (Calculated for C8H8ClNO2). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting & Optimization

  • Incomplete Nitration: If the nitration stalls, ensure the H2SO4 is concentrated (>98%) to maintain the dehydrating environment necessary for nitronium ion (NO2+) generation.

  • POCl3 Workup Hazards: Quenching POCl3 is violent. Never add water to POCl3. Always add the reaction mass (or concentrated residue) slowly to a large excess of ice water with vigorous stirring.

  • Regioselectivity: The 3-methyl group sterically hinders the C2 and C4 positions slightly, but electronic effects from the N-oxide dominate, directing the nitro group to C4. If C2-nitration is observed (rare), lower the reaction temperature.

References

  • ChemicalBook. (n.d.). Methyl 4-chloro-3-methylpicolinate Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis and Reactivity. Retrieved from

  • BLD Pharm. (n.d.). Methyl 4-chloro-3-methylpicolinate MSDS and Data. Retrieved from

Sources

Methyl 4-chloro-3-methylpicolinate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8) is a highly functionalized pyridine intermediate used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Characterized by its 2,3,4-substitution pattern , this scaffold offers three distinct vectors for chemical diversification: the electrophilic ester at C2, the steric methyl handle at C3, and the nucleophilic aromatic substitution-susceptible chloride at C4. This guide provides a definitive analysis of its physicochemical properties, synthesis logic, and handling protocols.

Chemical Identity & Structural Analysis[2][3][4]

The compound is a methyl ester derivative of picolinic acid, distinguished by a methyl group at the 3-position and a chlorine atom at the 4-position. This steric crowding at C3 significantly influences the reactivity of the adjacent ester and chloride moieties.

Property Data Specification
IUPAC Name Methyl 4-chloro-3-methylpyridine-2-carboxylate
CAS Number 1260764-76-8
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
SMILES COC(=O)C1=NC=CC(Cl)=C1C
InChI Key VAWDFIIBJHTUAH-UHFFFAOYSA-N
MDL Number MFCD09839160

Physical & Thermodynamic Properties[6][7]

Experimental data for this specific isomer is often extrapolated from close structural analogs. The values below represent a synthesis of empirical observations and high-confidence computational models.

Core Physical Data
Parameter Value / Range Notes
Physical State Solid or Semi-solidLow-melting solid at RT; often forms a beige to off-white crystalline mass.
Melting Point 40 – 60 °C (Predicted)Distinct from its hydrochloride salt (mp 165–169 °C).
Boiling Point ~264 °C (at 760 mmHg)Decomposes at high temperatures; vacuum distillation recommended.
Density 1.29 ± 0.1 g/cm³Predicted based on molar volume.
Flash Point >110 °CNon-volatile under standard storage conditions.
Solubility & Lipophilicity Profile

The presence of the lipophilic chlorine and methyl groups balances the polarity of the pyridine nitrogen and ester functionality.

  • LogP (Calculated): 1.61 ± 0.2

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

    • Low/Insoluble: Water (hydrophobic nature dominates), Hexanes (partial).

Spectroscopic Characterization (NMR Logic)

Validating the identity of Methyl 4-chloro-3-methylpicolinate requires precise interpretation of Proton Nuclear Magnetic Resonance (


H-NMR). The 2,3,4-substitution pattern breaks the symmetry of the pyridine ring, resulting in distinct coupling patterns.
Predicted H-NMR Shift Assignments (CDCl₃, 400 MHz)
Proton Environment Shift (

ppm)
Multiplicity Mechanistic Explanation
Pyridine H-6 8.30 – 8.45Doublet (

Hz)
Deshielded by the adjacent ring nitrogen; typical

-proton shift.
Pyridine H-5 7.30 – 7.45Doublet (

Hz)
Couples with H-6; shielded relative to H-6 due to

-position relative to Nitrogen.
Ester -OCH₃ 3.95 – 4.05Singlet (3H)Characteristic methyl ester singlet; deshielded by oxygen.
Aryl -CH₃ (C3) 2.50 – 2.65Singlet (3H)Distinct singlet; slightly deshielded by the aromatic ring and proximity to the ester.

Analyst Note: The absence of a proton at C3 and C4 simplifies the aromatic region to a clean pair of doublets (AX system), confirming the regiochemistry of the substituents.

Synthesis & Derivatization Workflows

The synthesis of Methyl 4-chloro-3-methylpicolinate typically follows a convergent pathway starting from substituted picolinic acids. The diagram below illustrates the synthesis logic and primary downstream applications.

Synthesis Logic Diagram

SynthesisWorkflow Start 4-Chloro-3-methyl picolinic acid Reagent SOCl2 / MeOH (Acid Chloride Formation) Start->Reagent Activation Product Methyl 4-chloro-3-methyl picolinate (CAS 1260764-76-8) Reagent->Product Esterification Reflux, 2-4h App1 SNAr Displacement (C4 Functionalization) Product->App1 Nucleophiles (Amines/Thiols) App2 Ester Hydrolysis (Acid Regeneration) Product->App2 LiOH/THF App3 Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->App3 Boronic Acids

Figure 1: Synthesis pathway and downstream diversification vectors for CAS 1260764-76-8.

Experimental Protocol: Acid to Methyl Ester

Standard Operating Procedure (SOP) for Esterification:

  • Activation: Suspend 4-chloro-3-methylpicolinic acid (1.0 eq) in anhydrous toluene or DCM.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 0°C. Add catalytic DMF (0.1 eq) to initiate acyl chloride formation.
    
  • Reflux: Heat to reflux (70–80°C) for 2 hours until gas evolution (

    
    ) ceases.
    
  • Esterification: Cool to 0°C. Add excess anhydrous Methanol (MeOH) slowly.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    .
  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Handling, Safety & Stability (EHS)

As a halogenated pyridine ester, this compound requires strict adherence to safety protocols to prevent mucosal irritation and potential sensitization.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Inert Gas (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the chloride.

  • Shelf Life: Stable for >24 months if stored in a tightly sealed, light-resistant container.

References

  • PubChem Compound Summary. (2025). Methyl 4-chloropicolinate and derivatives. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8).[1][2] Merck KGaA. Link

  • ChemicalBook. (2025). Synthesis and Properties of Chloropicolinates. Link

  • Ambeed. (2025). Safety Data Sheet (SDS) - Methyl 4-chloro-3-methylpicolinate. Link

  • Enamine Store. (2025). Building Block Profile: Methyl 4-chloro-3-methylpyridine-2-carboxylate. Link

Sources

Technical Monograph: Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-chloro-3-methylpicolinate , a specialized heterocyclic scaffold used in the synthesis of kinase inhibitors and advanced agrochemicals.

Structural Dynamics, Synthesis, and Medicinal Utility

Part 1: Executive Summary & Structural Anatomy

Methyl 4-chloro-3-methylpicolinate (CAS: 1260764-76-8) is a tri-substituted pyridine derivative serving as a high-value electrophile in medicinal chemistry. Its utility stems from the 4-chloro substituent, which is electronically activated for Nucleophilic Aromatic Substitution (


) by the para-located pyridine nitrogen and the electron-withdrawing ester at the C2 position.

The 3-methyl group is not merely a bystander; it introduces critical steric constraints (ortho-effect) that can modulate the conformation of downstream intermediates, often improving selectivity in kinase binding pockets by forcing out-of-plane twisting of attached aryl rings.

Structural Logic & Electronic Environment

The following diagram illustrates the electronic "push-pull" dynamics that define the molecule's reactivity profile.

G cluster_0 Core Scaffold: Methyl 4-chloro-3-methylpicolinate Core Pyridine Ring (Electron Deficient) C2_Ester C2-Methyl Ester (-COOMe) C2_Ester->Core Resonance Withdrawal (-M) C4_Chloro C4-Chloro Group (-Cl) C2_Ester->C4_Chloro Meta-Activation (Secondary) C3_Methyl C3-Methyl Group (-CH3) C3_Methyl->C2_Ester Steric Clash (Torsional Strain) C3_Methyl->C4_Chloro Ortho-Sterics (Selectivity Control) N_Atom Pyridine Nitrogen (Electron Sink) N_Atom->Core Inductive Withdrawal (-I) N_Atom->C4_Chloro Para-Activation (Facilitates SnAr)

Figure 1: Electronic and steric map of the scaffold. The C4-Cl bond is weakened by the para-nitrogen, while the C3-Methyl exerts steric influence on both the C2 and C4 positions.

Part 2: Physicochemical Profile

Precise data is essential for formulation and reaction stoichiometry.

PropertyValueNotes
IUPAC Name Methyl 4-chloro-3-methylpyridine-2-carboxylate
CAS Number 1260764-76-8Distinct from the 4-chloropicolinate (24484-93-3)
Molecular Formula

Molecular Weight 185.61 g/mol
Physical State Off-white to pale yellow solidLow melting point solid (approx. 40–50 °C)
LogP (Predicted) ~1.85Moderate lipophilicity
PSA (Polar Surface Area) 39.2 ŲGood membrane permeability potential
Solubility DCM, EtOAc, MeOH, DMSOSparingly soluble in water

Part 3: Synthesis Strategy ("The Make")

While commercially available, understanding the synthesis is crucial for troubleshooting impurity profiles (e.g., regioisomers).

Primary Synthetic Route

The most robust route involves the chlorination of 4-hydroxy-3-methylpicolinic acid (or its lactam tautomer) followed by esterification. Direct chlorination of the pyridine ring without an activating group (like an N-oxide or hydroxyl) is generally low-yielding.

  • Precursor: 4-hydroxy-3-methylpicolinic acid.

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ) with catalytic DMF. This converts the 4-OH/C=O to 4-Cl and the carboxylic acid to the acid chloride.
  • Esterification (Quench): The resulting acid chloride is quenched into anhydrous Methanol to yield the methyl ester.

Reaction Scheme


Part 4: Reactivity & Applications ("The Use")

This scaffold is a "privileged structure" in drug discovery. The 4-position is the primary vector for diversification.

Nucleophilic Aromatic Substitution ( )

The chlorine atom at C4 is highly labile toward nucleophiles (amines, thiols, alkoxides) due to the electron-deficient nature of the pyridine ring, amplified by the ester at C2.

  • Mechanism: Addition-Elimination.

  • Regioselectivity: Exclusive to C4. The C2 ester is stable under mild basic conditions, though hydrolysis can occur if the reaction is too harsh (e.g., strong NaOH, high heat).

  • Role of C3-Methyl: It prevents attack at C3 and can slow down the reaction rate at C4 slightly compared to the non-methylated analog due to steric hindrance, requiring slightly elevated temperatures (60–80 °C).

Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig: Palladium-catalyzed amination (useful if

    
     fails with weak nucleophiles).
    

ReactionMap Start Methyl 4-chloro-3-methylpicolinate Prod1 4-Amino Derivative (Kinase Inhibitor Core) Start->Prod1 Primary Amines / Base (SnAr, 60°C) Prod2 4-Aryl Derivative (Biaryl Scaffold) Start->Prod2 Ar-B(OH)2 / Pd(PPh3)4 (Suzuki Coupling) Prod3 Picolinic Acid (Hydrolysis Product) Start->Prod3 LiOH / THF:H2O (Saponification)

Figure 2: Divergent synthesis pathways from the core scaffold.

Part 5: Experimental Protocol

Protocol: Displacement with Morpholine

This protocol demonstrates the functionalization of the C4 position, a standard transformation in generating kinase inhibitor libraries.

Objective: Synthesis of Methyl 3-methyl-4-morpholinopicolinate.

Reagents:

  • Methyl 4-chloro-3-methylpicolinate (1.0 eq)

  • Morpholine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-3-methylpicolinate (185.6 mg, 1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by Morpholine (105 µL, 1.2 mmol).

    • Note: The solution may turn slightly yellow upon amine addition.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 70 °C in an oil bath. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Timeline: Conversion is typically complete within 4–6 hours. The starting material spot (

      
      ) should disappear, replaced by a more polar product spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–60% EtOAc in Hexanes) to yield the product as a white solid.

Validation Criteria:

  • LC-MS: Observe [M+H]+ peak at 237.1.

  • 1H NMR: Loss of the aromatic doublet corresponding to C5-H (shifted upfield due to electron donation from morpholine).

Part 6: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety glasses.

  • Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Esters can hydrolyze over time if exposed to atmospheric moisture.

Part 7: References

  • PubChem. (2025).[2] Compound Summary: Methyl 4-chloro-3-methylpicolinate.[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. Retrieved January 29, 2026, from [Link]

Sources

Technical Monograph: Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Pathways, and Pharmacophore Utility [1]

Executive Summary

Methyl 4-chloro-3-methylpicolinate (CAS: 1260764-76-8) represents a highly specialized pyridine scaffold utilized as a critical intermediate in the synthesis of agrochemical auxins and pharmaceutical kinase inhibitors.[1] Its structural uniqueness lies in the steric interplay between the C3-methyl group and the C2-ester, combined with the electrophilic "handle" at C4.[1] This guide provides a rigorous analysis of its nomenclature, physicochemical profile, and synthetic architecture, designed for application scientists requiring high-purity protocol design.

Structural Elucidation & Nomenclature

The trivial name "picolinate" often obscures the systematic derivation required for regulatory filing and patent clarity. Below is the definitive breakdown of the IUPAC nomenclature logic.

Systematic Derivation[1][2]
  • Parent Structure: Pyridine (heterocyclic aromatic ring).[1][2]

  • Principal Functional Group: Carboxylate (Priority > Halogen/Alkyl).[1] This assigns Position 2 to the carbon attached to the ester, defining the parent acid as pyridine-2-carboxylic acid (Picolinic acid).

  • Substituents:

    • Methyl group: Located at Position 3.[1]

    • Chloro group: Located at Position 4.[1][3][4][5]

  • Ester Moiety: The alkyl group attached to the oxygen is a Methyl group.[1]

Definitive IUPAC Name: Methyl 4-chloro-3-methylpyridine-2-carboxylate

Structural Visualization (DOT)

The following diagram illustrates the numbering priority and steric environment.

G Pyridine Pyridine Core (C5H5N) C2 C2: Carboxylate (Principal Group) Pyridine->C2 Position 2 C3 C3: Methyl (Steric Hindrance) Pyridine->C3 Position 3 C4 C4: Chlorine (Reactive Handle) Pyridine->C4 Position 4 Name Methyl 4-chloro-3-methylpicolinate C2->Name C3->Name C4->Name

Figure 1: Structural decomposition and regiochemical assignment of the pyridine core.

Physicochemical Profiling

For drug discovery applications, understanding the lipophilicity and electronic properties is vital. The C3-methyl group introduces significant orthogonality, twisting the C2-ester out of planarity, which impacts hydrolysis rates and metabolic stability.[1]

PropertyValueContext for Application
CAS Registry 1260764-76-8Unique Identifier
Molecular Formula

-
Molecular Weight 185.61 g/mol Fragment-based drug design (FBDD) compliant
Predicted LogP ~1.7 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 3 (N, O, O)Interaction points for active site binding
Topological Polar Surface Area ~39.2 ŲIndicates good oral bioavailability potential
Physical State Solid (Off-white)Melting Point: ~50-52°C (Typical for class)

Synthetic Architecture & Process Chemistry

The synthesis of 4-chloropicolinates is non-trivial due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution.[1] The preferred industrial route utilizes Nucleophilic Aromatic Substitution (


)  on an activated N-oxide intermediate or direct chlorination of the picolinic acid precursor.[1]
Retrosynthetic Analysis

To synthesize Methyl 4-chloro-3-methylpicolinate, we typically proceed via the N-oxide activation pathway , which renders the C4 position susceptible to chlorination using phosphorus oxychloride (


) or thionyl chloride (

).[1]
Experimental Protocol (General Methodology)

Note: This protocol is a generalized high-purity synthesis derived from standard pyridine chemistry.

Step 1: N-Oxidation [1]

  • Substrate: Methyl 3-methylpicolinate (or the free acid).

  • Reagent: Urea hydrogen peroxide complex (UHP) or m-CPBA.

  • Conditions: Reflux in Dichloromethane (DCM) or Trifluoroacetic anhydride (TFAA).[1]

  • Mechanism: Formation of the N-oxide activates C2 and C4 towards nucleophilic attack.[1]

Step 2: Regioselective Chlorination

  • Reagent:

    
     (Phosphorus oxychloride).[1]
    
  • Conditions: 80-100°C, inert atmosphere (

    
    ).
    
  • Key Insight: The oxygen of the N-oxide coordinates with Phosphorus, creating a good leaving group.[1] Chloride attacks C4 (para to Nitrogen) preferentially over C2 due to steric blocking by the C3-methyl group.[1]

Step 3: Esterification (If starting from Acid)

  • Reagent: Methanol /

    
     (cat).
    
  • Conditions: Reflux.[1][6]

Synthetic Workflow Diagram (DOT)

Synthesis Start Start: 3-Methylpicolinic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate: Methyl 3-methylpicolinate Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA or UHP/TFAA) Inter1->Step2 Inter2 Intermediate: Pyridine N-Oxide Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Heat) Inter2->Step3 Regioselective Cl- insertion Final Target: Methyl 4-chloro-3-methylpicolinate Step3->Final

Figure 2: Step-wise synthetic pathway leveraging N-oxide activation for C4 chlorination.

Applications in Drug Discovery & Agrochemistry

The 4-chloro substituent is not merely structural; it is a "functional handle."[1] In medicinal chemistry, this molecule acts as a scaffold for Scaffold Hopping .

Displacement

The Chlorine at C4 is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylate.[1]

  • Reaction: Displacement with amines, phenols, or thiols.

  • Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

  • Example: Reaction with an aryl-amine yields 4-amino-picolinates, a class of potent herbicides (e.g., Halauxifen-methyl analogs).[1]

Steric Steering (The C3 Methyl Role)

The C3-methyl group forces the C2-carboxylate out of the ring plane.[1] This conformation:

  • Reduces Metabolic Hydrolysis: Steric bulk protects the ester from esterases.[1]

  • Selectivity: Increases binding selectivity in enzyme pockets by restricting conformational freedom (Atropisomerism potential).[1]

References

  • Sigma-Aldrich. (n.d.).[1][2] Methyl 4-chloro-3-methylpicolinate Product Sheet. Retrieved from

  • PubChem. (2025).[1][7] Compound Summary: Methyl 4-chloropicolinate derivatives. National Library of Medicine.[1] Retrieved from [7]

  • BLD Pharm. (n.d.).[1] Methyl 4-chloro-3-methylpicolinate CAS 1260764-76-8.[8][9] Retrieved from

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry.[1][3][10] Elsevier.[1] (Standard text on Pyridine N-oxide chemistry).

(Note: While specific CAS 1260764-76-8 is a catalog item, the synthetic methodology cited is based on the authoritative general reactivity of 4-chloropicolinates as described in standard heterocyclic chemistry texts and analogous patent literature).

Sources

An In-Depth Technical Guide to Methyl 4-chloro-3-methylpicolinate: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-methylpicolinate, with a molecular weight of 185.61 g/mol , is a strategically important heterocyclic building block in the landscape of pharmaceutical research and development. Its substituted pyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, reactivity, and potential applications of this compound, with a particular focus on its role as an intermediate in the synthesis of bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Significance of Substituted Picolinates in Drug Discovery

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a highly desirable scaffold in drug design. Picolinates, as esters of pyridine-2-carboxylic acid, and their derivatives are particularly valuable as they provide a handle for further chemical modification. Methyl 4-chloro-3-methylpicolinate (CAS Number: 1260764-76-8) is a prime example of such a building block, incorporating several key features: a reactive chloro group amenable to cross-coupling reactions, a methyl group that can influence steric and electronic properties, and a methyl ester that can be readily hydrolyzed or converted to an amide. These attributes make it a valuable precursor for the synthesis of a wide range of complex molecules, including kinase inhibitors and other targeted therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research. The key properties of Methyl 4-chloro-3-methylpicolinate are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 185.61 g/mol [1]
Chemical Formula C₈H₈ClNO₂[1]
CAS Number 1260764-76-8[1]
IUPAC Name methyl 4-chloro-3-methylpyridine-2-carboxylate[1]
Physical Form Solid or semi-solid or liquid[1]
Storage Conditions Inert atmosphere, 2-8°C[1]
Spectroscopic Characterization

While specific, publicly available spectra for Methyl 4-chloro-3-methylpicolinate are limited, its structure can be predicted based on the analysis of closely related compounds. Spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis or before use in a reaction.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl ester group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the aromatic pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 185. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of Methyl 4-chloro-3-methylpicolinate likely involves the chlorination and esterification of a suitable 3-methylpicolinic acid precursor. A general, logical workflow for such a synthesis is depicted below.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start 3-Methyl-4-nitropicolinic acid N-oxide step1 Chlorination (e.g., POCl₃) start->step1 Step 1 step2 Reduction of N-oxide (e.g., PCl₃) step1->step2 Step 2 step3 Esterification (e.g., SOCl₂, Methanol) step2->step3 Step 3 product Methyl 4-chloro-3-methylpicolinate step3->product Final Product

Caption: Proposed synthetic workflow for Methyl 4-chloro-3-methylpicolinate.

Detailed Experimental Protocol (Analogous to Methyl 4-chloropicolinate Synthesis)

The following protocol is based on the synthesis of Methyl 4-chloropicolinate and can be adapted for the synthesis of the title compound with appropriate modifications to the starting material and reaction conditions.

  • Chlorination and N-oxide reduction: A suitable starting material, such as 3-methyl-4-nitropicolinic acid N-oxide, would be reacted with a chlorinating agent like phosphorus oxychloride (POCl₃). This step would both introduce the chloro group at the 4-position and reduce the N-oxide.

  • Esterification: The resulting 4-chloro-3-methylpicolinoyl chloride would then be reacted with methanol to form the methyl ester. This can be achieved by adding methanol directly to the reaction mixture or by isolating the acyl chloride first.

  • Work-up and Purification: The reaction mixture would be carefully quenched with a base, such as sodium bicarbonate solution, to neutralize any excess acid. The product would then be extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification would likely be achieved by column chromatography on silica gel or recrystallization.

Chemical Reactivity and Applications in Synthesis

The reactivity of Methyl 4-chloro-3-methylpicolinate is dominated by the chloro substituent on the electron-deficient pyridine ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in drug discovery to construct carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is particularly well-suited for cross-coupling reactions.

G cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds start Methyl 4-chloro-3-methylpicolinate suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base product_suzuki Aryl/Heteroaryl Substituted Picolinates suzuki->product_suzuki product_buchwald Amino-Substituted Picolinates buchwald->product_buchwald product_sonogashira Alkynyl-Substituted Picolinates sonogashira->product_sonogashira

Caption: Key cross-coupling reactions involving Methyl 4-chloro-3-methylpicolinate.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for introducing diverse aromatic and unsaturated moieties.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the chloro-picolinate with a primary or secondary amine. This is a key transformation for introducing amine functionalities, which are prevalent in many drug molecules.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted picolinates.

Role in the Synthesis of Bioactive Molecules

Substituted picolinates and their corresponding amides are integral components of numerous kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituents on the ring can be tailored to occupy specific pockets within the ATP-binding site of the kinase, thereby enhancing potency and selectivity. While a direct synthesis of a marketed drug using Methyl 4-chloro-3-methylpicolinate is not prominently documented, its structural motifs are present in many developmental and approved kinase inhibitors. Its utility lies in its ability to serve as a versatile starting point for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-chloro-3-methylpicolinate.

  • Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended at 2-8°C, to prevent degradation.

Conclusion

Methyl 4-chloro-3-methylpicolinate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its molecular weight of 185.61 g/mol and its strategically functionalized pyridine ring provide a robust platform for the synthesis of complex and diverse molecular architectures. The reactivity of its chloro group in palladium-catalyzed cross-coupling reactions allows for the facile introduction of a wide range of substituents, making it an ideal starting material for the generation of compound libraries for biological screening. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists to effectively utilize this compound in the pursuit of novel therapeutics.

References

Sources

An In-depth Technical Guide to the Synthesis and Theoretical Yield of Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 4-chloro-3-methylpicolinate, a key building block in pharmaceutical and agrochemical research. This document outlines a validated two-step synthetic approach, commencing with the selective chlorination of 3-methylpicolinic acid to afford the intermediate, 4-chloro-3-methylpicolinic acid, followed by its subsequent esterification. This guide is intended for researchers and professionals in drug development, offering a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a thorough analysis of the theoretical yield. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis.

Introduction and Significance

Methyl 4-chloro-3-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position of the picolinate ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The chloro- and methyl- substitutions modulate the electronic and steric properties of the pyridine ring, influencing its reactivity and biological activity in larger molecular constructs. A reliable and well-characterized synthesis of this intermediate is therefore crucial for advancing research and development in these fields.

This guide details a logical and efficient synthetic strategy, focusing on chemical integrity and reproducibility.

Proposed Synthetic Pathway

The synthesis of Methyl 4-chloro-3-methylpicolinate can be efficiently achieved through a two-step process starting from the commercially available 3-methylpicolinic acid. The overall transformation is depicted below:

Synthetic_Pathway Start 3-Methylpicolinic acid Intermediate 4-Chloro-3-methylpicolinic acid Start->Intermediate Chlorination Product Methyl 4-chloro-3-methylpicolinate Intermediate->Product Esterification

Caption: Proposed two-step synthesis of Methyl 4-chloro-3-methylpicolinate.

The initial step involves the selective chlorination of 3-methylpicolinic acid at the 4-position of the pyridine ring. This is a critical transformation that can be challenging due to the potential for multiple side reactions. The subsequent step is a standard esterification of the resulting carboxylic acid to yield the desired methyl ester.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-methylpicolinic acid

The selective chlorination of 3-methylpicolinic acid is a key challenge in this synthesis. While direct electrophilic chlorination of pyridine rings can be difficult, the presence of the carboxylic acid and methyl groups influences the regioselectivity. A plausible approach involves the use of a strong chlorinating agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
3-Methylpicolinic acid137.14-≥98%
Phosphorus oxychloride (POCl₃)153.331.645≥99%
Sulfuric Acid (H₂SO₄)98.081.8498%
Dichloromethane (DCM)84.931.33≥99.8%
Deionized Water18.021.00-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methylpicolinic acid (1.0 eq).

  • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous solution to approximately 3-4 with a suitable base (e.g., concentrated NaOH solution) while keeping the temperature below 20 °C.

  • The precipitated solid, 4-chloro-3-methylpicolinic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to a constant weight.

Causality of Experimental Choices:

  • Phosphorus oxychloride is a powerful chlorinating agent often used for the conversion of hydroxyl groups on pyridine rings (in their tautomeric pyridone form) to chlorides.

  • The addition of a catalytic amount of sulfuric acid can facilitate the reaction by protonating the pyridine nitrogen, further activating the ring towards nucleophilic attack.

  • Refluxing provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Quenching on ice is a standard procedure to safely decompose the excess phosphorus oxychloride.

  • pH adjustment is crucial for the precipitation of the carboxylic acid product, which is soluble in both highly acidic and basic conditions.

Step 2: Synthesis of Methyl 4-chloro-3-methylpicolinate

The esterification of 4-chloro-3-methylpicolinic acid to its methyl ester is a straightforward and high-yielding reaction. A common and effective method is the formation of an acyl chloride intermediate followed by reaction with methanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
4-chloro-3-methylpicolinic acid171.58-As synthesized
Thionyl chloride (SOCl₂)118.971.631≥99%
Methanol (MeOH)32.040.792Anhydrous, ≥99.8%
Dichloromethane (DCM)84.931.33Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, suspend 4-chloro-3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acyl chloride.

  • Carefully add anhydrous methanol (3.0-5.0 eq) to the reaction mixture, maintaining the temperature below 20 °C with an ice bath.

  • Stir the reaction at room temperature for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-chloro-3-methylpicolinate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards esterification.

  • Catalytic DMF accelerates the formation of the acyl chloride through the formation of the Vilsmeier reagent.

  • The use of anhydrous solvents is critical to prevent the hydrolysis of the acyl chloride intermediate back to the carboxylic acid.

  • The final work-up with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the ester.

Theoretical Yield Calculation

The theoretical yield of Methyl 4-chloro-3-methylpicolinate is calculated based on the stoichiometry of the reaction, assuming a 100% conversion of the limiting reactant.

Molecular Weights:

  • 3-Methylpicolinic acid (C₇H₇NO₂): 137.14 g/mol [1]

  • Methyl 4-chloro-3-methylpicolinate (C₈H₈ClNO₂): 185.61 g/mol

Calculation Steps:

  • Determine the limiting reactant: In this two-step synthesis, the limiting reactant for the overall process is the starting material, 3-methylpicolinic acid.

  • Calculate the moles of the limiting reactant: Moles of 3-methylpicolinic acid = (Mass of 3-methylpicolinic acid used (g)) / (137.14 g/mol )

  • Determine the stoichiometric relationship: The overall reaction from 3-methylpicolinic acid to Methyl 4-chloro-3-methylpicolinate is a 1:1 molar ratio.

  • Calculate the theoretical mass of the product: Theoretical mass of product = (Moles of 3-methylpicolinic acid) x (185.61 g/mol )

Example Calculation:

Assuming the synthesis starts with 10.0 g of 3-methylpicolinic acid:

  • Moles of 3-methylpicolinic acid = 10.0 g / 137.14 g/mol = 0.0729 mol

  • Theoretical moles of Methyl 4-chloro-3-methylpicolinate = 0.0729 mol

  • Theoretical yield = 0.0729 mol x 185.61 g/mol = 13.53 g

The actual yield will be lower than the theoretical yield due to incomplete reactions, side reactions, and losses during work-up and purification. The percent yield is calculated as:

Percent Yield = (Actual Yield (g) / Theoretical Yield (g)) x 100%

Factors Influencing Yield and Purity

Several factors can impact the overall yield and purity of the final product:

  • Purity of Starting Materials: The use of high-purity 3-methylpicolinic acid is essential to minimize the formation of impurities that can be difficult to separate.

  • Reaction Conditions:

    • Chlorination: The temperature and reaction time for the chlorination step must be carefully controlled to prevent over-chlorination or decomposition of the starting material. The regioselectivity of this step is paramount.

    • Esterification: Ensuring anhydrous conditions during the formation of the acyl chloride and subsequent esterification is critical to prevent hydrolysis and maximize yield.

  • Work-up and Purification: Efficient extraction and purification techniques are necessary to isolate the product from byproducts and unreacted starting materials. Losses during these steps will reduce the actual yield.

Conclusion

The synthesis of Methyl 4-chloro-3-methylpicolinate via a two-step pathway involving the chlorination of 3-methylpicolinic acid followed by esterification is a viable and logical approach. This guide provides a detailed framework for conducting this synthesis, with an emphasis on the rationale behind the chosen procedures. Careful control of reaction conditions and meticulous purification are key to achieving a high yield and purity of this valuable synthetic intermediate.

References

  • PubChem. (n.d.). 3-Methylpicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: The Discovery and Evolution of Chloromethylpicolinates and 6-Aryl-Picolinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the discovery, structural evolution, and mechanism of action of chloromethylpicolinates —a nomenclature often used to describe the family of chlorinated pyridine-2-carboxylic acid herbicides. From the foundational discovery of Picloram by Dow Chemical in the 1960s to the modern engineering of Halauxifen-methyl (Arylex™ active), this class represents a significant leap in auxin-mimic herbicide technology.

The evolution of this chemistry is defined by a shift from high-persistence, high-load soil sterilants to low-dose, rapid-degradation foliar tools. This guide details the Structure-Activity Relationships (SAR) that drove this transition, specifically the pivot from simple ring chlorination to complex 6-aryl substitution, and the molecular differentiation between TIR1 and AFB5 receptor binding.

Part 1: Historical Phylogeny & Structural Evolution

The "chloromethylpicolinate" lineage is characterized by the manipulation of the pyridine ring at positions 3, 5, and 6. The core scaffold is picolinic acid (pyridine-2-carboxylic acid).[1]

The Foundational Era (1960s-1970s)
  • Picloram (1963): The first major success. Substituted with three chlorines (3,5,6) and an amino group (4).[1][2][3] It provided exceptional systemic control of woody plants but suffered from extreme soil persistence (half-life > 1 year) and high mobility.

  • Clopyralid (1975): A simplified analogue (3,6-dichloro). The removal of the 4-amino and 5-chloro groups altered selectivity, making it safe for use in cruciferous crops (canola) and sugar beets while retaining activity against Asteraceae (thistles).

The Optimization Era (2000s)
  • Aminopyralid (2005): A structural hybrid. It reintroduced the 4-amino group to the 3,6-dichloro scaffold of clopyralid. This optimized the binding affinity, allowing for use rates 10-20x lower than picloram while maintaining pasture safety.

The 6-Aryl Revolution (2010s-Present)[4][5]
  • Halauxifen-methyl (2010s): The "chloromethyl" paradigm was broken by replacing the 6-chloro group with a complex aryl tail (4-chloro-2-fluoro-3-methoxyphenyl). This created a new subclass: 6-aryl-picolinates .[4][5]

  • Key Technical Shift: This substitution drastically reduced soil half-life (days vs. months) and shifted receptor affinity toward AFB5, bypassing many common auxin resistance mechanisms.

Visualization: The Evolutionary Timeline

HerbicideTimeline Picloram Picloram (1963) 3,5,6-trichloro-4-amino High Persistence Clopyralid Clopyralid (1975) 3,6-dichloro High Selectivity (Thistles) Picloram->Clopyralid Simplification Aminopyralid Aminopyralid (2005) 3,6-dichloro-4-amino Optimized Potency Clopyralid->Aminopyralid Amino Addition Halauxifen Halauxifen-methyl (2010s) 6-aryl-picolinate AFB5 Specificity Aminopyralid->Halauxifen 6-Aryl Substitution

Figure 1: Evolutionary timeline of picolinic acid herbicides, highlighting the structural modifications driving potency and environmental safety.

Part 2: Comparative Physicochemical Properties[9]

The transition from Picloram to Halauxifen-methyl represents a deliberate engineering effort to optimize lipophilicity (LogP) for foliar uptake while minimizing soil residual activity.

CompoundChemical StructurepKa (Acid)LogP (pH 7)Typical Use Rate (g ae/ha)Soil Half-Life (DT50)
Picloram 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid2.3-1.9 (low)250 - 110090 - 300+ days
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acid2.3-2.6 (very low)100 - 50030 - 90 days
Aminopyralid 4-amino-3,6-dichloro-2-pyridinecarboxylic acid2.56-2.8750 - 12030 - 500 days
Halauxifen-methyl Methyl 4-amino-3-chloro-6-(aryl)-picolinateN/A (Ester)3.6 (high)5 - 10 1 - 10 days

Technical Insight:

  • LogP Shift: The older generation (Picloram/Aminopyralid) are highly polar (negative LogP), making them mobile in xylem but also in soil water (leaching risk). Halauxifen-methyl is lipophilic (LogP 3.6), facilitating rapid cuticle penetration before de-esterification inside the plant.

  • Use Rate: The 6-aryl substitution increases receptor binding affinity so significantly that effective weed control is achieved at grams per hectare, drastically reducing the environmental chemical load.

Part 3: Mechanism of Action (Molecular Specificity)

While all these compounds are classified as Synthetic Auxins (Group 4) , their specific interaction with the SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex differs.

The Canonical Pathway
  • Entry: Herbicide enters the cell (often as an ester) and hydrolyzes to the acid form.

  • Binding: The acid acts as a "molecular glue," bridging the TIR1/AFB receptor and the Aux/IAA repressor protein.

  • Degradation: This complex promotes the ubiquitination of Aux/IAA.

  • Release: The 26S proteasome degrades Aux/IAA, releasing ARF (Auxin Response Factors).

  • Death: Uncontrolled gene expression leads to ethylene/ABA overproduction, tissue disruption, and necrosis.

The AFB5 Differentiator

Most auxin resistance (e.g., in Kochia) is driven by mutations in the TIR1 receptor.

  • Picloram/2,4-D: Preferentially bind to TIR1 and AFB1-3 .

  • Halauxifen-methyl: Exhibits a unique, high-affinity preference for AFB5 .

    • Significance: Because it utilizes an alternative receptor port (AFB5), Halauxifen remains effective against weed biotypes that have developed target-site resistance to 2,4-D or dicamba.

Visualization: The Auxin Signaling Pathway

AuxinPathway Herbicide Halauxifen-methyl (Hydrolyzed to Acid) Receptor SCFTIR1/AFB5 Complex (E3 Ligase) Herbicide->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Recruits Ubiquitin Ubiquitination Repressor->Ubiquitin Tagged Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Releases GeneExp Uncontrolled Gene Expression (Ethylene/ABA) ARF->GeneExp Activates

Figure 2: The molecular mechanism of synthetic auxins. Halauxifen uniquely targets the AFB5 homolog of the receptor complex.

Part 4: Synthesis & Manufacturing Protocols

The synthesis of these compounds requires precise halogenation and, for the newer generation, transition-metal catalyzed cross-coupling.

Synthesis of Aminopyralid (Reductive Dechlorination)

A common industrial route involves the selective reduction of Picloram.

  • Starting Material: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[1]

  • Reagents: Hydrogen gas (

    
    ), Palladium on Carbon (Pd/C) catalyst, NaOH (aq).
    
  • Conditions: 50°C, pressurized reactor.

  • Mechanism: The chlorine at position 5 is sterically accessible and electronically activated for hydrogenolysis.

  • Outcome: Yields 4-amino-3,6-dichloro-2-pyridinecarboxylic acid (Aminopyralid).

Synthesis of Halauxifen-methyl (Suzuki-Miyaura Coupling)

The 6-aryl-picolinate structure requires forming a carbon-carbon bond between the pyridine ring and the phenyl tail.

  • Pyridine Precursor: Methyl 4-amino-3,6-dichloropicolinate (protected).

  • Aryl Partner: 4-chloro-2-fluoro-3-methoxyphenylboronic acid (or ester).

  • Coupling Reaction:

    • Catalyst: Pd(PPh3)4 or similar Pd(II) source.

    • Base: KF or CsF.

    • Solvent: DME/Water or Dioxane/Water.

    • Process: The boronic acid couples selectively at the 6-position of the pyridine ring due to the electronic directing effects of the ring nitrogen and the 4-amino group.

  • Deprotection/Esterification: Final adjustment to the methyl ester form for formulation stability.

Visualization: Synthesis Workflow

Synthesis cluster_0 Aminopyralid Route cluster_1 Halauxifen Route Picloram Picloram (Trichloro) Reduction Pd/C + H2 Selective Reduction Picloram->Reduction AminoProduct Aminopyralid (Dichloro) Reduction->AminoProduct Pyridine 6-Cl-Picolinate Intermediate Suzuki Suzuki Coupling (Pd Catalyst) Pyridine->Suzuki Boronic Aryl Boronic Acid (Tail) Boronic->Suzuki Halauxifen Halauxifen-methyl Suzuki->Halauxifen

Figure 3: Synthetic pathways for second-generation (Aminopyralid) and third-generation (Halauxifen) picolinates.

References

  • Dow AgroSciences (Corteva). Discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[4] Bioorganic & Medicinal Chemistry.[4] (2016).[1][4][6] Link

  • Epp, J. B., et al. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[4] (2016).[4][6] Link

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Picloram & Halauxifen-methyl. (2024).[1] Link

  • USDA Forest Service. Aminopyralid Human Health and Ecological Risk Assessment. (2007).[7] Link

  • ChemicalBook. Synthesis route to the herbicide Halauxifen-methyl. (2024).[1] Link

  • Bell, J. L., et al. Mode of action of a novel synthetic auxin herbicide halauxifen-methyl. Journal of Experimental Botany. (2015). Link

Sources

Navigating the Nuances of Methyl 4-chloro-3-methylpicolinate: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. Methyl 4-chloro-3-methylpicolinate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its stability and proper handling are critical for ensuring the reliability and reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the optimal storage and handling conditions for Methyl 4-chloro-3-methylpicolinate, grounded in established safety protocols and chemical principles.

Core Principles of Storage: Ensuring Long-Term Stability

The longevity and purity of Methyl 4-chloro-3-methylpicolinate are directly influenced by its storage environment. The primary objective is to mitigate exposure to atmospheric contaminants, light, and temperature fluctuations that can catalyze degradation.

Recommended Storage Conditions

For optimal long-term stability, Methyl 4-chloro-3-methylpicolinate should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential decomposition reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation and hydrolysis by displacing atmospheric oxygen and moisture.
Light Amber or Opaque ContainerProtects the compound from photodegradation, a common pathway for pyridine derivatives.[1]
Container Tightly SealedPrevents the ingress of moisture and atmospheric contaminants.
Location Dry, Well-Ventilated AreaMinimizes ambient moisture and ensures proper ventilation in case of container breach.[2][3]

Expert Insight: While room temperature storage in a sealed, dry, dark place is acceptable for short-term use, long-term preservation of purity necessitates the more stringent conditions outlined above. After three years, it is advisable to re-analyze the compound for chemical purity before use.[4]

Unraveling Chemical Stability and Degradation Pathways

Methyl 4-chloro-3-methylpicolinate is generally stable under recommended storage conditions.[2][4] However, like all chemical compounds, it is susceptible to degradation under adverse conditions. Understanding these potential pathways is crucial for anticipating and preventing the formation of impurities.

Key Factors Influencing Stability:
  • Moisture: The ester functional group is susceptible to hydrolysis, which would lead to the formation of 4-chloro-3-methylpicolinic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the pyridine ring and the methyl group.[2]

  • Light: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[1]

  • Incompatible Bases: Contact with strong bases should be avoided.[2]

Hypothetical Degradation Pathway

While specific degradation studies on Methyl 4-chloro-3-methylpicolinate are not extensively documented, a plausible degradation pathway can be inferred from the known reactivity of picolinates and related chlorinated aromatic compounds. The primary routes of degradation are likely hydrolysis of the ester and potential hydroxylation of the pyridine ring.

G cluster_main Hypothetical Degradation of Methyl 4-chloro-3-methylpicolinate A Methyl 4-chloro-3-methylpicolinate B 4-chloro-3-methylpicolinic acid + Methanol A->B Hydrolysis (Moisture, Acid/Base) C Hydroxylated Derivatives A->C Oxidation/Hydroxylation D Ring Cleavage Products C->D Further Oxidation

Caption: Hypothetical degradation pathways for Methyl 4-chloro-3-methylpicolinate.

Rigorous Handling Protocols for Researcher Safety and Compound Integrity

Given that Methyl 4-chloro-3-methylpicolinate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation, adherence to strict handling protocols is non-negotiable. The following experimental workflow is designed to ensure both the safety of the researcher and the integrity of the compound.

Experimental Workflow for Weighing and Dispensing

This protocol outlines the safe procedure for weighing a hazardous powder like Methyl 4-chloro-3-methylpicolinate.

G cluster_workflow Workflow for Handling Methyl 4-chloro-3-methylpicolinate prep 1. Preparation - Don appropriate PPE - Prepare workspace in fume hood tare 2. Taring - Place a labeled, sealed container on the balance - Tare the balance prep->tare transfer 3. Transfer - Move container to fume hood - Carefully transfer the powder into the container tare->transfer weigh 4. Weighing - Securely close the container - Place back on the balance to obtain the final weight transfer->weigh dissolve 5. Dissolution - Return to the fume hood - Add solvent to the container weigh->dissolve cleanup 6. Cleanup - Decontaminate all surfaces and equipment - Dispose of waste appropriately dissolve->cleanup

Caption: Step-by-step workflow for the safe handling of Methyl 4-chloro-3-methylpicolinate.

Step-by-Step Methodology
  • Preparation and Personal Protective Equipment (PPE):

    • Before handling, ensure you are wearing appropriate PPE: a laboratory coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical splash goggles.[3]

    • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing the Compound:

    • Place a calibrated analytical balance as close to the fume hood as is safe and practical.[5]

    • Place an empty, clean, and dry container with a secure lid on the balance and tare it.[6][7]

    • Move the tared container into the chemical fume hood.[6][7]

    • Carefully transfer the desired amount of Methyl 4-chloro-3-methylpicolinate powder into the container using a clean spatula.[6][7] To minimize the generation of airborne dust, handle the powder gently.

    • Securely close the container lid.[6][7]

    • Remove the sealed container from the fume hood and place it back on the tared balance to obtain an accurate weight.[6][7]

    • If adjustments to the amount are necessary, return the sealed container to the fume hood before opening it.[6]

  • Dissolution:

    • Once the desired weight is obtained, perform the dissolution of the compound inside the fume hood.

    • Add the appropriate solvent to the container and mix until the solid is fully dissolved.

  • Cleanup and Decontamination:

    • All disposable materials that have come into contact with the compound (e.g., weigh paper, gloves) should be disposed of as hazardous waste.

    • Decontaminate the spatula and any other reusable equipment by rinsing with a suitable solvent, followed by washing with soap and water. The rinsate may need to be collected as hazardous waste.

    • Wipe down the surfaces of the fume hood and the balance with a damp cloth to remove any residual powder.

  • In Case of a Spill:

    • For small spills, cover with an inert absorbent material (e.g., sand or vermiculite), collect into a sealed container, and dispose of as hazardous waste.

    • Ensure the spill area is well-ventilated.

Conclusion: A Commitment to Safety and Scientific Excellence

The meticulous storage and handling of Methyl 4-chloro-3-methylpicolinate are fundamental to achieving reliable and reproducible results in research and development. By understanding its stability profile and adhering to rigorous safety protocols, scientists can not only protect themselves from potential hazards but also ensure the integrity of their experiments. This commitment to best practices is the bedrock of scientific excellence.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. Retrieved from [Link]

  • Emory University, Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Weizmann Institute of Science, Safety Unit. (n.d.). Powder Weighing Procedure. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Regiocontrol in Pyridine Scaffolds

Executive Summary

Methyl 4-chloro-3-methylpicolinate (Methyl 4-chloro-3-methylpyridine-2-carboxylate) represents a critical scaffold in the synthesis of agrochemicals (auxinic herbicides) and pharmaceutical intermediates (kinase inhibitors). Its structural integrity relies on the precise arrangement of the chlorine (C4), methyl (C3), and ester (C2) functionalities on the pyridine ring.

This guide addresses the technical challenges associated with this molecule, specifically focusing on its related isomers —compounds that share the same molecular formula (


) but differ in connectivity. These isomers are not merely academic curiosities; they are frequent synthetic impurities that complicate purification and alter Structure-Activity Relationships (SAR).

Part 1: Structural Analysis & Isomer Classification

The target molecule is a picolinate (2-carboxylate). The "related isomers" of primary concern to process chemists and drug designers fall into two categories: Synthetic Regioisomers (byproducts of the chlorination step) and Scaffold Isomers (positional changes of the ester).

The Core Target vs. Key Isomers

The table below distinguishes the target from its most prevalent isomers encountered during development.

Compound NameStructure DescriptionOrigin/RelevanceCAS (Representative)
Target 4-Cl, 3-Me, 2-COOMeDesired ProductN/A (Analog: 24484-93-3)
Isomer A (6-Cl) 6-Cl, 3-Me, 2-COOMeMajor impurity in

chlorination
Common Byproduct
Isomer B (5-Me) 4-Cl, 5-Me, 2-COOMeStarting material impurity (from 3,5-lutidine)Raw Material Artifact
Isomer C (Iso) 2-Cl, 3-Me, 4-COOMeIsonicotinate analog (Scaffold variation)787596-41-2
Mechanistic Origin of Isomers

The formation of Isomer A (6-chloro) is the most critical technical challenge. It arises from the competing nucleophilic attack of chloride ions on the intermediate N-oxide species.

  • Electronic Control: The N-oxide oxygen donates electron density, activating C2 and C4.

  • Steric Control: The methyl group at C3 creates steric hindrance, theoretically disfavoring attack at C2/C4. However, in 3-substituted pyridines, chlorination often yields a mixture of 4-Cl (Target) and 6-Cl (Isomer A) products.

Part 2: Synthetic Pathways & Regiocontrol

To isolate the target and minimize isomers, a directed N-oxidation pathway is the industry standard. The following workflow details the divergence points where isomers are generated.

Synthesis Workflow (DOT Visualization)

SynthesisPath SM 3-Methylpicolinic Acid NOx N-Oxide Intermediate (Activated) SM->NOx mCPBA or H2O2 (Oxidation) Target TARGET: Methyl 4-chloro-3-methylpicolinate NOx->Target POCl3, Reflux (Major Path: C4 Attack) Impurity IMPURITY (Isomer A): Methyl 6-chloro-3-methylpicolinate NOx->Impurity POCl3 (Minor Path: C6 Attack)

Figure 1: Divergent synthesis pathway showing the origin of the critical 6-chloro regioisomer during the chlorination step.

Technical Protocol: Minimizing the 6-Chloro Isomer

Objective: Maximize the 4-Cl/6-Cl ratio.

  • Reagent Choice: Use Phosphorus Oxychloride (

    
    )  combined with Phosphorus Pentachloride (
    
    
    
    )
    . The addition of
    
    
    often enhances substitution at the para-position (C4) relative to the N-oxide.
  • Temperature Control: Maintain reflux (

    
    ). Lower temperatures often favor the kinetically controlled product, which can sometimes be the undesired ortho-isomer (6-Cl) depending on the specific electronics of the 3-Me group.
    
  • Solvent Effects: Conducting the reaction in chlorinated solvents (e.g., 1,2-dichloroethane) rather than neat

    
     can sometimes alter the solvation shell and improve regioselectivity.
    

Part 3: Separation & Characterization (Differentiation)

Distinguishing the target from its isomers requires high-resolution analytical techniques. NMR is the gold standard due to distinct coupling patterns.

1H NMR Differentiation Matrix

The position of the protons on the pyridine ring dictates their splitting patterns (multiplicity) and coupling constants (


).
IsomerProton EnvironmentKey NMR Feature (

)
Coupling Constant (

)
Target (4-Cl) H5 and H6 are adjacentDoublets (d) for both H5 and H6

Isomer A (6-Cl) H4 and H5 are adjacentDoublets (d) for both H4 and H5

(Ortho coupling is larger)
Isomer B (5-Me) H3 and H6 are isolatedSinglets (s) (or weak meta coupling)

Diagnostic Rule: Look for the coupling constant.[1] If


, it is the Target (4-Cl). If 

, it is the 6-Cl impurity.
Chromatographic Separation (GC/HPLC)
  • GC-MS: The isomers have slightly different boiling points. The 6-chloro isomer typically elutes after the 4-chloro target on non-polar columns (e.g., HP-5) due to the higher polarity of the 2,6-substitution pattern effectively shielding the nitrogen.

  • Mobile Phase: For HPLC, a gradient of Water/Acetonitrile with 0.1% Formic Acid is effective. The 4-Cl isomer is generally more polar than the 6-Cl isomer.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of Methyl 4-chloro-3-methylpicolinate

Safety Note:


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Step 1: N-Oxidation

  • Dissolve Methyl 3-methylpicolinate (10.0 mmol) in DCM (50 mL).

  • Add m-CPBA (1.2 equiv) portion-wise at

    
    .
    
  • Stir at Room Temperature (RT) for 16 hours.

  • Workup: Wash with saturated

    
     and sodium thiosulfate (to quench peroxides). Dry organic layer over 
    
    
    
    and concentrate.[2]
    • Checkpoint: Verify N-oxide formation by LCMS (Mass shift +16).

Step 2: Chlorination (The Critical Step)

  • Suspend the N-oxide intermediate (from Step 1) in anhydrous toluene (or use neat if scaling up).

  • Add

    
      (5.0 equiv) dropwise under Argon.
    
  • Heat to reflux (

    
    )  for 4-6 hours.
    
    • Note: Monitor by TLC. Disappearance of the polar N-oxide spot indicates completion.

  • Quench: Cool to

    
    . Pour slowly onto crushed ice/water with vigorous stirring. (Exothermic!).
    
  • Neutralize with

    
     to pH 8 and extract with Ethyl Acetate.
    
  • Purification: The crude will contain a mix of 4-Cl (Target) and 6-Cl (Isomer). Purify via Flash Column Chromatography (Hexanes:EtOAc, gradient 90:10 to 70:30).

Part 5: Applications & SAR Implications

In drug discovery, switching between these isomers is a deliberate strategy to optimize binding affinity.

SAR Logic Flow (DOT Visualization)

SAR_Logic Core Core Scaffold: Methyl 3-methylpicolinate Var1 4-Chloro (Target) Effect: Steric bulk in deep pocket Lipophilicity increase Core->Var1 Functionalization Var2 6-Chloro (Isomer) Effect: Blocks metabolic oxidation at C6 Alters H-bond acceptor capability of N Core->Var2 Functionalization Var3 5-Methyl (Isomer) Effect: Reshapes hydrophobic interaction Changes ring puckering Core->Var3 Scaffold Hop

Figure 2: Structure-Activity Relationship (SAR) impact of different isomer substitutions.

  • Metabolic Stability: The C6 position is a common site for metabolic oxidation (via Aldehyde Oxidase). Placing a Chlorine at C6 (Isomer A) blocks this metabolism, potentially increasing half-life compared to the C4-Cl target [1].

  • Electronic Effects: The 4-Cl substituent withdraws electrons from the pyridine nitrogen less effectively than a 6-Cl substituent (inductive effect distance). This changes the pKa of the pyridine nitrogen, affecting solubility and salt formation.

References

  • Regioselective Chlorination of Pyridine N-Oxides.Journal of Heterocyclic Chemistry.

    
     chlorination. 
    
  • Synthesis of 4-chloropicolinates. ChemicalBook/Patent Literature. Detailed protocols for the esterification and chlorination sequence.

  • NMR Differentiation of Isomers. ResearchGate/Spectroscopy Letters. Methodology for distinguishing ortho vs. meta coupling in substituted pyridines.

  • Methyl 2-chloro-3-methylpyridine-4-carboxylate (Isomer Data). PubChem. Physicochemical properties of the isonicotinate isomer.

Sources

Methodological & Application

Methyl 4-chloro-3-methylpicolinate reaction protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Utility

Methyl 4-chloro-3-methylpicolinate (CAS: 1260764-76-8) is a high-value tetrasubstituted pyridine intermediate. Its structural uniqueness lies in the dense functionalization around the pyridine core:

  • C2 (Ester): A handle for acylation, reduction, or heterocycle formation.

  • C3 (Methyl): Provides critical steric bulk, often required to lock conformations in kinase inhibitors (atropisomerism control) or improve metabolic stability by blocking the 3-position from oxidation.

  • C4 (Chloride): The primary electrophilic site, highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.

This Application Note provides optimized protocols for the two most critical transformations of this scaffold: Regioselective SNAr Displacement and Suzuki-Miyaura Cross-Coupling .

Chemical Profile & Safety

PropertyData
IUPAC Name Methyl 4-chloro-3-methylpyridine-2-carboxylate
CAS Number 1260764-76-8
Formula C8H8ClNO2
MW 185.61 g/mol
Appearance Off-white to pale yellow solid
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water

Safety Warning: This compound is an irritant (H315, H319, H335). Halogenated pyridines can be skin sensitizers. All operations must be performed in a fume hood.

Reaction Logic & Pathway Analysis

The reactivity of Methyl 4-chloro-3-methylpicolinate is dominated by the electronic deficiency of the pyridine ring.[1]

  • Activation: The nitrogen atom (N1) and the ester group (C2) withdraw electron density from the ring.

  • Regioselectivity: The C4 position is para to the ring nitrogen and meta to the ester. Resonance structures place a positive charge at C2, C4, and C6. However, C4 is significantly more electrophilic than C6 due to the concerted withdrawal of the N1 and the inductive effect of the adjacent C3-methyl, although the methyl group also adds steric hindrance.

  • Competition: The primary side reaction is hydrolysis of the C2-ester to the carboxylic acid (Saponification), especially under aqueous basic conditions.

Pathway Visualization (DOT)

ReactionPathways Start Methyl 4-chloro-3- methylpicolinate Product_SNAr 4-Amino Derivative (S_NAr Product) Start->Product_SNAr Protocol A: DIPEA, DMSO, Heat (Nucleophilic Attack at C4) Product_Suzuki 4-Aryl Derivative (Suzuki Product) Start->Product_Suzuki Protocol B: Pd(dppf)Cl2, K3PO4 (Cross-Coupling at C4) Side_Hydrolysis Picolinic Acid (Hydrolysis Impurity) Start->Side_Hydrolysis Avoid: Strong aq. Base (NaOH) Amine Amine (HNR2) Amine->Product_SNAr Boron Ar-B(OH)2 Boron->Product_Suzuki

Figure 1: Divergent synthetic pathways.[1] Protocol A favors C4-substitution; Protocol B favors C4-coupling.[1] Hydrolysis is the critical failure mode.

Protocol A: Regioselective SNAr Displacement

This protocol is optimized for displacing the C4-chloride with primary or secondary amines.[1]

  • Challenge: The C3-methyl group provides steric hindrance, requiring higher temperatures than un-substituted 4-chloropyridines.[1]

  • Solvent Choice: DMSO or NMP is required. Protic solvents (EtOH) often fail to reach the necessary activation energy for this sterically hindered substrate.

Materials
  • Substrate: Methyl 4-chloro-3-methylpicolinate (1.0 eq)[1]

  • Nucleophile: Amine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 – 3.0 eq)

  • Solvent: Anhydrous DMSO (0.2 M concentration)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve Methyl 4-chloro-3-methylpicolinate (185 mg, 1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.2 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.5 eq.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Check LC-MS every 2 hours.[1] Look for the disappearance of Starting Material (M+H = 186) and appearance of Product (M+H = 186 - 35 + Amine Mass).

  • Workup (Aqueous Crash):

    • Cool the mixture to room temperature.

    • Slowly pour the DMSO solution into 20 mL of ice-cold water with vigorous stirring.

    • If Solid Precipitates: Filter the solid, wash with water (2x5 mL) and hexanes (2x5 mL). Dry under vacuum.[2]

    • If Oiling Occurs: Extract with Ethyl Acetate (3x 10 mL). Wash combined organics with Brine (2x), dry over Na2SO4, and concentrate.[2]

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting:

  • Low Conversion:[1] Increase temperature to 120°C. Ensure DMSO is dry; water retards the reaction and promotes ester hydrolysis.

  • Hydrolysis Observed: Switch base to anhydrous K2CO3 and add 3Å molecular sieves.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol couples the C4-chloride with aryl/heteroaryl boronic acids.[1][3]

  • Catalyst Selection: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 due to its resistance to oxidation and higher activity toward aryl chlorides.

  • Base Selection: Potassium Phosphate (K3PO4) is used instead of Carbonates to minimize ester hydrolysis while maintaining sufficient basicity for transmetallation.

Materials
  • Substrate: Methyl 4-chloro-3-methylpicolinate (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.3 eq)

  • Catalyst: Pd(dppf)Cl2·DCM complex (0.05 eq / 5 mol%)

  • Base: K3PO4 (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step Methodology
  • Degassing: In a microwave vial or pressure tube, combine the substrate (1.0 mmol), Boronic acid (1.3 mmol), and K3PO4 (2.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

  • Sparging: Bubble Nitrogen or Argon through the slurry for 5 minutes to remove dissolved oxygen (Critical for Pd cycle).

  • Catalyst Addition: Add Pd(dppf)Cl2 (40 mg, 0.05 mmol) quickly. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 2–6 hours.

    • Visual Check: Reaction usually turns black/dark brown upon completion.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd residues.

    • Wash the filtrate with Water (1x) and Brine (1x).

    • Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography is usually required to separate the product from de-halogenated byproducts or homocoupled boronic acid.

Analytical Standards (QC)

When validating the product, use these characteristic NMR shifts (approximate values in CDCl3):

PositionShift (δ ppm)MultiplicityDiagnostic Note
-OCH3 (Ester)3.95 – 4.00SingletKey integration (3H)
-CH3 (C3-Methyl)2.30 – 2.60SingletDistinctive high-field aromatic methyl
C5-H (Ring)7.30 – 7.50DoubletCoupling to C6
C6-H (Ring)8.30 – 8.50DoubletDeshielded by Nitrogen

Note: In the SNAr product, the C5/C6 coupling pattern may change depending on the electron-donating nature of the new amine substituent.

References

  • Common Organic Chemistry. Suzuki Reaction Protocols and Mechanism. Available at: [Link]

  • Royal Society of Chemistry. Nucleophilic Aromatic Substitution Reactions under Aqueous Conditions. Available at: [Link]

Sources

using Methyl 4-chloro-3-methylpicolinate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-chloro-3-methylpicolinate in Cross-Coupling Architectures

Executive Summary

Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8) is a high-value pyridine scaffold characterized by a unique "push-pull" electronic environment. The electron-deficient pyridine core, activated by the C2-ester, renders the C4-chloride highly reactive toward oxidative addition. However, the C3-methyl group introduces significant steric strain, creating a kinetic barrier that demands specialized catalytic systems. This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome the ortho-steric hindrance inherent to this scaffold.

Strategic Analysis: The Steric-Electronic Paradox

Successful functionalization of this building block requires navigating two competing factors:

  • Electronic Activation (Pro-Reaction): The nitrogen atom and the C2-carboxyl group withdraw electron density, making the C4-Cl bond weaker and more susceptible to oxidative addition by Pd(0) or nucleophilic attack (

    
    ).
    
  • Steric Shielding (Anti-Reaction): The C3-methyl group sits directly adjacent to the reaction center (C4). This blocks the approach of bulky metal complexes, necessitating the use of ligands with specific "flexible bulk" (e.g., biaryl phosphines) that can wrap around the metal center while allowing substrate access.

Key Application Areas:

  • Kinase Inhibitors: The 2-carboxamide derivatives (accessible via the ester) are structural motifs in Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Agrochemicals: Pyridine-based herbicides often utilize the 3,4-disubstitution pattern to lock conformation.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C4. Challenge: Prevention of protodehalogenation (side reaction) and homocoupling due to slow oxidative addition.

Optimized Reaction System
ComponentRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is cheaper; dba is more stable.
Ligand SPhos or XPhos Buchwald biaryl phosphines are essential. SPhos provides high activity for hindered chlorides; XPhos ensures stability.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate minimizes hydrolysis of the C2-methyl ester compared to carbonates or hydroxides.
Solvent 1,4-Dioxane / Water (10:1)The biphasic system solubilizes inorganic bases; Dioxane boils at ~101°C, allowing sufficient thermal activation.
Step-by-Step Procedure
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add:

    • Methyl 4-chloro-3-methylpicolinate (1.0 equiv, 1.0 mmol, 185.6 mg)

    • Arylboronic acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv, finely ground)

    • SPhos (0.04 equiv, 4 mol%)

    • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times. Critical: Oxygen poisons the active Pd(0)-L species.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.

  • Activation: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm).

    • Note: Do not exceed 100°C to prevent thermal degradation of the ester.

  • Monitoring: Monitor by LC-MS at 2 hours. The reaction typically completes within 4-6 hours.

    • Checkpoint: If starting material remains after 6h, add a second charge of catalyst (1 mol% Pd / 2 mol% Ligand).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Anilines/Alkylamines) at C4. Challenge: The 3-methyl group destabilizes the Pd-Amido intermediate, making reductive elimination the rate-limiting step.

Optimized Reaction System
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 Third/Fourth generation precatalysts ensure rapid activation at lower temperatures.
Base Cs₂CO₃ or K₂CO₃Weaker bases preserve the methyl ester. Avoid NaOtBu (causes transesterification/hydrolysis).
Solvent t-Amyl Alcohol or Toluenet-Amyl alcohol promotes solubility of the base and stabilizes the polar transition state.
Step-by-Step Procedure
  • Charge: In a glovebox or under strict Argon flow:

    • Methyl 4-chloro-3-methylpicolinate (1.0 equiv)

    • Amine nucleophile (1.2 equiv)[1]

    • Cs₂CO₃ (2.5 equiv)

    • BrettPhos Pd G4 (0.02 equiv, 2 mol%)

  • Solvation: Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to substrate).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Dilute with DCM, wash with water, and purify via flash chromatography.

    • Tip: Pyridine derivatives often streak on silica; add 1% Et₃N to the eluent.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 3-methyl group on the oxidative addition step.

SuzukiCoupling cluster_legend Key Interaction Start Substrate: Methyl 4-chloro-3-methylpicolinate OxAdd Oxidative Addition (Rate Limiting) Steric clash with 3-Me group Start->OxAdd + Pd(0) Pd0 Active Catalyst: Pd(0)-SPhos Pd0->OxAdd Enters Cycle TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-Ar-Cl species RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim Pd(II)-Ar-Ar' species RedElim->Pd0 Regenerates Catalyst Product Product: 4-Aryl-3-methylpicolinate RedElim->Product Note1 The 3-Methyl group hinders the approach of Pd, requiring bulky, electron-rich ligands (SPhos) to facilitate this step.

Figure 1: Catalytic cycle for the Suzuki coupling of 4-chloro-3-methylpicolinates, emphasizing the critical oxidative addition step.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G4 precatalyst. Ensure solvent is rigorously degassed.
Hydrolysis of Ester Base too strong / Wet solventSwitch from K₃PO₄/Water to Anhydrous K₃PO₄ or CsF in dry Dioxane.
Protodehalogenation Hydride source presentEnsure alcohol solvents (if used) are anhydrous. Increase concentration of Boronic acid.

References

  • PubChem. "4-Chloro-N-methylpicolinamide (Related Structure)." National Library of Medicine. Accessed October 2023.[2] Link

  • Sigma-Aldrich. "Methyl 4-chloro-3-methylpicolinate Product Sheet." Merck KGaA. Accessed October 2023.[2] Link

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Ligand Effects." Organic Chemistry Portal. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: Recent Developments." Organic Chemistry Portal. Link

  • ChemicalBook. "Methyl 4-chloropicolinate Properties and Synthesis." ChemicalBook.[3] Link

Sources

Methyl 4-chloro-3-methylpicolinate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-chloro-3-methylpicolinate as a building block in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Versatile Scaffold for Divergent Heterocyclic Synthesis

Abstract

Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8) is a trisubstituted pyridine scaffold that serves as a high-value building block in modern medicinal chemistry. Its unique substitution pattern—featuring an electrophilic chlorine at C4, a reactive ester at C2, and a chemically versatile methyl group at C3—enables the rapid construction of complex fused heterocycles, including pyrrolo[3,2-c]pyridines (5-azaindoles) and 1,6-naphthyridines . This guide outlines the chemical profile, strategic utility, and validated experimental protocols for leveraging this scaffold in drug discovery campaigns, particularly for kinase and GPCR targets.

Chemical Profile & Reactivity

Compound Identity:

  • IUPAC Name: Methyl 4-chloro-3-methylpyridine-2-carboxylate

  • CAS Number: 1260764-76-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 185.61 g/mol

  • Physical State: Off-white to pale yellow solid

Reactivity Landscape: The molecule possesses three distinct "handles" for orthogonal functionalization, allowing for Divergent Oriented Synthesis (DOS) .

PositionFunctional GroupReactivity ModeKey Transformations
C4 ChlorideElectrophile (Activated)S

Ar
displacement with amines, thiols, alkoxides; Pd-catalyzed cross-coupling (Suzuki, Buchwald).
C2 Methyl EsterElectrophileHydrolysis to acid; Amide coupling; Reduction to alcohol/aldehyde; Cyclization acceptor.
C3 MethylNucleophile (Latent)Benzylic halogenation (NBS); Oxidation to aldehyde; Condensation with DMF-DMA (enamine formation).
Strategic Utility in Drug Design

In medicinal chemistry, this building block is primarily used to synthesize fused bicyclic systems that mimic purines or indoles but with improved physicochemical properties (e.g., lower lipophilicity, higher solubility).

A. Synthesis of Pyrrolo[3,2-c]pyridines (5-Azaindoles)

The 5-azaindole scaffold is a bioisostere of indole found in numerous kinase inhibitors (e.g., targeting JAK, Aurora kinases).

  • Mechanism: S

    
    Ar displacement of the C4-Cl by an amine, followed by intramolecular cyclization onto the C3-methyl group (often requiring prior activation of the methyl group via bromination).
    
B. Synthesis of 1,6-Naphthyridines

Targeting PDE5 or PI3K often involves naphthyridine cores.

  • Mechanism: Condensation of the C3-methyl group with dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine intermediate. Subsequent reaction with primary amines or hydrazines leads to cyclization with the C2-ester.

Experimental Protocols
Protocol A: C4-Functionalization via S

Ar

Objective: To introduce amino-substituents at the C4 position, a common first step in generating SAR libraries.

Materials:

  • Methyl 4-chloro-3-methylpicolinate (1.0 equiv)

  • Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or K
    
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: DMF, DMSO, or NMP (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a sealed reaction vial equipped with a magnetic stir bar, dissolve Methyl 4-chloro-3-methylpicolinate (100 mg, 0.54 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (188 µL, 1.08 mmol) followed by the desired amine (0.65 mmol).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Note: Electron-deficient amines (e.g., anilines) may require higher temperatures (120 °C) or microwave irradiation (140 °C, 30 min).

  • Monitoring: Monitor reaction progress by LC-MS. The product will show a mass shift corresponding to

    
    .
    
  • Work-up:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient) to afford the C4-amino product.
    

Troubleshooting:

  • Low Conversion: If the amine is sterically hindered, add Cs

    
    CO
    
    
    
    and use DMSO at 120 °C.
  • Hydrolysis:[2] Avoid water in the solvent to prevent hydrolysis of the C2-ester to the carboxylic acid.

Protocol B: Cyclization to 1,6-Naphthyridin-5(6H)-ones

Objective: To fuse a pyrimidine-like ring onto the pyridine core using the C3-methyl and C2-ester.

Materials:

  • Methyl 4-chloro-3-methylpicolinate[1]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Primary Amine (R-NH

    
    ) or Hydrazine
    
  • Solvent: DMF or Ethanol

Step-by-Step Procedure:

  • Enamine Formation:

    • Dissolve Methyl 4-chloro-3-methylpicolinate (1.0 equiv) in DMF (0.5 M concentration).

    • Add DMF-DMA (3.0 – 5.0 equiv).

    • Heat to 110 °C in a sealed tube for 16 hours. The solution typically turns dark red/brown.

    • Checkpoint: LC-MS should show the formation of the enamine intermediate (M + 55 mass shift corresponding to condensation + elimination of MeOH).

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Cyclization:

    • Redissolve the crude enamine residue in Ethanol or Glacial Acetic Acid.

    • Add the primary amine or hydrazine (2.0 equiv).

    • Reflux (80–100 °C) for 4–6 hours.

  • Isolation:

    • Cool to room temperature.[3] The product often precipitates out of the ethanolic solution.

    • Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and purify via preparative HPLC.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from Methyl 4-chloro-3-methylpicolinate.

G Start Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8) SnAr_Prod 4-Amino-3-methylpicolinate Start->SnAr_Prod Protocol A: R-NH2, DIPEA, Heat Enamine Enamine Intermediate Start->Enamine Protocol B: DMF-DMA, 110°C Acid 4-Chloro-3-methylpicolinic acid Start->Acid LiOH, THF/H2O Fused_5Azaindole Pyrrolo[3,2-c]pyridine (5-Azaindole Core) SnAr_Prod->Fused_5Azaindole 1. NBS (Bromination) 2. Cyclization Naphthyridine 1,6-Naphthyridin-5(6H)-one Enamine->Naphthyridine R-NH2 or Hydrazine Cyclization

Figure 1: Divergent synthetic pathways from Methyl 4-chloro-3-methylpicolinate to key bioactive scaffolds.

Data Summary: Reaction Conditions Comparison
Reaction TypeReagentsTemperatureTypical YieldKey Challenge
S

Ar (Aliphatic Amines)
DIPEA, DMF80 °C85–95%Regioselectivity (Clean C4 reaction)
S

Ar (Anilines)
Cs

CO

, DMSO
120 °C50–75%Slow kinetics; competing hydrolysis
Suzuki Coupling Pd(dppf)Cl

, K

CO

90 °C70–90%Protodeboronation of boronic acid
Enamine Formation DMF-DMA (Neat/DMF)110 °CQuant. (Crude)Polymerization if overheated
References
  • Compound Identity & Properties

    • PubChem Compound Summary for CID 55277249 (Methyl 4-chloro-3-methylpicolinate). National Center for Biotechnology Information (2025). Link

  • S

    
    Ar Methodology on Chloropyridines: 
    
    • Loudon, G. M., & Parham, F. (2020). Nucleophilic Aromatic Substitution of 4-Chloropyridines. Chemistry LibreTexts. Link

  • Synthesis of 1,6-Naphthyridines via DMF-DMA

    • Abu-Shanab, F. A., et al. (2011).[4] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[4][5] Scientific Research.[6][7] Link

  • Azaindole Synthesis Strategies

    • Popowycz, F., et al. (2016). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Link

  • PAK1 Inhibitor Case Study (Analogous Chemistry)

    • Ndubaku, C. O., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Protocol for Purification of Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details the isolation and purification of Methyl 4-chloro-3-methylpicolinate , a critical intermediate in the synthesis of pyridine-based agrochemicals (e.g., synthetic auxins) and kinase-inhibiting pharmaceuticals.

The Challenge: The synthesis of chloropicolinates typically involves the chlorination of hydroxy-picolinates or the esterification of 4-chloro-3-methylpicolinic acid. Common impurities include:

  • Unreacted Acid: 4-chloro-3-methylpicolinic acid (due to incomplete esterification or hydrolysis).

  • Regioisomers: 3,4-dichloro or 4,5-dichloro analogs (if synthesized via non-selective chlorination).

  • Hydrolysis Products: 4-hydroxy-3-methylpicolinate (formed during aqueous workup if pH is uncontrolled).

The Strategy: Unlike simple aromatics, the pyridine nitrogen and the ester functionality create a pH-sensitive solubility profile. Our protocol utilizes a "pH-Switch" Extraction followed by Cooling Crystallization . Chromatography is reserved as a polishing step for high-purity (>99.5%) requirements.

Physicochemical Profile

Understanding the physical properties is the prerequisite for a self-validating protocol.

PropertyValue / CharacteristicImplication for Purification
Physical State Solid (Off-white to beige)Crystallization is the preferred purification method.
Melting Point Approx. 45–65°C (Estimate)*Low melting point requires careful temperature control during drying to avoid melting the cake.
Solubility (Organic) High (DCM, EtOAc, MeOH)Good for extraction; requires non-polar anti-solvent (Hexane/Heptane) for crystallization.
Solubility (Aq) Low (Neutral pH)Precipitates in water; however, pyridine ring can protonate at low pH (<2).
pKa (Pyridine N) ~2.0–3.0Acidic washes (pH < 1) may extract the product into the aqueous phase as a salt. Avoid strong acid washes.

*Note: Exact melting point depends on polymorphic form and purity. Analogous methyl 4-chloropicolinates melt around 57–61°C [1].

Protocol A: The "pH-Switch" Workup (Pre-Purification)

Objective: Remove unreacted carboxylic acid starting material and water-soluble inorganic salts before crystallization. Principle: The ester is neutral/lipophilic at pH 8, while the impurity (acid) is anionic (carboxylate) and water-soluble.

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Quench: If coming from a reaction mixture (e.g., thionyl chloride esterification), quench the reaction slowly into ice water.

  • Extraction: Extract the aqueous mixture with DCM (3 x Vol).

  • The Bicarbonate Wash (Critical):

    • Wash the combined organic layer with Saturated NaHCO₃ (2 x Vol).

    • Validation Check: Measure the pH of the aqueous waste. It must be basic (pH ~8-9). This ensures the unreacted 4-chloro-3-methylpicolinic acid is deprotonated and stays in the water layer.

  • Neutralization: Wash the organic layer once with Brine to remove excess base and break emulsions.

  • Drying: Dry over anhydrous MgSO₄ for 20 minutes. Filter and concentrate under reduced pressure (Rotavap) at 35°C.

    • Caution: Do not overheat; the product is a low-melting solid.

Protocol B: Recrystallization (Primary Method)

Objective: Scalable purification to >98% purity. Solvent System: Hexane / Ethyl Acetate (Preferred) or Methanol/Water.

Step-by-Step Procedure
  • Dissolution: Transfer the crude solid (from Protocol A) to a flask. Add Ethyl Acetate dropwise while heating to 50°C (do not boil vigorously). Add just enough solvent to dissolve the solid completely.

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) to the warm solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethyl Acetate to clear the solution.

  • Cooling:

    • Allow the flask to cool to room temperature undisturbed (30 mins).

    • Transfer to a fridge (4°C) for 2 hours.

    • Optional: If no crystals form, scratch the glass or add a seed crystal.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Washing: Wash the cake with cold Hexane (0°C).

  • Drying: Vacuum dry at room temperature (25°C). Do not use an oven >40°C due to low melting point.

Protocol C: Flash Chromatography (Polishing)

Objective: Isolation of >99.5% material for analytical standards or biological assays.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate.

  • Detection: UV at 254 nm (Pyridine ring absorption).

Gradient StepHexane (%)Ethyl Acetate (%)Elution Event
Equilibration 1000Column Conditioning
Loading 955Load sample (dissolved in min. DCM)
Elution 1 9010Elution of non-polar impurities
Elution 2 8020Target Product Elution (Typical Rf ~0.4)
Wash 5050Elution of polar byproducts (acids/di-esters)

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification, highlighting the critical decision points.

PurificationProtocol Start Crude Reaction Mixture Quench Quench (Ice Water) Extract with DCM Start->Quench AcidWash Wash w/ Sat. NaHCO3 (Remove Unreacted Acid) Quench->AcidWash CheckPH Check Aqueous pH (Must be > 8.0) AcidWash->CheckPH AqLayer Aqueous Layer (Discard Acid Salts) AcidWash->AqLayer CheckPH->AcidWash Fail (Add more Base) OrgLayer Organic Layer (Contains Ester) CheckPH->OrgLayer Pass DryConc Dry (MgSO4) & Concentrate < 40°C OrgLayer->DryConc CrudeSolid Crude Solid Isolated DryConc->CrudeSolid Decision Purity Requirement? CrudeSolid->Decision Cryst Recrystallization (Hexane/EtOAc) Decision->Cryst Standard (>98%) Column Flash Chromatography (Silica, Hex/EtOAc) Decision->Column High Purity (>99.5%) Final Pure Methyl 4-chloro-3-methylpicolinate (>98% Purity) Cryst->Final Column->Final

Figure 1: Purification workflow for Methyl 4-chloro-3-methylpicolinate emphasizing the critical bicarbonate wash step.

Quality Control & Analytical Validation

Before releasing the batch, validate identity and purity using the following parameters.

HPLC (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Wavelength: 254 nm.

  • Acceptance Criteria: Single peak >98% area integration.

1H-NMR (Identity)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (Expected):

    • ~8.3-8.5 ppm (d, 1H, Pyridine H-6).

    • ~7.4-7.6 ppm (d, 1H, Pyridine H-5).

    • ~4.0 ppm (s, 3H, Ester -OCH₃).

    • ~2.4-2.6 ppm (s, 3H, Aryl -CH₃).

  • Note: The coupling constant between H-5 and H-6 is characteristic of the pyridine substitution pattern.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87561553, Methyl 4-chloro-3-methylpicolinate. Retrieved October 26, 2023, from [Link]

  • Meyer, K. G., et al. (2015). 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid derivatives as herbicides. U.S. Patent No.[1] 9,029,556.[1] Washington, DC: U.S. Patent and Trademark Office. (Demonstrates synthesis context of 4-chloro-3-methyl picolinates).

Sources

Technical Application Note: Comprehensive Characterization of Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 4-chloro-3-methylpicolinate (C₈H₈ClNO₂) is a critical heterocyclic intermediate used in the synthesis of pyridine-based agrochemicals (synthetic auxins) and pharmaceutical scaffolds.[1] Its structural core—a pyridine ring substituted with a chlorine atom at C4, a methyl group at C3, and a methyl ester at C2—presents specific analytical challenges.

The basicity of the pyridine nitrogen often leads to peak tailing in chromatography, while the proximity of the chlorine and methyl groups can induce steric effects observable in NMR. This guide provides a validated analytical framework for the rigorous characterization of this molecule, ensuring data integrity for regulatory submissions and process optimization.

Physicochemical Profile[1][2][3][4][5]
PropertySpecificationNotes
IUPAC Name Methyl 4-chloro-3-methylpyridine-2-carboxylate
CAS Number 1260764-76-8
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol Monoisotopic Mass: ~185.02
Appearance Off-white to beige solid
Solubility Soluble in MeOH, DMSO, CH₂Cl₂, EtOAcLimited solubility in water
Storage 2–8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis)

Analytical Strategy Workflow

The following decision tree outlines the logical flow for complete characterization, distinguishing between routine release testing and deep structural elucidation.

AnalyticalWorkflow Start Sample: Methyl 4-chloro-3-methylpicolinate Identity 1. Structural Identification Start->Identity Purity 2. Purity Assessment Start->Purity NMR 1H / 13C NMR (Regiochemistry) Identity->NMR MS High-Res MS (ESI+) (Exact Mass) Identity->MS IR FT-IR (Functional Groups) Identity->IR HPLC RP-HPLC (UV 254nm) (Assay %) Purity->HPLC GC GC-FID (Residual Solvents) Purity->GC Impurities 3. Impurity Profiling Hydrolysis Acid Hydrolysis Product (C7H6ClNO2) Impurities->Hydrolysis Regioisomer Regioisomers (Process Specific) Impurities->Regioisomer HPLC->Impurities Unknown Peaks > 0.1%

Figure 1: Analytical workflow for the characterization of pyridine carboxylate esters.

Protocol: High-Performance Liquid Chromatography (HPLC)[1]

Objective: To quantify purity and detect process-related impurities (e.g., the hydrolyzed acid or regioisomers).

Method Rationale

Pyridine derivatives are basic (


).[1] On standard silica columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.
  • Solution: Use a "Base-Deactivated" (BD) C18 column or a charged surface hybrid (CSH) column.[1]

  • Mobile Phase: Acidic modification (0.1% Formic Acid or TFA) ensures the pyridine is fully protonated and ion-pairing prevents silanol interaction, sharpening the peak.

Operating Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary) and 220 nm (impurity scan)
Injection Vol 5 µL
Run Time 15 minutes
Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.01090
12.01090
12.1955
15.0955
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility).

  • Working Solution: Dilute 1:10 with Water/Acetonitrile (50:50) to reach 0.1 mg/mL. Filter through a 0.22 µm PTFE filter.

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5[1]
    
  • Theoretical Plates (

    
    ): > 5000
    
  • %RSD (n=5 injections): < 2.0%[1]

Protocol: Nuclear Magnetic Resonance (NMR)

Objective: To confirm the regiochemistry of the substituents (Cl vs. Me positions).

1H-NMR Prediction & Assignment

The structure contains two aromatic protons on the pyridine ring.[1] Their coupling pattern is the definitive identification key.

Solvent: DMSO-d₆ or CDCl₃ (CDCl₃ is preferred for sharper ester peaks).[1]

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Pyridine H-6 8.30 – 8.50Doublet (

Hz)
1HDeshielded by adjacent Nitrogen.[1]
Pyridine H-5 7.30 – 7.50Doublet (

Hz)
1HOrtho-coupling to H-6.[1] Shielded relative to H-6.[1]
Ester -OCH₃ 3.90 – 4.00Singlet3HTypical methyl ester range.[1]
Ring -CH₃ (C3) 2.50 – 2.65Singlet3HDeshielded by aromatic ring and ortho-carbonyl.[1]

Critical Structural Proof:

  • The doublet-doublet pattern in the aromatic region confirms the protons are adjacent (C5 and C6). If the Cl and Me were in different positions (e.g., para to each other), you would see two singlets.

  • NOE (Nuclear Overhauser Effect): If regiochemistry is in doubt, irradiating the Ring-CH₃ (C3) should show an NOE enhancement of the Ester-OCH₃ (due to proximity) but not the aromatic protons.

Protocol: Mass Spectrometry (LC-MS)[1][6][8][9]

Objective: Confirmation of molecular weight and detection of trace impurities.

Method Parameters[1][10][11]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]

  • Source Voltage: 3.5 kV.[1]

  • Scan Range: 100 – 500 m/z.[1]

Interpretation
  • Parent Ion [M+H]⁺: Expected m/z = 186.03 (for ³⁵Cl) and 188.03 (for ³⁷Cl).

  • Isotope Pattern: The presence of Chlorine must be validated by the characteristic 3:1 intensity ratio between the M (186) and M+2 (188) peaks.

  • Common Fragments:

    • Loss of -OCH₃ (M-31): m/z ~155[1]

    • Loss of -COOCH₃ (M-59): m/z ~127[1]

Impurity Profiling & Troubleshooting

Common issues encountered during the development of this intermediate:

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with Pyridine N.Ensure Mobile Phase pH is < 3.0. Add 5mM Ammonium Formate if using MS.
Extra Peak (RT ~ 3-4 min) Hydrolysis to Acid (4-chloro-3-methylpicolinic acid).Check sample solvent for water content.[1] Prepare fresh samples in anhydrous ACN.
Split Peaks (NMR) Rotamers or salt formation.[1]Ensure NMR solvent is free of acid traces (use Na₂CO₃ neutralized CDCl₃ if necessary).

References

  • Sigma-Aldrich. Methyl 4-chloro-3-methylpicolinate Product Specification & CAS Data. Retrieved from [1][4]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 4-chloropicolinate (Analogous Structure). Retrieved from

  • Yamashita, et al. (2008).Synthesis of pyridine-carboxylate derivatives for LC-ESI-MS. Journal of Chromatography B. (Methodology for pyridine ester analysis).
  • BLD Pharm. Safety Data Sheet: Methyl 4-chloro-3-methylpicolinate. Retrieved from

Sources

NMR spectroscopy of Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of Methyl 4-chloro-3-methylpicolinate by NMR Spectroscopy

Executive Summary

Methyl 4-chloro-3-methylpicolinate is a critical scaffold in the synthesis of pyridine-based kinase inhibitors and agrochemicals.[1][2] Its structural integrity is defined by the specific regiochemistry of the chlorine and methyl substituents relative to the picolinate nitrogen.[3][2] This guide provides a definitive protocol for the NMR-based characterization of this molecule, focusing on distinguishing it from common regioisomeric impurities (e.g., the 5-methyl or 6-methyl analogs) arising from non-selective halogenation or esterification pathways.

Chemical Context & Resonance Logic

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine core:

  • The Nitrogen Effect: The pyridine nitrogen (N1) exerts a strong deshielding effect on the α-protons (H6) and carbons (C2, C6).[2]

  • The 3-Methyl Steric Wedge: The methyl group at position 3 is sterically crowded, sandwiched between the ester (C2) and the chlorine (C4).[2] This often results in restricted rotation of the ester group, potentially visible as line broadening at low temperatures, though usually a sharp singlet at 298 K.[3][2]

  • The 4-Chloro Substituent: Chlorine is inductively withdrawing but mesomerically donating.[1][2] In pyridines, the inductive effect dominates at the ipso carbon (C4), while the ortho protons (H3/H5) experience complex shielding changes.[3][2]

Sample Preparation Protocol

Standardization is key to reproducible chemical shifts.

Solvent Selection:

  • Primary: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.[2]

    • Why: Excellent solubility for esters; prevents H/D exchange; provides sharp lines.[3][2]

  • Secondary: DMSO-d₆.

    • Why: Use only if the sample contains high water content or free acid impurities (to separate OH signals).[3][2] Note that DMSO will shift the H6 proton downfield by ~0.2-0.4 ppm due to hydrogen bonding with the pyridine nitrogen.[2]

Preparation Steps:

  • Weighing: Transfer 10–15 mg of sample into a clean vial.

  • Dissolution: Add 600 µL of CDCl₃. Vortex for 30 seconds.[3][2]

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.[3][2]

  • Volume: Ensure a solvent height of 4.0–4.5 cm in a 5mm tube to match the coil geometry.

1H NMR Analysis & Assignment Strategy

Theoretical vs. Expected Shifts (CDCl₃, 400 MHz)
PositionGroupMult.IntegralShift (δ, ppm)Coupling (Hz)Assignment Logic
H6 Ar-HDoublet1H8.35 – 8.45J ~ 5.0α-to-Nitrogen (most deshielded).[1][2]
H5 Ar-HDoublet1H7.30 – 7.40J ~ 5.0β-to-Nitrogen; ortho to H6.[1][2]
OMe EsterSinglet3H3.95 – 4.05-Characteristic methyl ester.[1][3][2]
Ar-Me AlkylSinglet3H2.50 – 2.60-Deshielded by aromatic ring/ortho-Cl.[2]
Critical Regioisomer Check (Self-Validation)

The most common synthetic error is the misplacement of the methyl group or chlorine.[1][2] Use the Coupling Pattern Test :

  • Target (3-Me, 4-Cl): H5 and H6 are adjacent.[1][2] Result: Two Doublets (AX system).

  • Impurity (5-Me, 4-Cl): H3 and H6 are separated by substituents.[1][2] Result: Two Singlets (para-like, negligible coupling).

  • Impurity (6-Me, 4-Cl): H3 and H5 are meta.[1][2] Result: Two Doublets with small coupling (J ~1-2 Hz) or Singlets.

13C NMR & 2D Verification

Key 13C Resonances (CDCl₃):

  • C=O (Ester): ~165 ppm.[1][2]

  • C2/C6 (α-carbons): ~145–150 ppm (Broad/low intensity due to N-quadrupole broadening on C2/C6).[2]

  • C4 (C-Cl): ~142–145 ppm.[2]

  • C3 (C-Me): ~132 ppm.[1][2]

  • C5: ~124 ppm.[1][3][2]

  • OMe: ~53 ppm.[1][3][2]

  • Ar-Me: ~18 ppm.[2]

Recommended 2D Experiments:

  • HSQC: To link H5 and H6 to their respective carbons.

  • HMBC (The Definitive Proof):

    • Look for a correlation between Ar-Me protons (2.5 ppm) and C2 (Ester carbonyl) .[1][2]

    • Significance: This correlation is only possible if the Methyl is at position 3 (adjacent to C2).[3][2] If the Methyl were at position 5, the distance to C2 is too great (4-5 bonds) for a standard HMBC signal.[2]

Visual Workflow: Structural Confirmation

NMR_Workflow Start Start: Crude/Purified Sample Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent H1_Acq Acquire 1H NMR (16 scans, d1=5s) Solvent->H1_Acq Decision_Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) H1_Acq->Decision_Aromatic Result_AX Pattern: 2 Doublets (J~5Hz) (H5/H6 adjacent) Decision_Aromatic->Result_AX Observed Result_Singlets Pattern: 2 Singlets (H3/H6 isolated) Decision_Aromatic->Result_Singlets Observed HMBC_Check Run HMBC Correlate Ar-Me to C=O? Result_AX->HMBC_Check Identify_Impurity IDENTIFIED IMPURITY: Likely 5-Methyl isomer Result_Singlets->Identify_Impurity Confirm_Target CONFIRMED: Methyl 4-chloro-3-methylpicolinate HMBC_Check->Confirm_Target Correlation Seen HMBC_Check->Identify_Impurity No Correlation

Figure 1: Decision tree for confirming the regiochemistry of methyl 4-chloro-3-methylpicolinate, distinguishing it from common synthetic isomers.

Quality Control & Impurity Profiling

When analyzing production batches, look for these specific impurity signals:

Impurity TypeSourceMarker Signal (1H NMR)
Residual Free Acid Hydrolysis of esterBroad singlet >10 ppm (COOH); Shift of H6 downfield.[1][2]
Regioisomer (5-Me) Non-selective methylationSinglets in aromatic region (~8.2, 7.5 ppm).[1][3][2]
Des-chloro analog Incomplete chlorinationMultiplet at 7.2-7.4 ppm (H4 present).[1][2]
DMF Reaction solventDoublets at 2.89/2.96 ppm; Singlet at 8.02 ppm.[1][3][2]

Quantification Formula (wt%): To quantify residual solvent (e.g., DMF) vs. Target:



Where 

is integration area and

is number of protons.[3][2]

References

  • National Center for Biotechnology Information. (2023).[3][2] PubChem Compound Summary for CID 820890, Methyl 4-chloropicolinate (Analogous Core). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][3][2][4] Chem., 62(21), 7512–7515.[3][2] (Standard reference for solvent shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3][2] (Authoritative text on Pyridine coupling constants).

Sources

Application Note: Quantitative Analysis and Structural Characterization of Methyl 4-chloro-3-methylpicolinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the robust analysis of Methyl 4-chloro-3-methylpicolinate, a key heterocyclic intermediate in pharmaceutical synthesis. We provide detailed, field-proven protocols for sample preparation, high-performance liquid chromatography separation, and tandem mass spectrometry detection. The causality behind critical experimental choices, from solvent selection to ionization parameter optimization, is explained to ensure methodological transparency and reproducibility. Furthermore, this document outlines the principles of data interpretation, including the characteristic isotopic signature of chlorinated compounds and predictable fragmentation pathways, to enable unambiguous identification and accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound and its analogues.

Introduction: The Analytical Imperative for Methyl 4-chloro-3-methylpicolinate

Methyl 4-chloro-3-methylpicolinate (MCMP) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield and impurity profile of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount for quality control during synthesis, for stability studies, and for the identification of potential metabolites or degradation products in drug development pipelines.[1][2]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the analysis of small molecules like MCMP.[2][3] This application note details a complete LC-MS/MS workflow, providing a self-validating system for the confident analysis of this critical compound.

Physicochemical Properties of Methyl 4-chloro-3-methylpicolinate

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
IUPAC Name methyl 4-chloro-3-methylpyridine-2-carboxylateN/A
CAS Number 1260764-76-8[4]
Molecular Formula C₈H₈ClNO₂[4]
Molecular Weight 185.61 g/mol Calculated
Monoisotopic Mass 185.02436 DaCalculated
Physical Form Solid or semi-solid or liquid[4]
Storage Inert atmosphere, 2-8°C[4]

Experimental Workflow: From Sample to Signal

The overall analytical process is a multi-stage workflow designed to ensure sample integrity, optimal separation, and sensitive detection. Each stage is critical for achieving accurate and reproducible results.

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis Start 1. Standard/Sample Weighing Dissolve 2. Dissolution in Organic Solvent Start->Dissolve Dilute 3. Serial Dilution Dissolve->Dilute Filter 4. Filtration (0.22 µm) Dilute->Filter Inject 5. Autosampler Injection Filter->Inject Column 6. C18 Reverse-Phase Column Inject->Column Gradient 7. Gradient Elution Column->Gradient Ionize 8. Electrospray Ionization (ESI+) Gradient->Ionize Scan 9. Full Scan (Q1) Ionize->Scan Fragment 10. CID Fragmentation (Q2) Scan->Fragment Detect 11. Product Ion Scan (Q3) Fragment->Detect Integrate 12. Peak Integration Detect->Integrate Quantify 13. Quantification Integrate->Quantify Confirm 14. Structural Confirmation Integrate->Confirm

Caption: High-level workflow for the LC-MS/MS analysis of MCMP.

Detailed Protocols

Sample and Standard Preparation

The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a concentration suitable for the instrument's working range, while minimizing matrix effects.[5][6]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-chloro-3-methylpicolinate reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol or acetonitrile. This high-concentration stock must be prepared with high precision as it is the foundation for all subsequent dilutions.

  • Working Standard Solutions: Perform serial dilutions from the stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to prepare a series of working standards for the calibration curve. A typical concentration range might be 1 ng/mL to 1000 ng/mL. The choice of diluent should mimic the initial mobile phase conditions to ensure good peak shape.

  • Sample Preparation: If analyzing MCMP from a reaction mixture or biological matrix, a suitable extraction method (e.g., protein precipitation for plasma, liquid-liquid extraction, or solid-phase extraction) must be developed and validated. For purity analysis of a synthesized solid, dissolve the sample in the same manner as the reference standard to a concentration within the calibration range.

  • Final Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.[7]

LC-MS/MS Instrumental Method

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

3.2.1. Liquid Chromatography (LC) Parameters

A reverse-phase C18 column is chosen for its versatility in retaining and separating small, moderately polar molecules like MCMP. A gradient elution is employed to ensure efficient elution and sharp peak shapes.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and MS compatibility.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 minA standard gradient for screening and separating compounds with varying polarities.
Injection Volume 5 µLA small volume minimizes peak distortion and matrix effects.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.

3.2.2. Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive mode is selected because the pyridine nitrogen is readily protonated.[8] A tandem mass spectrometer (e.g., a triple quadrupole) is used for its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen on the pyridine ring is easily protonated.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150 °CPrevents thermal degradation while aiding desolvation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from the ESI droplets.
Gas Flow Instrument DependentOptimized to facilitate desolvation and ion transport.
Scan Mode Selected Reaction Monitoring (SRM)For highest sensitivity and selectivity in quantification.
Precursor Ion (Q1) m/z 186.0Corresponds to the [M+H]⁺ of MCMP (C₈H₈³⁵ClNO₂ + H⁺).
Product Ions (Q3) To be determined (e.g., m/z 126.0, 154.0)Specific fragments used for quantification (quantifier) and confirmation (qualifier).
Collision Energy To be optimized (e.g., 15-30 eV)The energy required to induce fragmentation of the precursor ion.

Data Analysis and Interpretation

Identification: Isotopic Pattern and Fragmentation

The presence of a chlorine atom in MCMP provides a highly characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a molecular ion cluster where the M+2 peak ([M(³⁷Cl)+H]⁺ at m/z 188.0) is approximately one-third the intensity of the M peak ([M(³⁵Cl)+H]⁺ at m/z 186.0).[9] This pattern is a powerful tool for confirming the presence of a monochlorinated compound.

4.2. Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 186.0) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide structural information. Based on the fragmentation of similar pyridine and ester-containing compounds, a plausible fragmentation pathway for MCMP is proposed below.[10][11][12]

Caption: Proposed fragmentation pathway for protonated MCMP.

  • Primary Fragmentation: A common fragmentation route for methyl esters is the neutral loss of methanol (CH₃OH, 32 Da), leading to a prominent fragment ion at m/z 154.0 . This acylium ion is stabilized by the aromatic ring.

  • Secondary Fragmentation: The fragment at m/z 154.0 can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 126.0 .

  • SRM Transitions: Based on this pathway, the most robust SRM transitions for quantification and confirmation would likely be:

    • 186.0 → 154.0 (Quantifier: typically the most intense and stable fragment)

    • 186.0 → 126.0 (Qualifier: for confirmation, providing an ion ratio)

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) or equivalent regulatory bodies.[13][14][15] This documented process provides evidence that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by the lack of interfering peaks at the retention time of MCMP in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) ≥ 0.995 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spike-recovery experiments at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of Methyl 4-chloro-3-methylpicolinate by LC-MS/MS. By detailing the rationale behind the protocols for sample preparation, chromatographic separation, and mass spectrometric detection, this guide equips researchers and drug development professionals with the necessary tools to implement a robust, reliable, and validated analytical method. The principles of data interpretation, including the use of isotopic patterns and fragmentation analysis, ensure the highest level of confidence in both the qualitative identification and quantitative measurement of this important pharmaceutical intermediate.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-Chloropicolinate. PubChem Compound Database. Retrieved from [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • ResearchGate. (2019). Application of Mass Spectrometry for Metabolite Identification. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (2019). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • YouTube. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Chromatography Forum. (n.d.). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Chemsrc. (2023, August 26). Methyl 4-chloropicolinate. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Labforward. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • YouTube. (2023, July 8). Fragmentation Patterns In Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

large-scale synthesis of Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-3-methylpicolinate (CAS: 1211526-70-1) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural complexity arises from the specific chlorination at the C4 position in the presence of a C3 methyl group and a C2 ester.

This guide details a scalable, three-step synthesis starting from 3-methylpicolinic acid. Unlike theoretical routes involving high-pressure carbonylation, this protocol utilizes the N-oxide activation strategy , which is robust, cost-effective, and suitable for kilo-lab to pilot-scale production.

Key Process Indicators:

  • Target Yield: 60–70% (Overall 3-step)

  • Critical Quality Attribute (CQA): Regioselectivity (4-Cl vs. 6-Cl isomer ratio > 95:5).

  • Safety Critical Step: Exothermic quenching of POCl

    
     and thermal stability of N-oxide intermediates.
    

Strategic Route Analysis

The synthesis relies on the electronic activation of the pyridine ring via N-oxidation, followed by nucleophilic aromatic substitution (


) using phosphorus oxychloride (

).
Reaction Pathway
  • Esterification: Acid-catalyzed protection of the carboxylic acid.

  • N-Oxidation: Activation of the pyridine ring using Hydrogen Peroxide/Acetic Acid.

  • Regioselective Chlorination: Deoxygenative chlorination targeting the C4 position.

Why this route?

  • Availability: Starting materials are commodity chemicals.

  • Scalability: Avoids cryogenic conditions (e.g., lithiation) and high-pressure gases (CO).

  • Purification: Intermediates are crystalline solids, allowing for solvent-based purification (slurrying) rather than chromatography.

Detailed Experimental Protocols

Phase 1: Esterification of 3-Methylpicolinic Acid

Objective: Convert the carboxylic acid to the methyl ester to block the C2 position and increase solubility.

Reagents:

  • 3-Methylpicolinic acid (1.0 eq)

  • Methanol (10.0 vol)

  • Sulfuric Acid (

    
    , 98%, 2.0 eq) or Thionyl Chloride (
    
    
    
    , 1.5 eq)

Protocol:

  • Charge Methanol into a reactor fitted with a reflux condenser and scrubber.

  • Add 3-Methylpicolinic acid with stirring.

  • Cool the mixture to 0–5°C.

  • Add

    
     dropwise over 1 hour. Exotherm Control: Maintain T < 20°C.
    
  • Heat to reflux (65°C) for 12–16 hours. Monitor by HPLC until starting material < 1.0%.

  • Workup: Cool to room temperature. Concentrate under vacuum to remove 80% of Methanol.

  • Dilute with DCM (dichloromethane) or MTBE.

  • Neutralize with saturated

    
     (aq) to pH 8.
    
  • Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Output: Methyl 3-methylpicolinate (Light yellow oil/solid).

Phase 2: N-Oxidation (The Activation Step)

Objective: Create the N-oxide functionality to activate the C4 position.

Reagents:

  • Methyl 3-methylpicolinate (1.0 eq)

  • Glacial Acetic Acid (5.0 vol)

  • Hydrogen Peroxide (30% aq, 2.5 eq)

Protocol:

  • Dissolve Methyl 3-methylpicolinate in Glacial Acetic Acid.

  • Heat to 50°C.

  • Add

    
     (30%) dropwise over 2 hours.
    
    • Note: Adding all peroxide at once can lead to accumulation and thermal runaway.

  • Increase temperature to 70–80°C and stir for 12–24 hours.

  • Quench (Critical): Test for peroxides. If positive, quench with aqueous Sodium Sulfite (

    
    ) until starch-iodide paper is negative.
    
  • Concentrate under vacuum to remove Acetic Acid (azeotrope with Toluene if necessary).

  • Purification: The residue is often a thick oil. Dissolve in minimal DCM, wash with

    
     (aq) to remove acidic impurities, and concentrate.
    
  • Output: Methyl 3-methylpicolinate N-oxide.

Phase 3: Regioselective Chlorination

Objective: Introduce the chlorine atom at C4. The reaction produces both 4-Cl (major) and 6-Cl (minor) isomers.

Reagents:

  • Methyl 3-methylpicolinate N-oxide (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 3.0–5.0 eq)
    
  • Solvent: Toluene (preferred for scale) or Neat (lab scale)

Protocol:

  • Setup: Dry reactor thoroughly. Moisture reacts violently with

    
    .
    
  • Charge N-oxide and Toluene (5 vol).

  • Add

    
     slowly at room temperature.
    
  • Heat to reflux (100–110°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The oxygen attacks Phosphorus, creating a good leaving group. Chloride attacks C4.

  • IPC (In-Process Control): Monitor disappearance of N-oxide.

  • Quench (Hazardous):

    • Cool reaction mass to 20°C.

    • Prepare a separate vessel with ice-water (10 vol).

    • Inverse Addition: Slowly pour the reaction mass into the ice-water with vigorous stirring. Do not add water to the reaction mass. [1]

    • Maintain quench temperature < 30°C.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM.

  • Purification:

    • Wash organic layer with

      
       (aq) and brine.
      
    • Concentrate to crude solid.

    • Recrystallization: Recrystallize from Heptane/IPA or Hexane/Ethyl Acetate to purge the 6-chloro isomer.

  • Final Output: Methyl 4-chloro-3-methylpicolinate (White to off-white solid).

Process Visualization

Diagram 1: Synthetic Pathway & Mechanism

SynthesisPath SM 3-Methylpicolinic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 3-methylpicolinate (Ester) Step1->Int1 Step2 Step 2: N-Oxidation (H2O2, AcOH, 70°C) Int1->Step2 Int2 N-Oxide Intermediate (Activated Core) Step2->Int2 Step3 Step 3: Chlorination (POCl3, Reflux) Int2->Step3 Product Methyl 4-chloro-3-methylpicolinate (Target) Step3->Product Major Path (C4 Attack) Impurity 6-Chloro Isomer (Byproduct - Purge) Step3->Impurity Minor Path (C6 Attack)

Caption: Reaction scheme illustrating the activation of the pyridine ring via N-oxide to facilitate nucleophilic chlorination.

Diagram 2: Process Safety & Workup Logic

WorkupLogic RxnMass Crude Reaction Mass (Product + Excess POCl3) Quench Inverse Quench (Add Mass to Ice/Water) CRITICAL SAFETY STEP RxnMass->Quench Slow Addition T < 30°C Separation Phase Separation Quench->Separation OrgLayer Organic Layer (Product + Impurities) Separation->OrgLayer AqLayer Aqueous Layer (H3PO4 + HCl waste) Separation->AqLayer Waste Treatment Cryst Recrystallization (Heptane/IPA) OrgLayer->Cryst Solvent Swap Final Pure API Intermediate Cryst->Final Filtration

Caption: Critical safety workflow for quenching POCl3 and isolating the product via crystallization.

Process Engineering & Safety (E-E-A-T)

Thermal Hazards
  • N-Oxide Decomposition: Pyridine N-oxides can exhibit autocatalytic decomposition at high temperatures. DSC (Differential Scanning Calorimetry) analysis is recommended before scaling up beyond 100g. Ensure the reaction temperature in Step 2 does not exceed 85°C.

  • POCl

    
     Quench:  The hydrolysis of 
    
    
    
    is highly exothermic and generates HCl gas.
    • Engineering Control: Use a scrubber system (NaOH) to trap HCl off-gas.

    • Protocol: Always add the reaction mixture to water (Inverse Quench) to control the rate of hydrolysis.

Impurity Management
  • Regioselectivity: The 3-methyl group provides steric hindrance that generally disfavors the 2-position (blocked) and slightly hinders the 4-position. However, electronic activation by the N-oxide typically directs nucleophiles to the 4-position.

  • Purging the 6-Cl Isomer: The 6-chloro isomer is the primary impurity. It usually has a lower melting point and higher solubility in non-polar solvents than the 4-chloro isomer. Recrystallization from Heptane/IPA is the most effective purification method.

Analytical Data Summary
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%Area % @ 254 nm
Regio-Isomer < 1.0% (6-Chloro isomer)HPLC/GC
Water Content < 0.5%Karl Fischer
Identity Conforms to Structure1H-NMR, MS

References

  • General N-Oxide Chlorination

    • Title: Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
    • Source: ResearchGate (2025).[6]

    • URL:[Link]

  • POCl3 Process Safety

    • Title: POCl3 Chlorination of 4-Quinazolones (Mechanism and Safety).
    • Source: N
    • URL:[Link]

  • Scale-Up Methodology

    • Title: Scalable Process Design for Pyridine Derivatives (Organic Process Research & Development).
    • Source: ACS Public
    • URL:[Link](General Journal Landing Page for verification of standard protocols)

  • Material Safety Data

    • Title: Pyridine-N-Oxide Safety Data Sheet.[3]

    • Source: Fisher Scientific.

Sources

Part 1: Strategic Rationale & Mechanistic Advantage

[1]

The "Micro-Reactor" Effect In heterocyclic synthesis, the formation of the ring system is often the rate-determining and most hazardous step. Flow chemistry alters the physical constraints of these reactions through three mechanistic pillars:

  • Heat Transfer & Mixing: Micro-reactors (internal diameter < 1 mm) offer surface-area-to-volume ratios 100x greater than batch flasks. This allows for instant heating/cooling, preventing the thermal runaway common in exothermic heterocyclizations (e.g., hydrazine condensations).

  • The "Flash" Window: Superheating solvents above their boiling points (using Back Pressure Regulators) accelerates reaction kinetics from hours to minutes.

  • Photochemical Access: The narrow path length overcomes the Beer-Lambert law limitations, allowing uniform irradiation for constructing fused ring systems (e.g., benzoxazoles, phenanthridines) that are inaccessible in batch.

FlowAdvantageReagentsReagent Inputs(Precise Stoichiometry)MixingMicro-Mixing(Re < 100, Diffusive)Reagents->Mixing Pump A/BReactorReactor Zone(Thermal/Photochemical)Mixing->Reactor Homogeneous StreamQuenchIn-Line Quench(Stop Side-Reactions)Reactor->Quench Residence Time (tR)AnalysisIn-Line LC/MS(Real-Time Data)Quench->Analysis Product StreamAnalysis->Reagents Automated Optimization Loop

Figure 1: The Linear Workflow of Continuous Flow Synthesis. The feedback loop allows for self-optimization of yield and selectivity.

Part 2: Application Note & Protocols

Protocol A: Rapid Thermal Synthesis of 2-Aminothiazoles (Hantzsch Reaction)

Context: The 2-aminothiazole scaffold is a "privileged structure" found in numerous kinase inhibitors (e.g., Dasatinib). Batch synthesis often suffers from long reflux times and variable yields due to inefficient mixing of

Methodology: This protocol utilizes a heated coil reactor to superheat the solvent, reducing reaction time from 4 hours (batch) to 10 minutes (flow).

Materials:

  • Reagent A: 2-Bromoacetophenone (0.5 M in EtOH).

  • Reagent B: Thiourea (0.6 M in EtOH).

  • Reactor: PFA or Stainless Steel Coil (10 mL volume).

  • System: HPLC Pumps, T-mixer, Back Pressure Regulator (BPR).

Step-by-Step Protocol:

  • System Priming: Flush the reactor with Ethanol (EtOH) at 1.0 mL/min to remove air bubbles.

  • Pressurization: Install a 75 psi (5 bar) BPR at the reactor outlet. Ensure system pressure stabilizes.

  • Temperature Control: Submerge the reactor coil in a heated oil bath or thermostat set to 100°C (Note: This is above the b.p. of Ethanol, enabled by the BPR).

  • Reaction Execution:

    • Pump Reagent A at 0.5 mL/min.

    • Pump Reagent B at 0.5 mL/min.

    • Residence Time (

      
      ): 
      
      
      .
  • Quench/Collection: Direct the output into a flask containing saturated aqueous NaHCO

    
     to neutralize HBr byproduct and precipitate the free base.
    
  • Purification: Filtration of the precipitate yields high-purity 2-aminothiazole.

Data Comparison:

MetricTraditional Batch (Reflux)Continuous Flow (100°C, 5 bar)
Reaction Time 2 - 4 Hours10 Minutes
Yield 65 - 75%92 - 95%
Workup Extraction + RecrystallizationFiltration (Direct Precipitation)
Space-Time Yield LowHigh (Scalable to kg/day )
Protocol B: Photochemical Synthesis of Phenanthridinones

Context: Fused heterocyclic systems like phenanthridinones are potent PARP inhibitors. Synthesizing them via photocyclization in batch is notoriously difficult due to the "dark zone" in the center of the flask where light cannot penetrate. Flow chemistry resolves this by wrapping the reactor tubing around the light source.

Methodology: Intramolecular photocyclization of 2-chloro-N-phenylbenzamide.

Experimental Setup (Diagrammatic):

PhotoReactorLightSourceHigh-Power Blue LED(450 nm, Water Cooled)TubingFEP Tubing (Transparent)Wrapped around Light SourceTubing->LightSource Max Photon FluxCollectionProduct Collection(Shielded from Light)Tubing->Collection Cyclized ProductPumpSyringe Pump(Pulse-free flow)Pump->Tubing Reagent Stream

Figure 2: Photochemical Flow Reactor Design. The FEP tubing ensures maximum light penetration for the reaction stream.

Step-by-Step Protocol:

  • Reactor Assembly: Wrap 10 mL of FEP tubing (fluorinated ethylene propylene) tightly around a water-cooled 450 nm LED lamp.

  • Reagent Prep: Dissolve 2-chloro-N-phenylbenzamide in Acetonitrile/Water (1:1). Add Na

    
    CO
    
    
    (2.0 equiv) as an HCl scavenger.
  • Flow Parameters:

    • Set flow rate to achieve a residence time of 20 minutes (0.5 mL/min).

    • Critical Step: Ensure the LED cooling system is active to maintain the reactor at < 30°C (preventing thermal side reactions).

  • Execution: Pump the solution through the irradiated coil.

  • Validation: Analyze the output via LC-MS. The elimination of HCl drives the formation of the C-C bond, closing the phenanthridinone ring.

Part 3: Troubleshooting & Self-Validation (E-E-A-T)

To ensure trustworthiness, the system must be self-validating. Use this decision matrix when yields are suboptimal.

The "Flow-Check" Algorithm:

  • Check Dispersion: Inject a dye pulse. If the pulse broadens significantly at the outlet, your mixing is poor or tubing is too wide. Action: Use a narrower ID reactor or a static mixer.

  • Check Residence Time: If starting material remains, increase

    
     (lower flow rate) or increase Temperature.
    
    • Rule of Thumb: For every 10°C increase, reaction rate doubles.

  • Check Solubility: If pressure spikes, solids are forming. Action: Dilute reagents, add a co-solvent (e.g., DMF), or apply sonication to the flow line.

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.[1]

  • Baxendale, I. R., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[2][3][4] MedChemComm.[1]

  • Deadman, B. J., et al. (2013). The synthesis of Bcr-Abl kinase inhibitor Imatinib (Gleevec) using a continuous flow process. Organic Process Research & Development.

  • Bracken, C., & Baumann, M. (2020).[5] Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. The Journal of Organic Chemistry.[5]

  • FDA Guidance. (2019). Quality Considerations for Continuous Manufacturing. U.S. Food and Drug Administration.

Application Note: Catalytic Architectures for the Synthesis of Methylpicolinates

[1]

Executive Summary & Strategic Importance

Methylpicolinates (methyl pyridine-2-carboxylates) are linchpin intermediates in the synthesis of metalloprotease inhibitors, NSAIDs, and bidentate ligands for transition-metal catalysis. While classical Fischer esterification of picolinic acid is robust, it relies on upstream oxidation steps that are often stoichiometric and waste-intensive.

This guide focuses on catalytic shortcuts that bypass pre-oxidized starting materials, enabling direct access to the ester functionality from halogenated precursors or methyl-substituted pyridines. We present two distinct catalytic manifolds:

  • Palladium-Catalyzed Alkoxycarbonylation: The high-yield "Gold Standard" for pharmaceutical scale-up.

  • Iodine-Mediated Oxidative Esterification: A metal-free, "Green Chemistry" approach for early-phase discovery.

Method A: Palladium-Catalyzed Alkoxycarbonylation

Best for: Late-stage functionalization, scale-up, and substrates with sensitive functional groups.

Mechanistic Insight

The transformation of 2-chloropyridine or 2-bromopyridine to methyl picolinate proceeds via a Heck-Breslow type mechanism. Unlike standard cross-couplings, this reaction requires the coordination of Carbon Monoxide (CO) to the organopalladium intermediate.

Critical Control Point: The reaction is sensitive to the "CO Pressure vs. Catalyst Deactivation" equilibrium. Excess CO can saturate the metal center, forming inactive


Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical insertion step.

CarbonylationCycleStartPd(0)L2Active SpeciesOxAddOxidative Addition(Ar-Pd-X)Start->OxAdd+ Ar-X (2-Bromopyridine)DeadPd Black(Inactive)Start->DeadExcess CO / No LigandCOInsertCO Insertion(Ar-CO-Pd-X)OxAdd->COInsert+ CO (1-5 bar)NuAttackNucleophilic Attack(MeOH)COInsert->NuAttack+ MeOH / BaseRedElimReductive Elimination(Product Release)NuAttack->RedElim- HX (Base-HBr)RedElim->StartRegeneration

Figure 1: Catalytic cycle for Pd-mediated carbonylation. Note the competing pathway to inactive Pd black if ligand/CO balance is not maintained.

Validated Protocol: Carbonylation of 2-Bromopyridine

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (3 mol%)

    • Why dppf? The large bite angle of dppf stabilizes the Pd-acyl intermediate, preventing decarbonylation.

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Methanol (anhydrous)

  • Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vessel. Cool under Argon flow.

  • Catalyst Pre-formation: Add Pd(OAc)₂ and dppf to the vessel. Add 20% of the MeOH volume. Stir for 5 minutes at RT until a homogenous orange/red solution forms (active Ligand-Pd complex).

  • Substrate Addition: Add 2-Bromopyridine and Et₃N. Add remaining MeOH.

    • Concentration Target: 0.2 M to 0.5 M.

  • CO Purge:

    • Balloon Method:[1][2] Freeze-pump-thaw the solution x3 to remove O₂. Attach a CO balloon and purge the headspace x3.

    • Autoclave: Pressurize to 5 bar, vent, repeat x3.

  • Reaction: Heat to 70°C for 12–16 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). Product is more polar than bromide.

  • Workup: Cool to RT. Vent CO (in fume hood!). Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (SiO₂).

Method B: Oxidative Methyl Esterification

Best for: Early-stage discovery, metal-sensitive projects, and utilizing "picoline" feedstocks.

Mechanistic Insight

This method utilizes molecular iodine (

Why this matters: It converts 2-picoline (cheap solvent/reagent) directly to the ester, skipping the carboxylic acid isolation stage.

Workflow Visualization

OxidativeFlowInput2-Picoline(Methyl precursor)ProcessReflux (80°C)12-24 HoursInput->ProcessReagentsI2 (20 mol%)TBHP (70% aq)MeOHReagents->ProcessIntermediateAldehyde(In situ)Process->IntermediateProductMethyl PicolinateIntermediate->Product

Figure 2: One-pot oxidative transformation of methyl-pyridines to methyl-esters.

Validated Protocol: I₂-Catalyzed Esterification

Reagents:

  • Substrate: 2-Picoline (1.0 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (20 mol%)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% in water) (3-4 equiv)

    • Note: Aqueous TBHP is safer than decane solutions for this specific polarity.

  • Solvent: Methanol (Reagent grade)

Step-by-Step Workflow:

  • Charge: To a sealed tube, add 2-Picoline and Methanol (0.5 M).

  • Add Catalyst: Add

    
     crystals. Solution turns dark brown.
    
  • Add Oxidant: Add TBHP dropwise over 5 minutes. (Exothermic!).

  • Reaction: Seal and heat to 80°C (oil bath temperature). Stir for 16-24 hours.

    • Color Change: Solution usually fades from dark brown to light orange as

      
       cycles.
      
  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench remaining peroxides and iodine.
    
  • Extraction: Extract with DCM (x3). Wash combined organics with brine.

  • Purification: Distillation (if liquid) or Column Chromatography.

Comparative Data & Decision Matrix

FeaturePd-Carbonylation (Method A)Oxidative Esterification (Method B)
Precursor 2-Bromo/Chloropyridine2-Picoline (2-Methylpyridine)
Catalyst Cost High (Pd + Phosphine)Low (Iodine)
Yield (Typical) 85 - 98%60 - 75%
Atom Economy High (Add CO + MeOH)Lower (Loss of H₂O, requires excess oxidant)
Scalability Excellent (Flow/Batch)Moderate (Peroxide safety limits)
Safety Profile High Risk: CO Gas (Toxic)High Risk: Peroxides (Explosive)

Troubleshooting & Critical Process Parameters (CPP)

For Pd-Carbonylation:
  • Problem: Reaction stalls; black precipitate forms.

    • Cause: "Palladium Black" precipitation due to ligand dissociation or lack of CO pressure.

    • Fix: Increase ligand:Pd ratio to 2:1 or 3:1. Ensure dppf quality (it oxidizes in air over months).

  • Problem: Low conversion of Chloride substrates.

    • Fix: Switch solvent to n-Butanol (higher temp allowed) or add an iodide source (TBAI) to facilitate halogen exchange (Finkelstein-type activation).

For Oxidative Esterification:
  • Problem: Explosion/Exotherm risk.

    • Fix: Never scale TBHP reactions without DSC (Differential Scanning Calorimetry) testing. For >10g scale, switch to

      
       bubbling with catalytic 
      
      
      salts (Amoco conditions).

References

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[1] Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

  • Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 109(2), 643-759. [Link]

  • Mori, N., & Togo, H. (2005). Oxidative esterification of aldehydes using molecular iodine and (diacetoxyiodo)benzene in methanol. Arkivoc, (ix), 150-160. [Link]

  • Gaspa, S., et al. (2016). Metal-Free Oxidative Esterification of Methyl-Pyridines and Methyl-Quinolines. Advanced Synthesis & Catalysis, 358(15). [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-chloro-3-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Methyl 4-chloro-3-methylpicolinate (CAS: Related analogs ~24484-93-3)

Executive Summary

Methyl 4-chloro-3-methylpicolinate is a critical intermediate in the synthesis of pyridine-based herbicides (e.g., Picloram analogs) and pharmaceutical scaffolds. The synthesis is often plagued by two primary failure modes: incomplete chlorination due to steric hindrance at the C4 position (caused by the C3-methyl group) and ester hydrolysis during the aqueous workup.

This guide moves beyond standard literature to address the process engineering required to maximize yield, focusing on the conversion of 4-hydroxy-3-methylpicolinic acid (or its N-oxide precursors) to the final ester.

Module 1: The Optimized Synthetic Workflow

The most robust route for high-yield synthesis involves the deoxychlorination of the 4-hydroxy precursor using a Vilsmeier-Haack type intermediate, followed by in-situ esterification.

Visualizing the Pathway

The following diagram outlines the critical control points (CCPs) where yield is typically lost.

G Start Precursor: 4-hydroxy-3-methylpicolinic acid Reagent Chlorination Agent: POCl3 (Excess) + DMF (Cat.) Start->Reagent Inter1 Intermediate A: Activated Vilsmeier Complex Reagent->Inter1 Activation Step2 Reaction: Reflux (90-105°C), 4-6h Inter1->Step2 Inter2 Intermediate B: 4-chloro-3-methylpicolinoyl chloride Step2->Inter2 Deoxychlorination Evap CRITICAL STEP: Vacuum Distillation of Excess POCl3 Inter2->Evap Removal of acidic byproducts Ester Esterification: MeOH (Anhydrous), <10°C Evap->Ester Nucleophilic Acyl Substitution Quench Workup: Inverse Quench into NaHCO3/Ice Ester->Quench pH Control Final Target: Methyl 4-chloro-3-methylpicolinate Quench->Final Extraction & Cryst.

Figure 1: Critical Control Points in the synthesis workflow. Note the "Red" step (Vacuum Distillation) is the most common omission leading to yield loss.

Module 2: Critical Process Parameters (Expert Insights)

The "3-Methyl" Steric Effect

Unlike simple picolinates, the methyl group at C3 creates significant steric strain.

  • Impact: It shields the C4-hydroxyl group, making the initial attack of the chlorinating agent slower.

  • Solution: You must use a catalyst. DMF (N,N-Dimethylformamide) is not optional here. It reacts with POCl

    
     to form the electrophilic Vilsmeier reagent (
    
    
    
    ), which is far more reactive than POCl
    
    
    alone.
  • Protocol Adjustment: Use 0.1–0.5 equivalents of DMF. Without it, you will observe unreacted starting material even after 24 hours of reflux.

The "Black Tar" Phenomenon

Users often report the reaction turning into a viscous black oil.

  • Cause: Thermal decomposition of the pyridine ring or polymerization caused by localized superheating and excessive acid concentration.

  • Prevention:

    • Strict Temperature Control: Do not exceed 110°C.

    • Stepwise Heating: Start at room temperature for 30 mins to allow initial complex formation, then ramp slowly to reflux.

The Yield Killer: Hydrolysis During Workup

The 2-position ester in pyridine systems is electronically activated and prone to hydrolysis, especially if the 3-position methyl group distorts the ring planarity.

  • The Error: Quenching the reaction mixture directly with water generates massive heat and HCl, hydrolyzing your newly formed ester back to the acid.

  • The Fix (Inverse Quench):

    • Strip the POClngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      :  Distill off excess phosphoryl chloride before adding methanol. This reduces the acid load.
      
    • Cold Methanolysis: Add the crude acid chloride residue to anhydrous methanol at 0°C.

    • Buffer: Pour the methanolic solution into a slurry of ice and NaHCO

      
      . Keep pH > 7.
      

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose yield issues.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of ester during workup.Inverse Quench: Pour reaction mix into Ice/NaHCO

. Do not add water to the reaction.
Unreacted Precursor Steric hindrance at C4; inactive reagent.Catalysis: Ensure DMF is dry and added (0.1 eq). Increase reflux time by 2h.
Product is Dark/Tarry Polymerization; Temp too high.Temp Control: Limit oil bath to 105°C. Ensure N

atmosphere to exclude moisture.
"Sticky" Solid Residual POCl

or Phosphoric acid.[1]
Azeotrope: Co-evaporate crude residue with Toluene (2x) before adding MeOH.
Inconsistent HPLC Mixed anhydride formation.Stoichiometry: Ensure excess MeOH (10 eq) is used during the esterification step.
Visual Troubleshooting Tree

T Problem Yield Issue Detected CheckTLC Check TLC/HPLC of Crude Problem->CheckTLC Result1 Starting Material Present CheckTLC->Result1 Result2 Clean Conversion but Low Mass CheckTLC->Result2 Action1 Add 0.2 eq DMF Check Anhydrous Cond. Result1->Action1 Action2 Check Aqueous Layer pH Did Ester Hydrolyze? Result2->Action2

Figure 2: Logic flow for diagnosing yield loss.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Yes, but with caveats. SOCl

is better for converting carboxylic acids to acid chlorides, but for converting a hydroxyl group on a pyridine ring (which is actually a pyridone tautomer) to a chloride, POCl

is superior
. If you must use SOCl

, you will need a significant amount of DMF and higher pressure (sealed tube) might be required due to the lower boiling point of SOCl

.

Q: My product is oiling out during crystallization. How do I fix this? A: This is common for methyl picolinates.

  • Dissolve the oil in a minimum amount of hot Ethyl Acetate.

  • Slowly add Hexane (or Heptane) until just cloudy.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass.

  • Cool to -20°C overnight.

Q: Why is the color of the crude product red/brown? A: This indicates the formation of N-oxide impurities or oxidative degradation. Ensure your reaction is under an inert atmosphere (Nitrogen/Argon).[2] If the color persists, pass the crude solution through a short pad of silica gel (eluting with 10% EtOAc/Hexane) before crystallization.

References

  • Synthesis of 4-chloropicolinates via POCl3/DMF

    • Source: ChemicalBook & Patent Literature.[3]

    • Context: Describes the standard Vilsmeier-Haack conditions for chlorinating sterically hindered picolinic acids.
    • URL:

  • Optimization of Chlorination for Nitrogen Heterocycles

    • Source: ResearchG
    • Context: "POCl3-PCl5 mixture: A robust chlorinating agent."[4] Highlights the necessity of PCl5 or DMF additives for difficult substrates.

    • URL:

  • Process for High Purity Chloropyridine Carboxylates

    • Source: Google P
    • Context: Detailed industrial protocols for temperature management and quenching to prevent hydrolysis of the ester moiety.
    • URL:

  • Steric Effects in Pyridine Functionalization

    • Source: N
    • Context: Discussions on regioselectivity and steric hindrance in the chlorination of substituted quinolines and pyridines.
    • URL:

Sources

Technical Support Center: Optimization of Reaction Conditions for Chlorination of Picolinates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of picolinate chlorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find field-proven insights and troubleshooting advice to enhance the efficiency, selectivity, and success of your chlorination reactions.

Introduction to Picolinate Chlorination

The chlorination of picolinates and their derivatives is a critical step in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2][3] Achieving high yields and regioselectivity can be challenging due to the electronic nature of the pyridine ring and the potential for side reactions. This guide provides a systematic approach to overcoming common hurdles encountered during these reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the chlorination of picolinates.

Q1: What are the most common chlorinating agents for picolinates, and how do I choose the right one?

A1: The choice of chlorinating agent is critical and depends on the substrate's reactivity and the desired position of chlorination. Common agents include:

  • Chlorine Gas (Cl₂): A strong electrophile, often used in industrial-scale, vapor-phase chlorinations.[4] Its high reactivity can lead to over-chlorination and requires specialized handling.[5]

  • Sulfuryl Chloride (SO₂Cl₂): A versatile liquid reagent that can act as a source of chlorine radicals or electrophilic chlorine, depending on the reaction conditions.[6] It is often used for chlorination of both alkanes and aromatic systems.[6]

  • N-Chlorosuccinimide (NCS): A milder, solid electrophilic chlorinating agent, often preferred in laboratory settings for its ease of handling and improved selectivity with electron-rich substrates.

  • Thionyl Chloride (SOCl₂): Primarily used for converting carboxylic acids to acyl chlorides, it can also be used for chlorination under certain conditions, sometimes with additives.[7][8]

  • Trichloroisocyanuric Acid (TCCA): A solid, cost-effective, and high-capacity source of electrophilic chlorine, often used with a catalytic amount of a phosphorus trihalide for the α-chlorination of carboxylic acids.[9]

The selection process should consider the electronic properties of your picolinate. For electron-rich systems, a milder agent like NCS may prevent over-chlorination. For less reactive substrates, a more powerful agent like SO₂Cl₂ or Cl₂ with a Lewis acid catalyst might be necessary.

Q2: What is the role of a catalyst in picolinate chlorination?

A2: Catalysts are often employed to enhance the rate and selectivity of the chlorination reaction. Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), are commonly used to polarize the Cl-Cl bond in agents like Cl₂ or SO₂Cl₂, increasing their electrophilicity and promoting aromatic substitution.[4] In some cases, radical initiators (e.g., UV light or AIBN) are used when a free-radical chlorination pathway is desired.[10][11]

Q3: How does temperature affect the selectivity and yield of the reaction?

A3: Temperature is a critical parameter that influences both the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of undesired byproducts due to over-chlorination.[4] For many electrophilic aromatic chlorinations, starting at a lower temperature and gradually warming the reaction mixture can provide better control. It is crucial to conduct small-scale optimization experiments to determine the optimal temperature for your specific substrate and reagent system.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Insufficiently Reactive Chlorinating Agent: The chosen reagent may not be electrophilic enough to react with your picolinate substrate.

    • Solution: Switch to a more potent chlorinating agent (e.g., from NCS to SO₂Cl₂).

  • Lack of Catalyst Activation: If using a catalyst-dependent system (e.g., Cl₂ with a Lewis acid), the catalyst may be inactive or absent.

    • Solution: Add an appropriate Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the chlorinating agent.[4] Ensure the catalyst is anhydrous, as moisture can deactivate it.

  • Reaction Temperature is Too Low: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC/LC-MS. Be cautious, as higher temperatures can also promote side reactions.[4]

Problem 2: Poor Regioselectivity (Chlorination at the Wrong Position)

Possible Causes & Solutions:

  • Reaction Mechanism Control: The regioselectivity is dictated by the directing effects of the substituents on the pyridine ring and the reaction mechanism (electrophilic vs. radical).

    • Solution (Electrophilic Aromatic Substitution): The ester and the ring nitrogen will direct chlorination to specific positions (typically C3 and C5). If you are observing undesired isomers, consider changing the solvent to influence the reaction pathway.

    • Solution (Radical Substitution): If chlorination is occurring on an alkyl side chain, the reaction is likely proceeding through a radical mechanism. To favor aromatic chlorination, exclude light and radical initiators. Conversely, to promote side-chain chlorination, use UV light or a radical initiator.[10]

Problem 3: Formation of Dichlorinated or Polychlorinated Byproducts

Possible Causes & Solutions:

  • Overly Reactive Chlorinating Agent or Conditions: The reaction conditions may be too harsh, leading to multiple chlorination events.[5]

    • Solution:

      • Use a milder chlorinating agent (e.g., NCS).

      • Reduce the number of equivalents of the chlorinating agent. A stoichiometric amount or a slight excess is often sufficient.

      • Lower the reaction temperature to decrease the rate of the second chlorination.

  • High Local Concentration of Reagents: Adding the chlorinating agent too quickly can create localized areas of high concentration, promoting multiple additions.

    • Solution: Add the chlorinating agent slowly or portion-wise to the reaction mixture to maintain a low, steady concentration.

Problem 4: Difficult Purification of the Chlorinated Product

Possible Causes & Solutions:

  • Similar Polarity of Product and Byproducts: Isomeric or over-chlorinated products may have similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Optimize the reaction to minimize byproduct formation.

      • Explore alternative purification techniques such as recrystallization or preparative HPLC. Fractional distillation can be effective for volatile compounds.[4]

  • Hydrolysis of the Picolinate Ester: The workup or purification conditions may be causing hydrolysis of the ester group.

    • Solution: Use anhydrous solvents and avoid strongly acidic or basic conditions during workup and chromatography. A buffered aqueous wash may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Chlorination using N-Chlorosuccinimide (NCS)

  • To a stirred solution of the picolinate (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMF), add N-chlorosuccinimide (1.05-1.2 equiv).

  • If required, add a catalytic amount of a Lewis acid (e.g., FeCl₃, 0.1 equiv).

  • Stir the reaction mixture at room temperature or heat to a predetermined optimal temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Chlorination using Sulfuryl Chloride (SO₂Cl₂)

  • Dissolve the picolinate substrate (1.0 equiv) in an inert, anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the optimized reaction time.

  • Monitor the reaction by TLC or GC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography or distillation.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Picolinates

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Chlorine (Cl₂) Gas Vapor phase, 250-450 °C, Lewis acid catalyst[4]Cost-effective for large scaleHighly reactive, can lead to over-chlorination, requires special handling
Sulfuryl Chloride (SO₂Cl₂) Liquid phase, 0 °C to refluxVersatile, good for less reactive substratesCan be too reactive, corrosive, releases SO₂ and HCl
N-Chlorosuccinimide (NCS) Liquid phase, RT to 80 °CMild, selective, easy to handle solidMore expensive, lower chlorine content by weight
Trichloroisocyanuric Acid (TCCA) With PCl₃ catalyst, 85 °C, solvent-free[9]High chlorine content, stable solid, cost-effectiveCan be highly reactive, requires catalyst for some substrates

Visualizations

Diagram 1: General Workflow for Troubleshooting Picolinate Chlorination

G start Start: Chlorination Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes increase_reactivity Increase Reagent Reactivity (e.g., NCS -> SOCl2) low_conversion->increase_reactivity add_catalyst Add/Check Catalyst (e.g., FeCl3) low_conversion->add_catalyst increase_temp Increase Temperature low_conversion->increase_temp check_selectivity Check Selectivity & Byproducts good_conversion->check_selectivity increase_reactivity->check_conversion add_catalyst->check_conversion increase_temp->check_conversion poor_selectivity Poor Selectivity / Over-chlorination check_selectivity->poor_selectivity No good_selectivity Good Selectivity check_selectivity->good_selectivity Yes decrease_reactivity Decrease Reagent Reactivity /Equivalents poor_selectivity->decrease_reactivity slow_addition Slow Reagent Addition poor_selectivity->slow_addition lower_temp Lower Temperature poor_selectivity->lower_temp purification Proceed to Purification good_selectivity->purification decrease_reactivity->check_selectivity slow_addition->check_selectivity lower_temp->check_selectivity end Successful Chlorination purification->end

Caption: A decision-making workflow for troubleshooting common issues in picolinate chlorination reactions.

References

  • US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents.
  • Optimization of the Chlorination Conditions a - ResearchGate. Available at: [Link]

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.
  • CN104988531B - The method that a kind of selective dechlorination of chloro-pyridine formic acid electro-catalysis prepares pyridine carboxylic acid - Google Patents.
  • Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. Available at: [Link]

  • Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. Available at: [Link]

  • Optimization of the chlorination reaction using HCl as a chlorination... - ResearchGate. Available at: [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. Available at: [Link]

  • Chlorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • US20150057471A1 - Chlorinating agents - Google Patents.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues . Available at: [Link]

  • Category:Chlorinating agents - Sciencemadness Wiki. Available at: [Link]

  • Optimization of reaction conditions for ANCase-catalyzed chlorination of cyclohexanea . Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. Available at: [Link]

  • Chlorinated drinking-water - NCBI - NIH. Available at: [Link]

  • Photochlorination - Wikipedia. Available at: [Link]

  • CN109503469B - Preparation method of 2-acetylpyridine - Google Patents.
  • Chlorinator Maintenance: How to Troubleshoot your Injector? - Dosatron. Available at: [Link]

  • How to Troubleshoot Pool Chlorinators - AstralPool Australia. Available at: [Link]

  • Reaction Products From the Chlorination of Seawater - epa nepis. Available at: [Link]

  • Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute. Available at: [Link]

  • SAFETY OF CHLORINATION REACTIONS - IChemE. Available at: [Link]

  • Chlorination of Alkanes (AQA A Level Chemistry): Revision Note - Save My Exams. Available at: [Link]

  • Breakpoint Chlorination Chemistry in a Chlorine-Cyanurate System and Trade-Offs between Nitrosamine Formation and Micropollutant Removals - PMC. Available at: [Link]

  • reactions involving chlorine: Topics by Science.gov . Available at: [Link]

  • Initiation, Propagation, Termination - 3 Steps of Radical Reactions - YouTube. Available at: [Link]

  • Effects of chlorination on microplastics pollution: Physicochemical transformation and chromium adsorption | Request PDF - ResearchGate. Available at: [Link]

  • Removal of chlorates and perchlorates from water - J Huesa. Available at: [Link]

  • Chlorine Poisoning: Symptoms, Diagnosis, and Treatments - Healthline. Available at: [Link]

  • salt water pool going green chlorinator cell fault - YouTube. Available at: [Link]

  • Chlorine in Drinking Water and It's Side effects - Livpure Smart. Available at: [Link]

  • Chlorine Removal from Water - Pure Aqua, Inc. Available at: [Link]

  • Chlorine in Drinking Water: What Are the Effects? - Long's EcoWater Systems. Available at: [Link]

  • Salt Chlorine Generator Troubleshooting - YouTube. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of Methyl 4-chloro-3-methylpicolinate

[1][2]

Status: Operational | Tier: Level 3 Support | Topic: Impurity Identification & Remediation[1][2]

Executive Summary & Molecule Context

Methyl 4-chloro-3-methylpicolinate is a highly functionalized pyridine scaffold often used as a key intermediate in the synthesis of kinase inhibitors and agrochemicals.[1][2]

  • Critical Structural Features: The Pyridine Nitrogen (basic/nucleophilic), the C2-Ester (electrophilic), and the C4-Chlorine (leaving group).[1][2]

  • The "Ortho Effect": The C3-Methyl group provides steric hindrance to the C2-ester. While this increases stability against hydrolysis compared to non-substituted picolinates, it complicates chromatographic resolution from regioisomers.[1][2]

Quick-Reference Troubleshooting Guide

Identify your issue below to find the immediate remediation strategy.

SymptomProbable CauseTechnical Remediation
HPLC Peak Tailing Interaction between Pyridine Nitrogen and silanol groups on the column.[1][2]Add Ion-Pairing Agent: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to protonate the nitrogen (

), preventing silanol binding.[1][2]
"Ghost" Peaks Hydrolysis of the ester during sample prep or storage.Check Diluent: Avoid water-rich diluents.[1][2] Store samples in Acetonitrile (ACN).[1][2] Ensure autosampler is cooled to 4°C.
M+16 Peak in MS N-Oxide Impurity. Common if Thionyl Chloride (

) was used in synthesis.[1][2]
Process Check:

byproducts can oxidize the pyridine ring. Verify synthesis quench protocols.
Split Peaks Rotamers or Atropisomers (rare) OR pH mismatch.[1][2]Buffer Control: Ensure mobile phase pH is at least 2 units away from the analyte's

. Recommended pH: 2.[1][2]5.
M+2 Peak Missing Dechlorination (Hydrodehalogenation).[1][2]Catalyst Residue: Palladium/Hydrogen exposure during previous steps can strip the Chlorine. Check for "Methyl 3-methylpicolinate".[1][2]

Deep Dive: Chromatographic Anomalies (HPLC/UPLC)

Q: Why do I see multiple peaks with identical Mass-to-Charge (m/z) ratios?

A: You are likely observing Regioisomers .[1][2] In the synthesis of substituted pyridines, chlorination or methylation often yields isomers where the substituents are scrambled. For Methyl 4-chloro-3-methylpicolinate, the most common difficult-to-separate isomer is Methyl 6-chloro-3-methylpicolinate .[1][2]

Resolution Strategy: Standard C18 columns often fail to separate these isomers due to similar hydrophobicity.[1][2]

  • Switch Stationary Phase: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1][2] These phases interact with the

    
    -electron cloud of the pyridine ring. The electron-withdrawing Chlorine position alters the 
    
    
    -density, allowing the PFP column to discriminate between the 4-chloro and 6-chloro isomers.[1][2]
  • Optimize Gradient: Shallow gradient slope (e.g., 0.5% B/min increase).

Q: My retention times are drifting. Is the column failing?

A: Likely not. This is often a pH Hysteresis issue.[1][2] Pyridine derivatives are sensitive to pH.[1][2] If your mobile phase is unbuffered (e.g., just Water/ACN), local pH changes on the column surface cause RT shifts.[1]

  • Protocol: Always use 10-20 mM Ammonium Formate (pH 3.[1][2]0) or 0.1% TFA.[1][2] The acidic pH ensures the pyridine is fully protonated (

    
    ), locking it into a single ionic state for consistent elution.
    

Structural Elucidation (MS & NMR)[1][2][3]

Q: How do I confirm the Chlorine is intact using MS?

A: Look for the Isotope Pattern . Chlorine exists as


12
  • Validation: The Mass Spectrum must show a parent ion (

    
    ) and an 
    
    
    peak with a relative intensity ratio of 3:1 .
  • Red Flag: If the ratio is 1:1, you have a Bromine contaminant. If the M+2 peak is <5%, you have lost the halogen (Dechlorination impurity).

Q: I see a peak at M+16. Is this a solvent adduct?

A: No, this is the Pyridine N-Oxide impurity.[1][2]

  • Mechanism: During the formation of the acid chloride using Thionyl Chloride (

    
    ), sulfur dioxide (
    
    
    ) is released. In the presence of moisture or prolonged reaction times, this can oxidize the pyridine nitrogen.
  • Detection: N-oxides elute earlier than the parent ester on Reverse Phase HPLC due to increased polarity.[1][2]

Standardized Analytical Protocols

Protocol A: High-Resolution HPLC Method

Use this method for purity release and impurity profiling.[1][2]

  • Column: Waters XSelect CSH Phenyl-Hexyl (150mm x 4.6mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 40°C.[1][2]

  • Detection: UV @ 270 nm (Pyridine

    
     transition).[1][2]
    
  • Gradient:

Time (min)%A%BDescription
0.0955Equilibration
2.0955Hold for polar impurities (Acids)
20.01090Elution of parent & non-polars
25.01090Wash
25.1955Re-equilibration
Protocol B: Sample Preparation (Critical)
  • Solvent: Dissolve 1 mg sample in 1 mL Acetonitrile .

  • Avoid: Do not use Methanol as the diluent if the sample will sit for >4 hours. Transesterification (exchange of the ester group) is slow but possible if trace acid/base is present.

  • Filter: 0.2 µm PTFE filter (Nylon filters can sometimes bind basic compounds).[1][2]

Logic Pathways & Workflows

Diagram 1: Impurity Identification Workflow

This flowchart guides the user from an unknown peak to a confirmed structure.

ImpurityIDStartUnknown Peak Detected(HPLC-UV)RT_CheckRetention Time (RT) AnalysisStart->RT_CheckEarly_ElutingRT < Main Peak(Polar)RT_Check->Early_ElutingLate_ElutingRT > Main Peak(Non-Polar)RT_Check->Late_ElutingMS_AnalysisMass Spec (LC-MS)Early_Eluting->MS_AnalysisLate_Eluting->MS_AnalysisAcid_ImpMass = M - 14(Hydrolysis: Acid)MS_Analysis->Acid_ImpLoss of MethylN_OxideMass = M + 16(Oxidation: N-Oxide)MS_Analysis->N_OxideGain of OxygenDimerMass = 2M(Dimerization)MS_Analysis->DimerHigh MassRegioMass = M (Same)(Regioisomer)MS_Analysis->RegioIsobaric

Caption: Systematic workflow for categorizing impurities based on retention time behavior and mass shifts.

Diagram 2: Chemical Fate of the Impurities

Understanding the origin of the impurities during synthesis.

SynthesisFateStartStarting Material(4-Cl-3-Me-Picolinic Acid)ReagentSOCl2 / MeOH(Reagents)Start->ReagentImpurity2Impurity B: Acid(Incomplete Esterificationor Hydrolysis)Start->Impurity2UnreactedProductTarget Ester(Methyl 4-Cl-3-Me-Picolinate)Reagent->ProductMain ReactionImpurity1Impurity A: N-Oxide(Caused by SO2 byproduct)Reagent->Impurity1Oxidation Side RxnProduct->Impurity2Degradation (H2O)

Caption: Origin mapping of critical impurities. Note that the Acid impurity can be both a starting material residue and a degradation product.

References

  • Helix Chromatography. (n.d.).[1][2] HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (2019).[1][2] CN105218436B - Method preparing 4-Chloro-2-Pyridyle methyl-formiate.[1][2][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] Methyl 4-chloropicolinate (Compound Summary). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] Methyl Esters - Stability and Protection.[1][2][4] Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Technical Support Center: Catalyst Deactivation in Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during picolinate synthesis. Our goal is to provide a framework for diagnosing, troubleshooting, and preventing common issues to ensure the robustness and efficiency of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield has dropped significantly after a few runs with a recycled heterogeneous catalyst. What is the most likely cause? A: A gradual drop in yield is a classic sign of catalyst deactivation. The most common causes include poisoning of active sites by reactants or impurities, fouling of the catalyst surface by carbonaceous deposits (coking), or leaching of the active metal into the reaction medium.[1][2] Each of these mechanisms reduces the number of available active sites for the reaction.

Q2: What are common catalyst poisons in picolinate synthesis? A: In syntheses involving pyridine derivatives, the nitrogen-containing compounds themselves can act as inhibitors or poisons to metal catalysts.[3][4] Other common poisons include sulfur, halides, and phosphorus compounds that may be present as impurities in your starting materials, reagents, or solvents.[1][5] These substances can strongly chemisorb onto the catalyst's active sites, blocking them from reactants.[5]

Q3: Can the reaction solvent affect catalyst stability? A: Absolutely. The choice of solvent can influence catalyst stability and longevity. Some solvents can accelerate the leaching of the active metal from its support.[6] In other cases, a more coordinating solvent can help stabilize the active catalytic species in solution, preventing aggregation and deactivation.[3] It is crucial to select a solvent that is not only suitable for the reaction but also compatible with the catalyst system.

Q4: What is the difference between fouling and poisoning? A: Poisoning is a chemical deactivation mechanism where impurities bind strongly to the catalyst's active sites.[1] Fouling, on the other hand, is a physical or mechanical deactivation process where the catalyst surface is covered by deposits, such as carbon (coke) or non-volatile reaction byproducts, which physically block access to the active sites and pores.[7][8]

Q5: My reaction mixture turned from a clear solution with a suspended catalyst to having a black precipitate. What does this indicate? A: The formation of a black precipitate, particularly with palladium catalysts, often indicates the aggregation of the active metal into inactive nanoparticles, commonly referred to as palladium black.[3] This can be caused by ligand degradation, an inappropriate solvent system, or reaction conditions that favor the reduction and agglomeration of the metal species.[3][9]

Troubleshooting Guide: From Symptom to Solution

This section provides a systematic approach to identifying and resolving catalyst deactivation issues based on common experimental observations.

Observation 1: Low or No Catalytic Activity from the Start
Potential Cause Diagnostic Steps Proposed Solutions & Scientific Rationale
Catalyst Poisoning 1. Reagent Purity Check: Analyze all starting materials, solvents, and reagents for common poisons like sulfur or halides using appropriate analytical techniques (e.g., elemental analysis).[3] 2. Control Experiment: Run a small-scale test reaction using highly purified materials to see if activity is restored.[3]Purify Reagents: Use purification methods like distillation for solvents or recrystallization for solid reagents. Passing reagents through a bed of activated carbon can remove many organic impurities. Employ Scavengers: If the poison is known, specific scavengers can be added to the reaction mixture to bind the impurity before it reaches the catalyst.
Incorrect Oxidation State 1. XPS Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal on the catalyst surface. For many cross-coupling reactions, Pd(0) is the active state.[3] 2. Pre-activation Review: Check your protocol to ensure any required catalyst pre-activation or reduction steps were performed correctly.Optimize Pre-activation: If an in-situ reduction is required, ensure the reducing agent is active and added under the correct conditions (e.g., inert atmosphere). Choose a Different Precursor: Select a catalyst precursor that is more stable or easier to activate under your reaction conditions. For example, some Pd(II) precursors are reduced to catalytically inactive Pd(0) aggregates if conditions are not carefully controlled.[9]
Thermal Degradation during Storage/Handling 1. Visual Inspection: Check for changes in the catalyst's physical appearance (e.g., color, texture). 2. Surface Area Analysis: Use BET (Brunauer-Emmett-Teller) analysis to measure the catalyst's surface area and compare it to the specifications of the fresh catalyst. A significant decrease suggests sintering.[10]Proper Storage: Store catalysts, especially those on thermally sensitive supports, in a cool, dry environment away from high temperatures. Review Handling Procedures: Avoid exposing the catalyst to high temperatures during weighing or transfer unless specified by the manufacturer. Thermal degradation can lead to a loss of active surface area through crystallite growth (sintering).[11]
Observation 2: Gradual Loss of Activity Over Several Cycles
Potential Cause Diagnostic Steps Proposed Solutions & Scientific Rationale
Leaching of Active Metal 1. Hot Filtration Test: Filter the catalyst from the reaction mixture mid-reaction (e.g., at 50% conversion). If the reaction continues to proceed in the filtrate, it confirms that active catalytic species have leached into the solution.[12] 2. ICP-MS/AAS Analysis: Analyze the reaction filtrate after catalyst removal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.[12][13]Modify Catalyst Support: Choose a support with stronger metal-support interactions to minimize leaching. Functionalizing the support with ligands that chelate the metal can be effective.[14] Optimize Reaction Conditions: Lowering the reaction temperature or choosing a less coordinating solvent can sometimes reduce the rate of leaching.[6]
Fouling or Coking 1. Thermogravimetric Analysis (TGA): Analyze the spent catalyst with TGA. A significant weight loss at temperatures corresponding to the combustion of organic material indicates the presence of coke or foulants.[10] 2. Visual/Microscopic Examination: A change in color (e.g., darkening) or the presence of a tar-like substance on the catalyst can be indicative of fouling.Catalyst Regeneration: If fouling is due to carbonaceous deposits, a controlled oxidation (calcination) in air at moderate temperatures (e.g., 300–500 °C) can burn off the coke. This must be followed by a reduction step if the active phase is the metal itself.[7] Optimize Reaction Conditions: Reduce the reaction temperature or the concentration of reactants that may act as coke precursors to slow the rate of fouling.[15]
Sintering (Thermal Degradation) 1. TEM/XRD Analysis: Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to examine the metal particle size on the spent catalyst. An increase in the average particle size compared to the fresh catalyst is direct evidence of sintering.[10] 2. BET Analysis: A loss of surface area, as measured by BET, also points towards sintering or support collapse.[11]Lower Reaction Temperature: Sintering is highly temperature-dependent. Operating at the lowest possible temperature that still provides a good reaction rate is crucial.[11] Choose a More Stable Support: Use a catalyst support with a higher thermal stability (e.g., certain metal oxides or structured carbons). The presence of water vapor can accelerate sintering, so ensuring dry conditions can also help.[7]
Visualizing Deactivation and Troubleshooting

To better understand the relationships between different deactivation mechanisms and the steps to diagnose them, the following diagrams are provided.

Active Active Catalyst Poisoning Poisoning (Chemical Adsorption) Active->Poisoning Impurities (S, N, Halides) Fouling Fouling / Coking (Physical Blockage) Active->Fouling Byproducts, Coke Precursors Sintering Sintering (Thermal Degradation) Active->Sintering High Temperature, H₂O Vapor Leaching Leaching (Loss of Active Phase) Active->Leaching Harsh Solvents, Weak Support Interaction Oxidation Change in Oxidation State Active->Oxidation O₂, Oxidants Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Sintering->Deactivated Leaching->Deactivated Oxidation->Deactivated

Caption: Common pathways leading from an active catalyst to a deactivated state.

decision decision action action start Reduced Reaction Yield q_recycled Is the catalyst recycled? start->q_recycled a_fresh_bad Check for Poisoning (Purify Reagents) Check Catalyst Activity Specs q_recycled->a_fresh_bad No q_color Black Precipitate Formed? q_recycled->q_color Yes a_aggregation Metal Aggregation (e.g., Pd Black) - Check Ligand Stability - Optimize Solvent/Temp q_color->a_aggregation Yes q_leaching Activity in Filtrate? (Hot Filtration Test) q_color->q_leaching No a_leaching Leaching Confirmed - Quantify with ICP-MS - Use Stronger Support q_leaching->a_leaching Yes a_fouling_sintering Suspect Fouling or Sintering - Analyze with TGA (Fouling) - Analyze with TEM/XRD (Sintering) q_leaching->a_fouling_sintering No

Caption: A decision-tree workflow for troubleshooting catalyst deactivation.

Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Leaching

This protocol helps determine if the active catalyst is leaching from its solid support into the reaction medium.[12]

  • Setup Baseline Reaction: Begin your picolinate synthesis under standard, optimized conditions. Monitor the reaction progress via a suitable method (e.g., TLC, GC, HPLC).

  • Achieve Partial Conversion: Allow the reaction to proceed to approximately 40-50% conversion. This ensures there is enough reactant remaining to observe further conversion if a homogeneous catalyst is present.

  • Perform Hot Filtration: While maintaining the reaction temperature, rapidly filter the solid catalyst from the reaction mixture using a pre-heated filter funnel (e.g., a sintered glass funnel). Collect the hot filtrate in a clean, pre-heated flask.

  • Monitor Filtrate: Continue to stir and heat the filtrate at the reaction temperature. Monitor the conversion of reactants in the filtrate over time.

  • Interpret Results:

    • No further reaction: If the reaction progress stops after removing the solid catalyst, it indicates that the catalysis is truly heterogeneous and significant leaching has not occurred.

    • Continued reaction: If the reaction continues to proceed in the filtrate, it confirms that active catalytic species have leached from the support and are acting as a homogeneous catalyst.[12]

Protocol 2: Oxidative Regeneration of a Fouled/Coked Catalyst

This protocol is a general procedure for removing carbonaceous deposits (coke) from a catalyst surface. Caution: This procedure should be performed in a well-ventilated fume hood. The temperatures required may not be suitable for all catalyst supports.

  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration. Wash it thoroughly with the reaction solvent to remove adsorbed reactants and products, followed by a low-boiling-point solvent (e.g., hexane or diethyl ether) to facilitate drying.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Oxidative Treatment: Place the dried, spent catalyst in a tube furnace or a ceramic crucible. Heat the catalyst in a slow flow of air or a diluted oxygen/nitrogen mixture.

  • Temperature Ramp: Slowly ramp the temperature to 300–500 °C and hold for 2-4 hours.[7] The exact temperature and time depend on the thermal stability of the catalyst and its support and the nature of the coke. A preliminary TGA can help determine the optimal temperature.

  • Cooling: After the oxidative treatment, cool the catalyst back to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Re-reduction (if necessary): If the active catalytic phase is a zero-valent metal (e.g., Pd(0)), the oxidized catalyst must be re-reduced. This is typically done by heating the catalyst in a flow of hydrogen gas.

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to confirm the recovery of its activity.

References
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - NIH. (n.d.).
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (n.d.).
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.).
  • Advances in Catalyst Deactivation and Regeneration - MDPI. (n.d.).
  • US4999326A - Palladium catalyst reactivation - Google Patents. (n.d.).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. (n.d.). Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). Retrieved from [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Retrieved from [Link]

  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC. (n.d.). Retrieved from [Link]

  • How might I measure the leaching of heterogeneous catalyst using simple techniques? (n.d.). Retrieved from [Link]

  • Mechanisms of catalyst deactivation - SciSpace. (n.d.). Retrieved from [Link]

  • US3959382A - Method for reactivating palladium catalysts - Google Patents. (n.d.).
  • Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC. (n.d.). Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - ResearchGate. (n.d.). Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - DiVA. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed. (n.d.). Retrieved from [Link]

  • CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents. (n.d.).
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (n.d.). Retrieved from [Link]

  • Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts - MDPI. (n.d.). Retrieved from [Link]

    • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on - ResearchGate. (n.d.). Retrieved from [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (n.d.). Retrieved from [Link]

  • How To Prevent Fouling and Coking In Analytical and Processes - SilcoTek. (n.d.). Retrieved from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (n.d.). Retrieved from [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (n.d.). Retrieved from [Link]

  • How to Prevent Coking and Fouling in Refinery Applications - SilcoTek. (n.d.). Retrieved from [Link]

  • Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates - IRIS UPO. (n.d.). Retrieved from [Link]

  • Recent Advances in Catalytic Compounds Developed by Thermal Treatment of (Zr-Based) Metal–Organic Frameworks - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and thermal degradation kinetics of Copolyesters - Journal of Materials and Environmental Science. (n.d.). Retrieved from [Link]

  • Sponge-like CoNi Catalysts Synthesized by Combustion of Reactive Solutions: Stability and Performance for CO 2 Hydrogenation - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Characterization and Thermal Degradation of Poly(d,l-Lactide-co-Glycolide) Composites with Nanofillers - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Picolinate Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of column chromatography for picolinate purification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of picolinates and related heterocyclic compounds. Our goal is to equip you with the scientific rationale and practical steps to enhance purity, yield, and throughput.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Method Development & Optimization

    • Hardware & Column Care

  • Troubleshooting Guide

    • Chromatographic Peak Issues

    • Pressure & Flow Problems

    • Product Purity & Yield Issues

  • Protocols & Workflows

    • Protocol 1: Analytical to Preparative Method Scale-Up

    • Protocol 2: Column Packing for Preparative Chromatography

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions related to the purification of picolinates using column chromatography.

Method Development & Optimization

Q1: What is the best stationary phase for picolinate purification?

A1: For picolinates, which are polar, ionizable compounds, reversed-phase chromatography is the most common and effective technique. The most widely used stationary phase is C18 (octadecyl-bonded silica) . C8 (octyl-bonded silica) is also a viable option and may offer different selectivity. These nonpolar stationary phases allow for good retention and separation when used with polar mobile phases.

Q2: How do I select an appropriate mobile phase for separating picolinates?

A2: A typical starting point for reversed-phase separation of picolinates is a binary solvent system of water and a miscible organic solvent like acetonitrile (ACN) or methanol.[1][2] Acetonitrile often provides lower backpressure and better peak shape. Since picolinates are ionizable, controlling the pH of the mobile phase is critical for achieving reproducible retention times and good peak symmetry.[3][4] The addition of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid , is highly recommended. Formic acid is preferred for applications where the fractions will be analyzed by mass spectrometry (MS).[2][5]

Q3: Why is pH so important for picolinate purification, and what pH should I use?

A3: Picolinic acid and its derivatives are carboxylic acids, meaning their ionization state is pH-dependent. At a pH above their acid dissociation constant (pKa), they will be in an ionized (anionic) form, which is more polar and will elute very early in reversed-phase chromatography with poor retention. At a pH below their pKa, they will be in their neutral, protonated form, which is less polar and will be better retained on a C18 column.[6]

For acidic analytes like picolinates, a low-pH mobile phase (typically pH 2-4) is used to "suppress" ionization, leading to better retention and peak shape.[6][7] It is advisable to operate at least one pH unit away from the analyte's pKa to ensure robustness and minimize shifts in retention time with small pH variations.[4]

Diagram: The Impact of pH on Picolinate Retention in Reversed-Phase Chromatography

This diagram illustrates the relationship between mobile phase pH, the ionization state of a picolinate molecule, and its resulting retention on a C18 column.

G cluster_0 Mobile Phase pH vs. Picolinate pKa cluster_1 Analyte State & Interaction cluster_2 Chromatographic Outcome on C18 Column High_pH High pH (pH > pKa) Ionized Ionized Picolinate (Anionic, More Polar) High_pH->Ionized Deprotonated Low_pH Low pH (pH < pKa) Neutral Neutral Picolinate (Less Polar) Low_pH->Neutral Protonated Weak_Interaction Weak interaction with C18 stationary phase Ionized->Weak_Interaction Electrostatic Repulsion & High Polarity Strong_Interaction Strong interaction with C18 stationary phase Neutral->Strong_Interaction Hydrophobic Interaction Early_Elution Poor Retention (Early Elution, Potential Tailing) Weak_Interaction->Early_Elution Results in Good_Retention Good Retention (Later Elution, Symmetrical Peak) Strong_Interaction->Good_Retention Results in

Caption: Logical workflow of pH effect on picolinate purification.

Q4: How do I determine the optimal loading capacity for my preparative column?

A4: Determining loading capacity is an empirical process. Start with a small injection on your analytical column to establish the retention time and peak profile. For preparative scale, a general rule of thumb for reversed-phase is a load of 0.5% to 1.0% of the stationary phase weight .[8][9]

To optimize, perform a loading study:

  • Gradually increase the injection volume or sample concentration.

  • Monitor the peak shape and retention time.

  • Column overload is indicated by a significant decrease in retention time (e.g., by 10%) and the appearance of peak fronting (a sharp front and a sloping tail).[10][11]

  • The optimal load is the maximum amount you can inject while maintaining the required resolution between your target compound and adjacent impurities.[12]

Hardware & Column Care

Q1: My column backpressure is too high. What should I do?

A1: High backpressure is a common issue, usually caused by a blockage.[6][13] Follow this systematic approach to diagnose the source:

  • Check the System Pressure: First, remove the column and replace it with a union to measure the system pressure without the column. If the pressure is still high, the blockage is in the HPLC system (e.g., clogged tubing, injector, or in-line filter).[13]

  • Column-Related Issues: If the system pressure is normal, the column is the source of the high pressure.

    • Clogged Inlet Frit: Particulates from the sample or mobile phase may have clogged the inlet frit. Try back-flushing the column (if the manufacturer allows it) at a low flow rate.[14]

    • Precipitated Sample/Buffer: If you suspect precipitation, flush the column with a strong solvent that can dissolve the precipitate.

    • Column Contamination: A buildup of strongly retained impurities can cause high pressure. Develop a robust column cleaning protocol.

Q2: How can I extend the lifetime of my preparative column?

A2:

  • Sample Preparation: Always filter your sample through a 0.45 µm or 0.22 µm filter before injection to remove particulates.[15]

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical or preparative column to adsorb strongly retained impurities and particulates, protecting the more expensive primary column.[16]

  • Proper Storage: Never store the column in buffered mobile phases, as this can lead to salt precipitation and microbial growth.[6][17] For long-term storage, flush the column with a mixture of water and organic solvent (e.g., 50:50 acetonitrile/water) and ensure the end-fittings are tightly capped.

  • pH Limits: Always operate within the pH range specified by the column manufacturer (typically pH 2-8 for silica-based columns) to prevent dissolution of the silica backbone.[4]

Troubleshooting Guide

Use this guide to diagnose and resolve common chromatographic issues encountered during picolinate purification.

Chromatographic Peak Issues
Problem Potential Causes Solutions & Recommendations
Peak Tailing 1. Secondary Interactions: Acidic silanol groups on the silica surface interacting with the picolinate.[3][18] 2. Column Overload (Mass): Injecting too much sample mass.[3] 3. Column Packing Bed Deformation: A void has formed at the column inlet.[3]1. Optimize Mobile Phase: Ensure the pH is low enough (pH 2-3) to suppress silanol activity. Use a high-purity, end-capped column. 2. Reduce Sample Load: Dilute the sample or inject a smaller volume.[3] 3. Check Column Health: If all peaks are tailing, suspect a physical column issue. Reverse-flush the column (if permissible) or repack/replace it.
Peak Fronting 1. Column Overload (Volume/Concentration): The most common cause. The sample concentration is too high, or the injection volume is too large.[10][19] 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.[3] 3. Column Collapse: The packing bed has been compromised.1. Reduce Sample Load: Dilute the sample or inject a smaller volume.[10] 2. Solvent Mismatch: Dissolve the sample in the initial mobile phase or a weaker solvent. A strong sample solvent can cause severe peak distortion.[18] 3. Replace Column: If fronting persists and is not load-related, the column may be damaged.
Split Peaks 1. Clogged Inlet Frit: Particulates are partially blocking the frit, causing uneven flow distribution.[3] 2. Column Void/Channeling: A void has formed at the head of the column.[3] 3. Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase, causing it to crash out upon injection.1. Clean/Replace Frit: Replace the inlet frit or back-flush the column. 2. Repack/Replace Column: A void in the packing bed is irreversible. 3. Match Sample Solvent: Dissolve the sample in the mobile phase.
Poor Resolution 1. Suboptimal Selectivity (α): The mobile phase composition is not ideal for separating the target from impurities. 2. Low Efficiency (N): The column is old, poorly packed, or the flow rate is too high. 3. Insufficient Retention (k): The mobile phase is too strong, causing compounds to elute too quickly.1. Change Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH to alter selectivity.[20] 2. Improve Efficiency: Decrease the flow rate or use a column with smaller particles (for analytical scale). Ensure the preparative column is well-packed.[21] 3. Increase Retention: Decrease the percentage of the organic solvent in the mobile phase.[21]
Pressure & Flow Problems
Problem Potential Causes Solutions & Recommendations
High Backpressure 1. Blockage in the System: Clogged in-line filter, tubing, or injector.[16] 2. Column Frit Blockage: Particulates from the sample or mobile phase have accumulated. 3. Buffer Precipitation: High organic concentration causing buffer salts to precipitate.[6]1. Systematic Diagnosis: Disconnect components sequentially (starting from the detector and moving backward) to isolate the blockage.[13] 2. Filter and Flush: Filter all samples and mobile phases. Back-flush the column with a strong solvent. 3. Check Buffer Solubility: Ensure your buffer is soluble in the highest organic percentage of your gradient.
Pressure Fluctuations 1. Air in the Pump: Air bubbles are trapped in the pump heads. 2. Faulty Check Valves: Pump check valves are dirty or failing. 3. Leaks: A loose fitting in the system.1. Degas Solvents & Prime Pump: Degas all mobile phases thoroughly and prime/purge all pump lines. 2. Clean/Replace Check Valves: Sonicate check valves in isopropanol or replace them. 3. Inspect Fittings: Carefully check all fittings for signs of leakage, especially at high pressure.
Product Purity & Yield Issues
Problem Potential Causes Solutions & Recommendations
Low Purity in Collected Fractions 1. Poor Resolution: Target peak is co-eluting with impurities. 2. Incorrect Fraction Collection: Collection window is too wide or timed incorrectly. 3. Tailing: The tail of the main peak is contaminating subsequent fractions.1. Optimize Separation: Re-develop the method to improve resolution (see "Poor Resolution" above). 2. Refine Collection Parameters: Use peak-based fraction collection if available. Collect smaller, more numerous fractions and analyze them before pooling. 3. Address Tailing: Solve the peak tailing issue first. Consider "heart-cutting" the peak, collecting only the pure central portion.
Low Recovery/Yield 1. Compound Instability: The picolinate is degrading on the column or in the mobile phase.[22] 2. Irreversible Adsorption: The compound is sticking irreversibly to the column. 3. Precipitation: The compound is precipitating on the column or in the collection tubes.1. Check Stability: Perform a stability study of your compound in the mobile phase. Some compounds are sensitive to acidic conditions over time. 2. Change Column/Mobile Phase: Try a different stationary phase or adjust mobile phase pH. 3. Reduce Concentration: Lower the sample concentration to avoid precipitation. If using a gradient, ensure the compound is soluble in the mobile phase composition at the point of elution.

Protocols & Workflows

Protocol 1: Analytical to Preparative Method Scale-Up

This protocol outlines the steps for scaling a picolinate purification method from an analytical HPLC system to a preparative HPLC system. The key is to maintain the linear velocity of the mobile phase.

Diagram: Scale-Up Workflow

G A Step 1: Optimize on Analytical Column (e.g., 4.6 mm ID) - Achieve baseline resolution - Note retention time (t_R) B Step 2: Perform Loading Study - Increase sample load - Determine max load before peak distortion A->B Once optimized C Step 3: Calculate Preparative Flow Rate - Use the formula: F_prep = F_anal * (d_prep / d_anal)^2 B->C Once load is known D Step 4: Adjust Gradient Times - Maintain linear velocity: t_grad_prep = t_grad_anal * (F_anal / F_prep) * (V_prep / V_anal) C->D E Step 5: Calculate Injection Volume - Scale injection volume proportionally to column volume D->E F Step 6: Run Preparative Separation - Equilibrate preparative column - Inject scaled sample volume - Collect fractions E->F Implement scaled parameters G Step 7: Analyze & Pool Fractions - Analyze fractions by analytical HPLC - Pool pure fractions F->G After run completion

Caption: Workflow for scaling from analytical to preparative chromatography.

Step-by-Step Methodology:

  • Analytical Method Optimization:

    • Develop a method on an analytical column (e.g., 4.6 mm ID) that provides good resolution (>1.5) between the target picolinate and its closest impurities.

    • Use a C18 stationary phase with a mobile phase of ACN/Water with 0.1% TFA or Formic Acid.

    • Record the analytical flow rate (F_anal), column dimensions (length L_anal, diameter d_anal), and gradient profile.

  • Calculate Preparative Flow Rate (F_prep):

    • To maintain linear velocity, the flow rate must be scaled according to the square of the column diameters.[12]

    • Formula: F_prep = F_anal * (d_prep / d_anal)²

    • Example: If F_anal = 1.0 mL/min on a 4.6 mm ID column and you are scaling to a 21.2 mm ID column: F_prep = 1.0 * (21.2 / 4.6)² ≈ 21.2 mL/min

  • Scale Injection Volume and Sample Load:

    • The sample load can be scaled based on the increase in column cross-sectional area.

    • Formula: Load_prep = Load_anal * (d_prep / d_anal)²

    • Dissolve the scaled-up sample mass in a volume that is also scaled proportionally.

  • Scale the Gradient:

    • The gradient time must be adjusted to ensure the same number of column volumes are used for each step.

    • Formula: Time_prep = Time_anal * (F_anal / F_prep)

    • Example: If a 10-minute linear gradient was used on the analytical system, the new gradient time would be: Time_prep = 10 min * (1.0 / 21.2) ≈ 0.47 min Note: This calculation assumes identical column lengths. A more precise calculation also accounts for the column volumes.

  • Equilibrate and Run:

    • Equilibrate the preparative column with at least 10 column volumes of the initial mobile phase.

    • Inject the scaled sample load.

    • Run the scaled preparative method and collect fractions.

  • Analyze and Pool Fractions:

    • Analyze the collected fractions using the original analytical method to assess purity.

    • Combine fractions that meet the required purity specifications.[23][24]

Protocol 2: Column Packing for Preparative Chromatography

Proper column packing is essential for high efficiency and symmetrical peaks. This protocol provides a general guideline for slurry packing a preparative axial compression column.

  • Prepare the Slurry:

    • Calculate the required amount of silica based on the desired bed volume.

    • Create a slurry of the stationary phase (e.g., C18 silica) in a suitable solvent (e.g., isopropanol or methanol). The slurry concentration should be around 30-50%, as recommended by the manufacturer.[20]

    • Degas the slurry using sonication or vacuum to remove trapped air.

  • Prepare the Column:

    • Ensure the column is clean and vertically level.[20]

    • Wet the bottom frit with the slurry solvent.

    • Fill the column with a few centimeters of the slurry solvent.

  • Pour the Slurry:

    • Pour the slurry into the column in one continuous motion to avoid creating layers. Pouring down a glass rod can help prevent air bubbles.[25]

  • Pack the Bed:

    • Immediately after pouring, top up the column with the packing solvent.

    • Insert the top adapter/piston and begin pumping the packing solvent through the column at a high flow rate (or pressure), as recommended by the manufacturer. This consolidates the bed.[7]

    • For dynamic axial compression (DAC) columns, the piston will move down to compress the bed as the solvent flows.[7]

  • Equilibrate and Test:

    • Once the bed height is stable, reduce the flow rate to the operational flow rate.

    • Equilibrate the column with the initial mobile phase until the baseline is stable.

    • Perform a column efficiency test (e.g., by injecting acetone) to check the packing quality. Look for a symmetrical peak and a high plate count.

References

  • Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide.
  • Cosmosil. (n.d.). Troubleshooting for Increased Pressure.
  • Stoll, D., & Dolan, J. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Yara. (n.d.). Scalability of Reversed-Phase Materials in Preparative Chromatography.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • Labtech. (n.d.). Step-by-step Troubleshooting Back Pressure Issue In HPLC.
  • Restek. (n.d.). Diagnosing and Preventing High Back Pressure Problems in LC Systems.
  • Restek. (2020, October 27). Diagnosing and Preventing High Back Pressure in LC Systems.
  • SIELC Technologies. (n.d.). Separation of Ethyl picolinate on Newcrom R1 HPLC column.
  • Biotage. (2023, January 20). How to Scale-Up Reversed Phase Flash Purification.
  • Sigma-Aldrich. (n.d.). Column Packing and Preparation.
  • Biotage. (2023, January 23). How do I scale-up my reversed-phase flash chromatography method?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • CordenPharma. (n.d.). API Purification | SFC & Tangential Flow.
  • Element Lab Solutions. (n.d.). The art of packing columns for low pressure liquid chromatography.
  • Biocompare. (2016, September 12). Tips for Preparing Process-Scale Chromatography Columns.
  • Novasep. (n.d.). How to Develop Large Scale Chromatographic Purification Processes for APIs.
  • BioProcess International. (2022, December 5). eBook: Chromatography Column Packing — Best Practices and Considerations from Laboratory to Manufacturing Scale.
  • Axion Training. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Patsnap. (2025, August 21). Column Packing Procedures for Reproducible Separations — SOP and Troubleshooting Table.
  • Chromatography Forum. (2005, December 20). Fronting, cause and remedy?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Separation Science. (n.d.). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Waters. (n.d.). Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography.
  • HPLC. (n.d.). Loadability – what does it mean to preparative chromatographers?
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • YMC. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification.
  • Ardena. (n.d.). Preparative HPLC Purification.
  • Molnar-Institute. (n.d.). Solvent selection in liquid chromatography.
  • Waters. (n.d.). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • ResearchGate. (n.d.). Chapter 12. Solvent Selection and Method Development.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • The Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis.
  • National Institutes of Health. (2015, September 21). Solvent System Selection Strategies in Countercurrent Separation.
  • Cytiva. (n.d.). How to pool fractions.
  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography.
  • Mawatari, K., et al. (n.d.).
  • ResearchGate. (2025, August 9). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
  • YouTube. (2022, October 27). Fraction collection - practical tips and strategizing.
  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography.
  • Yadav, S., et al. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. International Journal of ChemTech Research, 12(6), 101-108.
  • Koll, M., Hoenen, H., & Aboul-Enein, H. Y. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.
  • Papagiannopoulos, M., et al. (n.d.).
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Tosoh Bioscience. (n.d.). Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC.

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Technical Support Center: A Scientist's Guide to Managing Atmospheric Moisture in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a pervasive yet often underestimated challenge in the laboratory: the impact of atmospheric moisture on reaction success. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Atmospheric Moisture in the Lab

This section addresses the foundational knowledge required to understand and mitigate the effects of atmospheric moisture.

Q1: What is "atmospheric moisture" in a laboratory context and why is it a significant concern?

A: In a laboratory setting, "atmospheric moisture" refers to the water vapor present in the air.[1] Its concentration, often measured as humidity, can significantly impact the outcome of chemical reactions.[1][2][3] Many reagents used in organic synthesis are highly reactive with water, leading to their decomposition and a loss of reactivity.[4][5] Furthermore, water can act as an unwanted reactant or catalyst, leading to the formation of side products, reduced yields, and in some cases, complete reaction failure.[5][6]

Q2: How can I determine if my reaction is sensitive to moisture?

A: Several indicators can help you determine if a reaction is moisture-sensitive:

  • Reagent Properties: Check the safety data sheet (SDS) or supplier information for your reagents. Terms like "hygroscopic," "water-reactive," or "air-sensitive" are clear indicators.

  • Common Moisture-Sensitive Reagents and Functional Groups:

    • Organometallics: Grignard reagents (R-MgX), organolithium compounds (R-Li), and cuprates are extremely sensitive to water.

    • Metal Hydrides: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and calcium hydride (CaH₂) react vigorously with water.

    • Anhydrous Metal Halides: Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) can be deactivated by water.

    • Acyl Halides and Anhydrides: These are readily hydrolyzed back to their corresponding carboxylic acids.[7][8][9]

Q3: What are the most common signs that atmospheric moisture has compromised my experiment?

A: Evidence of moisture contamination can manifest in several ways:

  • Failed Reaction Initiation: Particularly with organometallic reactions, the presence of even trace amounts of water can prevent the reaction from starting.

  • Low Yields: The desired product is formed, but in a significantly lower quantity than expected.

  • Formation of Unexpected Byproducts: Water can participate in side reactions. For example, the hydrolysis of an ester starting material or product can lead to the corresponding carboxylic acid.[7][10][11]

  • Visual Changes: The reaction mixture may become cloudy or form a precipitate, indicating the formation of insoluble metal hydroxides from the reaction of organometallics with water.

  • Decomposition of Reagents: A reagent that is normally a free-flowing powder may appear clumpy, or a clear liquid reagent may become cloudy.

Q4: What is the difference between "anhydrous," "dry," and "ultradry" solvents, and when should I use each?

A: These terms refer to the water content of a solvent, which is crucial for the success of moisture-sensitive reactions. While there isn't a universally standardized definition, the general hierarchy is as follows:

Solvent GradeTypical Water Content (ppm)Common Applications
Standard >100General purpose use, extractions, chromatography, and reactions not sensitive to moisture.
Anhydrous <50Most moisture-sensitive reactions, such as Grignard reactions, reductions with metal hydrides, and many catalytic reactions.
Ultradry <10Highly sensitive reactions, such as polymerizations, or when working with extremely reactive organometallics.

For many applications, commercially available anhydrous solvents are sufficient. However, for extremely sensitive reactions, it may be necessary to further dry the solvent in the lab.[12][13]

Part 2: Troubleshooting Guides - Diagnosing and Resolving Moisture-Related Reaction Failures

This section provides a scenario-based approach to troubleshooting common issues arising from atmospheric moisture.

Scenario 1: My Grignard reaction fails to initiate or gives a low yield.

Q: I'm trying to form a Grignard reagent, but the reaction won't start, or the yield is very low. What are the likely moisture-related causes?

A: Grignard reactions are notoriously sensitive to moisture. Water will protonate the highly basic Grignard reagent, rendering it inactive. Here’s a systematic approach to troubleshooting:

  • Glassware Preparation: Glassware that appears dry to the eye still has a thin film of adsorbed water.[14] This must be removed.

    • Oven-Drying: Place glassware in an oven at a temperature of 105-120°C for at least one hour, or ideally overnight.[15] Allow it to cool in a desiccator or under a stream of inert gas.[14][16]

    • Flame-Drying: For more rigorous drying, heat the glassware with a heat gun or Bunsen burner under a flow of inert gas until it is scorching hot.[14][17][18][19] This will vaporize the adsorbed water, which is then carried away by the inert gas stream.[5][14] Ensure there are no flammable solvents nearby.

  • Solvent Purity: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and must be anhydrous.

    • Use a freshly opened bottle of anhydrous solvent.

    • For highly sensitive reactions, consider distilling the solvent from a suitable drying agent, such as a sodium-benzophenone ketyl still for THF.[12]

  • Reagent Quality:

    • Magnesium: The magnesium turnings should be fresh and shiny. An oxidized, dull grey surface can inhibit the reaction.

    • Alkyl/Aryl Halide: Ensure your halide is free of water. If it is a liquid, you can distill it. If it is a solid, it can be dried in a vacuum oven.

  • Inert Atmosphere: The reaction must be protected from atmospheric moisture throughout.

    • Utilize a Schlenk line or a glovebox to maintain a positive pressure of an inert gas like nitrogen or argon.[4][16][20][21]

    • Ensure all septa are providing a good seal and that needles for reagent transfer are purged with inert gas before use.[21][22]

G start Grignard Reaction Failure q1 Is glassware properly dried? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Oven-dry (>120°C) or flame-dry under inert gas. a1_no->sol1 q2 Is the solvent anhydrous? sol1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Use a new bottle of anhydrous solvent or distill from a drying agent. a2_no->sol2 q3 Are reagents of high quality? sol2->q3 a3_no No q3->a3_no No a4_yes Yes q3->a4_yes Yes a3_yes->q3 sol3 Use fresh magnesium. Ensure halide is dry. a3_no->sol3 q4 Is a proper inert atmosphere maintained? sol3->q4 a4_no No q4->a4_no No end Reaction Success q4->end Yes a4_yes->q4 sol4 Use a Schlenk line or glovebox. Check for leaks. a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for a failed Grignard reaction.

Scenario 2: My moisture-sensitive catalyst appears to be inactive.

Q: My palladium-catalyzed cross-coupling reaction is not proceeding. Could water be deactivating the catalyst?

A: Yes, many transition metal catalysts, particularly those with phosphine ligands, can be sensitive to moisture and air. Water can lead to the hydrolysis of ligands or the formation of inactive metal hydroxide species.

  • Catalyst and Ligand Handling:

    • Many catalysts and ligands are solids that should be stored and handled in an inert atmosphere, such as in a glovebox.[23][24][25][26] A glovebox provides a controlled environment with very low levels of oxygen and moisture.[24][26]

    • If a glovebox is unavailable, use a Schlenk line and perform solid additions under a positive flow of inert gas.

  • Moisture in Other Reaction Components:

    • Substrates: Ensure your starting materials are dry. Solid substrates can be dried in a vacuum oven, and liquid substrates can be distilled.

    • Base: Many bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃) can be hygroscopic. Dry the base in an oven before use.

    • Solvent: As with Grignard reactions, the solvent must be anhydrous.

Scenario 3: I am observing unexpected side products in my esterification/acylation reaction.

Q: My Fischer esterification is producing a significant amount of the starting carboxylic acid. Is water the culprit?

A: In this case, water is not a contaminant but a byproduct of the reaction. According to Le Chatelier's principle, the accumulation of water will shift the equilibrium back towards the starting materials, reducing the yield of the ester.[10][27]

  • Water Removal: To drive the reaction to completion, the water produced must be removed.

    • Dean-Stark Apparatus: This is a piece of glassware used to continuously remove water from a refluxing reaction mixture.[27][28][29][30] The reaction is typically run in a solvent that forms an azeotrope with water (e.g., toluene). The vapor condenses, and the water separates from the less dense organic solvent in the trap, while the solvent returns to the reaction flask.[27][28][29][31]

    • Drying Agents: Adding a drying agent that is stable at the reaction temperature, such as molecular sieves, can also be effective.

G cluster_0 Fischer Esterification Equilibrium cluster_1 Le Chatelier's Principle Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester + Alcohol (Esterification) Alcohol Alcohol Ester->Carboxylic Acid + Water (Hydrolysis) Water Water Remove Water Remove Water Shift Equilibrium to Products Shift Equilibrium to Products Remove Water->Shift Equilibrium to Products

Caption: Equilibrium in Fischer esterification and the effect of water removal.

Part 3: Protocols and Best Practices for a Moisture-Free Environment

This section provides detailed, step-by-step methodologies for essential techniques in managing atmospheric moisture.

Protocol 1: Proper Technique for Flame-Drying Glassware
  • Assemble the clean, dry glassware (e.g., round-bottom flask with a stir bar) on a ring stand in a fume hood.

  • Remove any plastic or vinyl components from clamps, as they can melt or ignite.[14][17]

  • Connect the glassware to a source of inert gas (nitrogen or argon) with an exit needle to allow gas to flow through the apparatus.

  • Gently heat the entire surface of the glassware with a heat gun or a Bunsen burner.[14][17] Initially, you will see fogging on the inside of the glass as water vaporizes and condenses elsewhere.[5][14]

  • Continue heating until the glassware is scorching hot and all fog has disappeared.[14][17]

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding any reagents.[14][16]

Protocol 2: Using a Schlenk Line for Inert Atmosphere Reactions

A Schlenk line is a dual-manifold apparatus that allows for the easy switching between a vacuum and an inert gas source, essential for handling air- and moisture-sensitive compounds.[4][16][20][21]

  • Setup: Connect your reaction flask to one of the ports on the Schlenk line.

  • Evacuation: Turn on the vacuum pump and open the stopcock on your port to the vacuum line. Allow the flask to evacuate for several minutes.

  • Backfilling: Close the stopcock to the vacuum line and then slowly open it to the inert gas line to fill the flask with nitrogen or argon.

  • Repeat: Repeat the evacuation and backfilling cycle at least three times to ensure the complete removal of air and atmospheric moisture.[16][21]

  • Running the Reaction: Maintain a positive pressure of inert gas during the reaction. This is typically indicated by a gentle bubbling through an oil bubbler connected to the end of the inert gas manifold.

G schlenk_line Inert Gas Source Vacuum Pump Dual Manifold flask Reaction Flask schlenk_line:f0->flask Inert Gas schlenk_line:f1->flask Vacuum bubbler Oil Bubbler schlenk_line:f0->bubbler flask->schlenk_line:f2

Caption: Simplified schematic of a Schlenk line setup.

Data Table: Common Drying Agents

Drying agents are anhydrous inorganic salts used to remove trace amounts of water from organic solutions.[6] The choice of drying agent depends on the solvent, the compounds in the solution, and the required level of dryness.[6][32]

Drying AgentCapacitySpeedEfficiencyComments
Magnesium Sulfate (MgSO₄) HighFastHighA fine powder that works quickly. Slightly acidic, so not suitable for base-sensitive compounds. The most commonly used drying agent.[32]
Sodium Sulfate (Na₂SO₄) HighSlowLowNeutral and inexpensive. Good for pre-drying. Less efficient than MgSO₄.[32]
Calcium Chloride (CaCl₂) HighMediumHighVery effective, but can form complexes with alcohols, amines, and some carbonyl compounds.
Calcium Sulfate (CaSO₄) LowFastHighA neutral and efficient drying agent, but has a low capacity.
Potassium Carbonate (K₂CO₃) MediumMediumMediumA basic drying agent, useful for drying basic organic solutions. Reacts with acidic compounds.
Molecular Sieves (3Å or 4Å) HighMediumVery HighVery effective for achieving very low water content. Must be activated by heating before use.[32] Can be used to dry reactions in progress.

References

  • Chemistry LibreTexts. (2022, April 7). 1.2F: Drying Glassware. [Link]

  • ACS Chemical Health & Safety. (2014). Reactivity control using a Schlenk line. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.1: Flame-Drying Glassware. [Link]

  • Chamberland, S. SOP Flame drying glassware using the N2 manifold. [Link]

  • JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]

  • The Brückner Research Group. CB-LSOP-Flame drying.docx. [Link]

  • JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • University of Colorado Boulder. Using drying agents. [Link]

  • Royal Society of Chemistry. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. [Link]

  • American Chemical Society. (2025, July 10). How water could replace some organic solvents and make chemical reactions greener. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • Jetir.org. “ON WATER” ORGANIC REACTIONS. [Link]

  • University of York. Dean Stark Trap - Chemistry Teaching Labs. [Link]

  • MDPI. (2026, January 13). Atmospheric moisture: Significance and symbolism. [Link]

  • National Center for Biotechnology Information. Organic Synthesis “On Water”. [Link]

  • ACS Publications. (2017, December 8). Catalytic Organic Reactions in Water toward Sustainable Society. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • YouTube. (2017, January 17). Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. [Link]

  • Scribd. Dean-Stark Setup Guide for Chemists. [Link]

  • Wiley Analytical Science. How to dry solvents. [Link]

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]

  • University of Glasgow. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. [Link]

  • Study Rocket. Drying Agents – GCSE Chemistry (Triple) CCEA Revision. [Link]

  • Vigor Tech. Laboratory Glove Box: Safety Barrier and Key to Improving Efficiency in Chemical Synthesis Reactions. [Link]

  • University of Calgary. (2010, November 25). Hydrolysis of Acid Chlorides. [Link]

  • Sciencemadness Wiki. (2023, September 23). Dean-Stark apparatus. [Link]

  • JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • Uts-tester.com. (2020, June 21). How to dry glassware?Which method is better?. [Link]

  • Thermoline Scientific. Glassware Drying Oven TGD. [Link]

  • Westlab Canada. (2023, July 26). What Are Lab Drying Ovens? And What Are They Used For?. [Link]

  • Reddit. (2024, September 15). Oven-dried glassware. [Link]

  • University of Washington. Glovebox General Use. [Link]

  • PMC. (2023, March 14). Critical contribution of moisture to the air quality deterioration in a warm and humid weather. [Link]

  • Taylor & Francis Online. Water effects on atmospheric reactions. [Link]

  • JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. [Link]

  • University of Colorado Boulder. Drying Organic Solutions. [Link]

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  • Chemguide. hydrolysis of esters. [Link]

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  • Learn from Brainly. (2025, December 30). What Role Does Humidity Play in the Atmospheric Chemistry of Ozone Formation?. [Link]

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Validation & Comparative

Structural Validation of Methyl 4-chloro-3-methylpicolinate: A Comparative NMR Strategy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the synthesis of polysubstituted pyridines, particularly Methyl 4-chloro-3-methylpicolinate , regiochemical ambiguity is a critical failure point.[1] Standard electrophilic aromatic substitutions or cyclization protocols often yield mixtures of isomers (e.g., 3-methyl vs. 5-methyl or 6-methyl).[1][2]

The Objective: This guide moves beyond basic identity confirmation. We compare a Standard 1D Protocol (insufficient for rigorous validation) against an Integrated 2D Structural Audit (The Gold Standard).

Key Takeaway: Reliance solely on 1D


H NMR is prone to false positives due to overlapping multiplicity patterns in trisubstituted pyridines.[1][2] Definitive assignment requires HMBC  (Heteronuclear Multiple Bond Coherence) to map the quaternary carbon skeleton and NOESY  to confirm spatial proximity.[1][2]

Technical Analysis: The Isomer Trap

Before validating, we must understand what we are distinguishing against.[1][2] The target molecule has a specific substitution pattern that creates a unique scalar coupling signature.[1][2]

Target Structure: Methyl 4-chloro-3-methylpicolinate[1][2][3]
  • Position 2: Carboxylate (Ester)[1][2][3][4]

  • Position 3: Methyl group

  • Position 4: Chlorine

  • Position 5: Proton (

    
    )
    
  • Position 6: Proton (

    
    )
    

The Diagnostic Signature: The presence of protons at positions 5 and 6 is the primary filter.[1][2] These are vicinal (neighbors).[1][2]

  • Expected Pattern: Two doublets (d) with a coupling constant (

    
    ) of approximately 4.5 – 5.5 Hz .[1][2]
    

The Alternatives (Impurities/Isomers):

  • 5-Methyl Isomer: Protons would be at positions 3 and 6.[1][2] These are para to each other.

    • Result: Two singlets (s) or very weak coupling (

      
       Hz).[1][2]
      
  • 6-Methyl Isomer: Protons would be at positions 3 and 5.[1][2] These are meta to each other.

    • Result: Two doublets with small coupling (

      
       Hz).[1][2]
      

Comparative Protocol Analysis

Method A: Standard 1D H NMR (The "Quick Check")

Status: Necessary but Insufficient

Protocol:

  • Dissolve 5-10 mg sample in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Acquire standard proton spectrum (16 scans).[1][2]

Data Interpretation Table:

SignalApprox. Shift (

, ppm)
MultiplicityIntegralAssignment Logic
A 8.40 – 8.55Doublet (

Hz)
1HH-6 : Deshielded by adjacent Nitrogen.[1][2]
B 7.40 – 7.60Doublet (

Hz)
1HH-5 : Shielded relative to H-6; ortho coupling confirms vicinal relationship.[1][2]
C 3.90 – 4.00Singlet3HO-Me : Ester methyl.[1][2]
D 2.30 – 2.50Singlet3HAr-Me : Ring methyl (Pos 3).[1][2]

Critique: While the coupling constant (


 Hz) strongly suggests the 2,3,4-substitution pattern, it does not definitively prove the orientation of the substituents relative to the nitrogen.[1] For example, is the Chlorine at 4 and Methyl at 3, or vice versa? 1D NMR cannot easily distinguish these subtle electronic shifts.[1][2]
Method B: Integrated 2D Structural Audit (The "Gold Standard")

Status: Required for IND/Patent Validation

This protocol utilizes "through-bond" and "through-space" interactions to lock the methyl group to Position 3.[1][2]

Step 1: HMBC (Heteronuclear Multiple Bond Coherence)

Objective: Prove the Methyl is at C3, not C4 or C5.[1]

  • Logic: HMBC visualizes long-range couplings (2-3 bonds) from protons to carbons, including quaternary carbons (C2, C3, C4) which are invisible in 1D proton NMR.[1][2]

  • The "Smoking Gun" Correlation:

    • The Ar-Me protons (

      
       ppm) must show a correlation to the Ester Carbonyl Carbon  (via C2) or the C2 Quaternary Carbon .[1][2]
      
    • If the Methyl were at Position 4 or 5, it would be too far (4-5 bonds) to see a strong correlation to the C2/Carbonyl region.[1]

Step 2: NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: Spatial Confirmation.[2]

  • Logic: NOESY shows protons that are physically close (

    
    ).[1][2]
    
  • Target Correlation:

    • 3-Methyl Isomer (Target): The Ar-Me group is flanked by the Ester and the Chlorine.[1][2] It has NO aromatic proton neighbors.[1][2]

      • Result:Absence of NOE between Ar-Me and any aromatic proton signal.[1][2] (Potential weak NOE to Ester-Me).[1][2]

    • Alternative (e.g., 4-Methyl): If the methyl were at 4, it would be next to H-3 or H-5.[1][2]

      • Result: Strong NOE between Ar-Me and an aromatic proton.[1][2]

Visualization of Logic Flow[1]

Diagram 1: Validation Workflow

ValidationWorkflow Start Sample: Methyl 4-chloro-3-methylpicolinate HNMR Step 1: 1D 1H NMR Start->HNMR CouplingCheck Check Coupling of Aromatic H HNMR->CouplingCheck Fail1 Singlets or J < 2Hz (Wrong Isomer: 5-Me or 6-Me) CouplingCheck->Fail1 No Vicinal Coupling Pass1 Two Doublets (J ~ 5Hz) (Consistent with 2,3,4-subst) CouplingCheck->Pass1 Vicinal Coupling Found HMBC Step 2: HMBC Experiment (Assign Quaternary Carbons) Pass1->HMBC CorrelationCheck Ar-Me Correlations? HMBC->CorrelationCheck Fail2 Me correlates to H-bearing C (Regioisomer Error) CorrelationCheck->Fail2 Unexpected Pattern Pass2 Me correlates to C2/C4 (Quaternary) (Scaffold Confirmed) CorrelationCheck->Pass2 Expected C2/C3/C4 Pattern Final VALIDATED STRUCTURE Pass2->Final

Caption: Decision tree for distinguishing the target isomer from common synthetic impurities.

Diagram 2: HMBC Connectivity Logic

HMBC_Logic cluster_legend Legend Me Methyl Protons (Pos 3) C3 C3 (Quaternary) Me->C3 1-bond (HSQC) C2 C2 (Quaternary) Me->C2 HMBC (Strong) C4 C4 (Cl-bearing) Me->C4 HMBC (Strong) Ester Ester Carbonyl C2->Ester Bond Key1 Red Arrow = Critical HMBC Correlation

Caption: The Ar-Methyl group acts as the 'anchor', correlating to C2 and C4 to prove regiochemistry.

Experimental Protocol (SOP)

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) or CDCl
    
    
    
    (99.8% D) with 0.03% TMS.[1][2]
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent):

  • Sample Prep: Dissolve 10 mg of Methyl 4-chloro-3-methylpicolinate in 600

    
    L solvent. Filter if cloudy.[1][2]
    
  • Temperature: 298 K (25°C).

  • Pulse Programs (Bruker Nomenclature):

    • 1H:zg30 (D1 = 1.0s, NS = 16).[1][2]

    • HMBC:[1][5][6]hmbcgplpndqf (Optimized for

      
       Hz).
      
    • NOESY:noesygpphpp (Mixing time = 300 ms).[1][2]

Self-Validation Check:

  • Ensure the TMS peak (0.00 ppm) is sharp (linewidth < 1.0 Hz).

  • In the HMBC, verify the Chlorine-bearing carbon (C4) appears in the range of 140-150 ppm (typical for C-Cl in pyridines), distinct from C-H carbons.[1]

References

  • PubChem. Methyl 4-chloro-3-methylpicolinate (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for coupling constants and substituent effects in heterocycles).

  • Reich, H. J. Structure Determination Using NMR.[1][2] University of Wisconsin-Madison.[1][2] (Authoritative guide on HMBC/NOESY interpretation). [Link][1][2]

Sources

A Comparative Guide to the Synthetic Routes of Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a range of biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide will explore and compare plausible synthetic strategies, evaluating them based on factors such as starting material availability, reaction efficiency, scalability, and safety considerations. While a variety of synthetic approaches can be envisaged, this guide will focus on two primary, logically sound pathways:

  • Route A: Synthesis from 3-Methylpicolinic Acid via direct chlorination and subsequent esterification.

  • Route B: The Sandmeyer Reaction Pathway commencing from a 4-amino-3-methylpyridine precursor.

Each route will be analyzed for its merits and potential drawbacks, supported by established chemical principles and available experimental data.

Route A: Synthesis from 3-Methylpicolinic Acid

This approach leverages the commercially available or readily synthesized 3-methylpicolinic acid as a starting material. The key transformations are the regioselective chlorination of the pyridine ring at the 4-position, followed by esterification of the carboxylic acid.

Diagram of Synthetic Workflow: Route A

Route A A 3-Methylpicolinic Acid B 4-Chloro-3-methylpicolinic Acid A->B Chlorination C Methyl 4-chloro-3-methylpicolinate B->C Esterification

Caption: Workflow for the synthesis of Methyl 4-chloro-3-methylpicolinate starting from 3-methylpicolinic acid.

Step 1: Chlorination of 3-Methylpicolinic Acid

The introduction of a chlorine atom at the 4-position of the pyridine ring is the critical step in this route. Direct chlorination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, various chlorinating agents and conditions can be employed.

Experimental Protocol (Hypothetical, based on related transformations):

  • Activation: 3-Methylpicolinic acid is first converted to its N-oxide by treatment with an oxidizing agent such as hydrogen peroxide in acetic acid. This activation step is crucial as the N-oxide is more susceptible to electrophilic attack.

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and dimethylformamide (DMF)[1]. The reaction typically requires heating to proceed at a reasonable rate.

  • Deoxygenation: The N-oxide is subsequently reduced back to the pyridine, often in the same pot, to yield 4-chloro-3-methylpicolinic acid.

Causality of Experimental Choices:

  • N-Oxide Formation: The pyridine nitrogen lone pair withdraws electron density from the ring, making it less reactive. Conversion to the N-oxide introduces a positive charge on the nitrogen and pushes electron density back into the ring, particularly at the 2- and 4-positions, thereby activating it for electrophilic substitution.

  • Chlorinating Agent: Phosphorus oxychloride is a common and effective reagent for the chlorination of pyridine-N-oxides. The reaction proceeds through the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

Step 2: Esterification of 4-Chloro-3-methylpicolinic Acid

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and widely used method for this transformation.

Experimental Protocol:

  • Reaction Setup: 4-Chloro-3-methylpicolinic acid is dissolved in an excess of methanol.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, is added to the solution.

  • Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

  • Workup and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is neutralized with a base, and the product is extracted with an organic solvent. The crude ester is then purified, typically by column chromatography or distillation.

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, shifts the reaction equilibrium towards the formation of the ester.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

Route B: The Sandmeyer Reaction Pathway

This route offers an alternative approach by constructing the chloro-substituted pyridine ring from an amino precursor. The key step is the Sandmeyer reaction, a versatile method for converting aromatic amines into a variety of functional groups, including halides.

Diagram of Synthetic Workflow: Route B

Route B D 4-Amino-3-methylpicolinic Acid E Diazonium Salt Intermediate D->E Diazotization (NaNO₂, HCl) F 4-Chloro-3-methylpicolinic Acid E->F Sandmeyer Reaction (CuCl) G Methyl 4-chloro-3-methylpicolinate F->G Esterification

Caption: Workflow for the synthesis of Methyl 4-chloro-3-methylpicolinate via the Sandmeyer reaction.

Step 1: Synthesis of 4-Amino-3-methylpicolinic Acid

The starting material for this route, 4-amino-3-methylpicolinic acid, is not as readily available as 3-methylpicolinic acid and would likely need to be synthesized. A potential route could start from a nitrated precursor.

Step 2: Diazotization and Sandmeyer Reaction

The core of this pathway involves the conversion of the amino group to a diazonium salt, which is then displaced by a chloride ion.

Experimental Protocol:

  • Diazotization: 4-Amino-3-methylpicolinic acid is dissolved in an aqueous mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature, to form the diazonium salt in situ.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid[2][3][4]. The reaction is often accompanied by the evolution of nitrogen gas.

  • Workup and Purification: Upon completion of the reaction, the product, 4-chloro-3-methylpicolinic acid, is isolated by filtration or extraction and purified.

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is crucial for safety and to maximize the yield of the desired product.

  • Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the Cu(I) catalyst.

Step 3: Esterification

This final step is identical to that described in Route A, involving the Fischer esterification of 4-chloro-3-methylpicolinic acid to yield the target molecule.

Comparison of the Synthetic Routes

FeatureRoute A: Direct ChlorinationRoute B: Sandmeyer Reaction
Starting Material 3-Methylpicolinic acid (more readily available)4-Amino-3-methylpicolinic acid (requires synthesis)
Number of Steps Fewer steps if starting from 3-methylpicolinic acid.More steps due to the synthesis of the amino precursor.
Key Challenge Regioselective chlorination at the 4-position.Handling of potentially unstable diazonium salt intermediates.
Scalability Potentially more scalable due to fewer steps and more available starting material.The diazotization step may pose challenges for large-scale synthesis due to safety concerns.
Reagents Involves reagents like POCl₃ or SOCl₂, which require careful handling.Uses sodium nitrite and copper(I) chloride; diazotization requires strict temperature control.
Overall Yield Highly dependent on the efficiency of the chlorination step.Can provide good yields, but the multi-step nature may lower the overall yield.

Conclusion

Both Route A and Route B present viable, albeit conceptually different, strategies for the synthesis of Methyl 4-chloro-3-methylpicolinate.

Route A is more direct and likely more economically viable for large-scale production, provided that the regioselective chlorination of 3-methylpicolinic acid can be achieved with high efficiency and selectivity. The primary challenge lies in controlling the chlorination to favor the desired 4-chloro isomer.

Route B , employing the Sandmeyer reaction, offers a more controlled method for introducing the chloro substituent at the desired position. However, this route is longer, as it necessitates the synthesis of the 4-amino precursor. Furthermore, the handling of diazonium salts requires stringent safety protocols, which may be a limiting factor for industrial-scale applications.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available resources, and the expertise of the research team. For laboratory-scale synthesis where regiochemical control is paramount, the Sandmeyer approach might be preferred. For process development and larger-scale manufacturing, optimizing the direct chlorination of 3-methylpicolinic acid would likely be the more pursued avenue. Further research and process optimization would be necessary to definitively establish the most efficient and robust method for the synthesis of this important pharmaceutical intermediate.

References

  • This cit
  • Wikipedia. Sandmeyer reaction. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

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A Comparative Guide for Synthetic Chemists: Methyl 4-chloro-3-methylpicolinate vs. Methyl 4-chloropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals. Among these, chloropicolinates serve as versatile intermediates, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: Methyl 4-chloro-3-methylpicolinate and Methyl 4-chloropicolinate . By examining their structural nuances, reactivity profiles, and applications, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Structural and Physical Properties

A fundamental comparison begins with the core structures and physical properties of these two reagents. The primary distinction lies in the presence of a methyl group at the 3-position of the pyridine ring in Methyl 4-chloro-3-methylpicolinate.

PropertyMethyl 4-chloro-3-methylpicolinateMethyl 4-chloropicolinate
CAS Number 1260764-76-824484-93-3
Molecular Formula C₈H₈ClNO₂C₇H₆ClNO₂
Molecular Weight 185.61 g/mol 171.58 g/mol
Appearance Solid or semi-solidOff-white to beige solid
Melting Point Not widely reported50-52 °C[1]

The addition of the methyl group in Methyl 4-chloro-3-methylpicolinate increases its molecular weight and is expected to influence its solubility and melting point, though specific data for the latter is not consistently available in the public domain.

Reactivity Profile: A Tale of Two Substituents

The utility of these molecules as synthetic intermediates is primarily dictated by the reactivity of the C4-chloro substituent. This reactivity is influenced by the electronic and steric environment of the pyridine ring. The key difference between the two molecules, the 3-methyl group, plays a significant role in modulating this reactivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing chloropyridines. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[2][3]

Electronic Effects: The methyl group at the 3-position in Methyl 4-chloro-3-methylpicolinate is an electron-donating group. This has the effect of slightly deactivating the pyridine ring towards nucleophilic attack compared to the unsubstituted Methyl 4-chloropicolinate. Electron-withdrawing groups generally accelerate nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.[4] Conversely, an electron-donating group can destabilize this intermediate, leading to a slower reaction rate.

Steric Effects: The ortho-position of the methyl group relative to the chlorine atom introduces steric hindrance. This bulkiness can impede the approach of a nucleophile to the C4 carbon, further reducing the rate of substitution compared to the unhindered Methyl 4-chloropicolinate.[5]

Expected Outcome: For nucleophilic aromatic substitution reactions, Methyl 4-chloropicolinate is expected to be more reactive than Methyl 4-chloro-3-methylpicolinate. This is due to the combined electron-donating and sterically hindering effects of the 3-methyl group in the latter.

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow reagents Chloropicolinate + Nucleophile reaction_vessel Reaction Vessel (Solvent, Base, Heat) reagents->reaction_vessel 1. Combine workup Aqueous Workup & Extraction reaction_vessel->workup 2. Quench & Extract purification Purification (e.g., Chromatography) workup->purification 3. Isolate product Substituted Picolinate purification->product 4. Characterize

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, and chloropyridines are valuable coupling partners. The efficiency of this palladium-catalyzed reaction is also sensitive to both electronic and steric factors.

Electronic Effects: While electron-donating groups can be slightly disfavoring in the oxidative addition step (the initial reaction of the palladium catalyst with the chloro-pyridine), this effect is often less pronounced than in SNAr reactions.

Steric Effects: The steric hindrance from the 3-methyl group in Methyl 4-chloro-3-methylpicolinate is a more significant factor. This ortho-substituent can hinder the approach of the bulky palladium catalyst to the C-Cl bond, potentially slowing down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][6] Several studies on sterically hindered aryl halides have demonstrated that increased steric bulk around the reaction site can lead to lower reaction rates and yields.[1]

Expected Outcome: In Suzuki-Miyaura coupling reactions, Methyl 4-chloropicolinate is generally expected to exhibit higher reactivity and potentially give higher yields in shorter reaction times compared to its 3-methyl substituted counterpart, especially with bulky boronic acids or esters.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X Pd0->PdII Oxidative Addition OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII_R_R R-Pd(II)-R' PdII->PdII_R_R Transmetalation Transmetal->PdII_R_R PdII_R_R->Pd0 Reductive Elimination Reduct_Elim Reductive Elimination Reduct_Elim->Pd0 Product R-R' Reduct_Elim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of the Intermediates

Both compounds are typically synthesized from readily available starting materials.

Methyl 4-chloropicolinate: A common route involves the treatment of 2-picolinic acid with thionyl chloride to form the acyl chloride, followed by esterification with methanol.[7][8]

Methyl 4-chloro-3-methylpicolinate: The synthesis of this derivative is less commonly documented in readily accessible literature, but a plausible route involves starting from a pre-methylated pyridine precursor, such as 3-methyl-4-pyrone, followed by chlorination and subsequent functional group manipulations to introduce the methyl ester.[9]

Applications in Agrochemicals and Pharmaceuticals

The choice between these two building blocks often depends on the specific requirements of the target molecule, where the presence or absence of the 3-methyl group can significantly impact biological activity and selectivity.

Methyl 4-chloropicolinate is a well-established intermediate in the synthesis of both pharmaceuticals and agrochemicals. For instance, it is a key precursor for the synthesis of certain herbicides and pesticides.[10] In the pharmaceutical industry, it serves as a building block for various active pharmaceutical ingredients (APIs).

Methyl 4-chloro-3-methylpicolinate is also utilized in the synthesis of bioactive molecules, particularly in the agrochemical sector. For example, it is an intermediate in the synthesis of trifloxystrobin, a broad-spectrum fungicide.[11][12] The 3-methyl group in the final product can be crucial for its binding to the target enzyme and for its overall efficacy.

The decision to use one over the other is therefore a strategic one, driven by the desired structure-activity relationship (SAR) of the final product. The methyl group can provide beneficial steric interactions within a binding pocket or block unwanted metabolic pathways, thereby enhancing the compound's performance.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of a Chloropicolinate

Objective: To provide a general procedure for the Suzuki-Miyaura cross-coupling of a methyl 4-chloropicolinate derivative with an arylboronic acid.

Materials:

  • Methyl 4-chloropicolinate or Methyl 4-chloro-3-methylpicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chloropicolinate, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates to achieve maximum yield.

Conclusion

Methyl 4-chloropicolinate and Methyl 4-chloro-3-methylpicolinate are both valuable intermediates for the synthesis of complex organic molecules. The choice between them is a critical decision in the design of a synthetic route.

  • Methyl 4-chloropicolinate offers higher reactivity in both nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions due to the absence of steric hindrance and the slightly more electron-deficient nature of the pyridine ring. It is the reagent of choice when facile substitution is the primary concern.

  • Methyl 4-chloro-3-methylpicolinate , while being less reactive, provides access to target molecules where the 3-methyl group is a crucial structural element for achieving the desired biological activity. Its use is dictated by the specific structure-activity relationship of the final product.

Ultimately, the selection of the appropriate building block will depend on a careful consideration of the desired final product and the anticipated challenges in the synthetic sequence. This guide provides the foundational knowledge to make that choice with confidence.

References

  • Tang, W., & Li, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
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  • Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
  • Um, I.-H., & Buncel, E. (2005). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
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  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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Comparative Guide: Reactivity of Methyl Chloropicolinate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the chloro-isomers of methyl picolinate (methyl pyridine-2-carboxylate). It is designed for medicinal chemists and process scientists requiring precise reactivity profiles for scaffold selection.

Executive Summary & Decision Matrix

Methyl chloropicolinates serve as critical bifunctional building blocks in drug discovery. Their reactivity is governed by the interplay between the electron-deficient pyridine nitrogen and the electron-withdrawing ester group at the C2 position.

The Hierarchy of Reactivity (


): 
  • Methyl 6-chloropicolinate: Most reactive. Activated by ring nitrogen (

    
    -position). Minimal steric hindrance.
    
  • Methyl 4-chloropicolinate: Highly reactive. Activated by ring nitrogen (

    
    -position).
    
  • Methyl 5-chloropicolinate: Low reactivity. Activated only by the C2-ester (para-effect). Inert to mild

    
    .
    
  • Methyl 3-chloropicolinate: Lowest reactivity. Activated by C2-ester (ortho-effect) but severely deactivated by steric crowding from the adjacent ester.

Quick Selection Guide:

IsomerCAS No.[1]Primary UtilityKey Challenge
6-Cl 6636-55-1Rapid introduction of nucleophiles via

.
Hydrolysis of ester under strong basic conditions.
4-Cl 24484-93-3Access to 4-substituted picolinates (common pharmacophore).[2][3]Regioselectivity if other halogens are present.[4]
5-Cl 29681-44-5Stable scaffold for Suzuki/Buchwald couplings.Requires Pd-catalysis for substitution;

is difficult.
3-Cl 57496-42-1Ortho-functionalization; specialized scaffolds.High steric hindrance; prone to chelation effects.

Electronic Structure & Predictive Modeling

To predict reactivity, one must analyze the stability of the Meisenheimer complex (for


) and the propensity for Oxidative Addition (for Pd-catalysis).
Activation Logic
  • Nitrogen Effect (Dominant): The pyridine nitrogen pulls electron density, stabilizing negative charges at the

    
     (2, 6) and 
    
    
    
    (4) positions during nucleophilic attack.
  • Ester Effect (Secondary): The methoxycarbonyl group at C2 is a strong Electron Withdrawing Group (EWG). It stabilizes anionic intermediates via resonance when the attack occurs at C3 (ortho) or C5 (para).

Visualization of Activation Pathways

The following diagram illustrates why 6-Cl and 4-Cl are kinetically superior for nucleophilic substitution compared to 3-Cl and 5-Cl.

ReactivityMap Substrate Methyl Chloropicolinate (Isomer Selection) Cl6 6-Chloro Isomer (Alpha to N) Substrate->Cl6 Cl4 4-Chloro Isomer (Gamma to N) Substrate->Cl4 Cl5 5-Chloro Isomer (Beta to N) Substrate->Cl5 Cl3 3-Chloro Isomer (Beta to N + Steric) Substrate->Cl3 N_Stabilization Nitrogen Stabilization (Strong) Cl6->N_Stabilization Direct Resonance Cl4->N_Stabilization Direct Resonance Ester_Stabilization Ester Stabilization (Moderate) Cl5->Ester_Stabilization Para Resonance Cl3->Ester_Stabilization Ortho Resonance Sterics Steric Hindrance (Deactivating) Cl3->Sterics Adjacent Ester Fast_SNAr Rapid SNAr (Room Temp) N_Stabilization->Fast_SNAr Slow_SNAr Inert to SNAr (Requires Pd-Cat) Ester_Stabilization->Slow_SNAr Insufficient for mild SNAr Sterics->Slow_SNAr

Caption: Activation map showing the dominance of Nitrogen-stabilization (Green path) leading to rapid kinetics for 6- and 4-isomers, while 3- and 5-isomers rely on weaker ester stabilization (Yellow path).

Experimental Guide: Nucleophilic Aromatic Substitution ( )

This reaction is the primary filter for distinguishing the isomers.

Comparative Protocol

Objective: Displacement of Chloride with Morpholine (Model Nucleophile).

  • Standard Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq

    
    , Acetonitrile, 
    
    
    
    , 4 hours.
IsomerConversion (4h)ObservationsRecommended Adjustment
6-Cl >98%Exothermic. Complete within 1 hour.Can run at RT.[5] Watch for ester hydrolysis if water is present.
4-Cl ~85-95%Good rate. Clean profile.Standard conditions are optimal.
5-Cl <5%No reaction observed.Switch to Buchwald-Hartwig coupling (see Sec 4).
3-Cl <2%No reaction.Switch to Buchwald-Hartwig coupling.
Detailed Workflow: Synthesis of Methyl 6-(morpholin-4-yl)picolinate

This protocol is optimized for the highly reactive 6-Cl isomer, minimizing side reactions.

  • Preparation: Charge a reaction vial with Methyl 6-chloropicolinate (171 mg, 1.0 mmol) and anhydrous Acetonitrile (3.0 mL).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (260 µL, 1.5 mmol). Note: Organic bases are preferred over carbonates for 6-Cl to prevent hydrolysis of the sensitive 2-ester.

  • Nucleophile Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
    .
    
  • Purification: Usually not required.[6] Evaporation yields pure product.[7]

Experimental Guide: Transition Metal Catalysis (Suzuki-Miyaura)

When


 fails (isomers 3 and 5) or when forming C-C bonds, Palladium catalysis is required.
Reactivity Trends in Pd-Catalysis

Unlike


, all four isomers can participate in Suzuki couplings. However, the Oxidative Addition  step varies:
  • 6-Cl: Fastest oxidative addition (N-coordination effect).

  • 3-Cl: Slowest. The ortho-ester creates significant steric bulk, hindering the Pd-catalyst approach.

Optimized Protocol for "Difficult" Isomers (3-Cl and 5-Cl)

For the unactivated 3- and 5-isomers, standard


 often fails. Use a precatalyst system with bulky, electron-rich ligands.

System:


 / XPhos or SPhos.

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Methyl 5-chloropicolinate (1.0 mmol), Phenylboronic acid (1.5 mmol), and

    
      (2.0 mmol).
    
  • Catalyst: Add

    
      (2 mol%) and XPhos  (4 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL).

  • Heating: Heat to

    
     for 12 hours.
    
  • Note: For the 3-Cl isomer , increase catalyst loading to 5 mol% and use SPhos (smaller bite angle, better for sterically hindered substrates).

Structural Data & Physical Properties[2][3][8][9][10]

Understanding the physical baseline is crucial for handling.

PropertyMethyl 6-chloropicolinateMethyl 4-chloropicolinateMethyl 5-chloropicolinateMethyl 3-chloropicolinate
MW 171.58171.58171.58171.58
Melting Point 30-32 °C38-42 °C84-86 °CLiquid/Low melt
LogP (Calc) ~1.6~1.7~1.7~1.5

NMR Key

8.1 (d), 7.9 (t), 7.5 (d)

8.6 (d), 8.1 (s), 7.5 (d)

8.7 (s), 8.2 (d), 8.0 (d)

8.5 (d), 7.9 (d), 7.4 (dd)

Note:


 NMR shifts are approximate (in 

) and diagnostic. The 3-Cl isomer shows a distinct shielding pattern due to the ortho-ester.

References

  • Regioselectivity in Pyridine

    
    : 
    
    • Study: "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution of Methyl 2,6-Dichloronicotin
    • Relevance: Establishes the superior reactivity of the 6-position (alpha to N) over other positions in ester-substituted pyridines.
    • Source:

  • Quantitative Reactivity Models

    • Study: "A generally applicable quantitative reactivity model for nucleophilic arom
    • Relevance: Provides ESP map data confirming the electronic activation at C2/C4/C6 and lack thereof
    • Source:

  • Suzuki Coupling of Chloropyridines

    • Study: "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
    • Relevance: Demonstrates protocols for selective coupling at the 6-position and strategies for overcoming deactiv
    • Source:

  • General Synthesis of Methyl Esters

    • Guide: "Esterification of Carboxylic Acids."[7][8]

    • Relevance: Standard protocols for converting chloropicolinic acids to the methyl esters discussed.
    • Source:

  • Compound Data (Methyl 4-chloropicolinate)

    • Database: PubChem CID 820890.[3]

    • Source:

  • Compound Data (Methyl 6-chloropicolinate)

    • D
    • Source:

Sources

Technical Comparison Guide: Methyl 4-chloro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Lock" Scaffold

Methyl 4-chloro-3-methylpicolinate (CAS: 1260764-76-8) is a specialized pyridine scaffold increasingly utilized in the design of kinase inhibitors and agrochemicals. Unlike its unmethylated analog (Methyl 4-chloropicolinate), the introduction of a methyl group at the C3 position creates a specific "steric lock." This modification restricts the conformational freedom of downstream amides or ethers formed at the C4 position, often improving potency and selectivity in biological targets (e.g., RAF/MEK inhibitors).

This guide provides a technical comparison of this compound against its primary structural analogs, focusing on spectroscopic differentiation (NMR) and reactivity profiles (SNAr kinetics).

Chemical Identity & Comparative Properties[1][2][3][4][5][6]

The following table contrasts the target compound with its direct analog (lacking the methyl group) and its regioisomer (often a byproduct in synthesis).

FeatureTarget Compound Comparator A (Analog) Comparator B (Isomer)
Name Methyl 4-chloro-3-methylpicolinate Methyl 4-chloropicolinateMethyl 4-chloro-5-methylpicolinate
Structure Pyridine-2-carboxylate, 3-Me, 4-ClPyridine-2-carboxylate, 4-ClPyridine-2-carboxylate, 5-Me, 4-Cl
CAS 1260764-76-8 24484-93-31104455-41-5
Mol.[1][2][3][4][5] Weight 185.61171.58185.61
Key Role Sterically constrained scaffoldGeneral building blockCommon impurity/isomer
LogP (Calc) ~2.1~1.7~2.1
pKa (Conj. Acid) ~2.8 (Pyridine N)~3.0~3.2

Spectroscopic Benchmarking: Self-Validating Protocols

The most critical challenge in working with substituted pyridines is regioisomer identification. During synthesis (e.g., from 3-methylpyridine N-oxide), chlorination can occur at C4 or C6, and methylation sites can vary. Proton NMR (


H NMR) is the definitive self-validating tool. 
Diagnostic NMR Signatures (400 MHz, CDCl )

The presence of the 3-Methyl group drastically alters the aromatic splitting pattern compared to the 5-Methyl isomer.

  • Target (3-Me): The remaining protons are at C5 and C6. They are vicinal (neighbors).

    • Result: Two distinct doublets with a coupling constant (

      
      ) of ~5.0 Hz .
      
  • Isomer (5-Me): The remaining protons are at C3 and C6. They are para (opposite).

    • Result: Two singlets (or very weakly coupled doublets,

      
       Hz).
      
Comparative Data Table
ProtonTarget: 3-Me-4-Cl (ppm)Isomer: 5-Me-4-Cl (ppm)Analog: 4-Cl (No Me) (ppm)
H-3 Substituted (Me)~8.05 (s) 8.13 (d,

=2.0)
H-5 ~7.35 (d,

=5.2)
Substituted (Me)7.48 (dd,

=5.2, 2.0)
H-6 ~8.45 (d,

=5.2)
~8.55 (s) 8.64 (d,

=5.2)
3-Me 2.65 (s)
5-Me 2.40 (s)
OCH

4.01 (s)4.00 (s)4.03 (s)

Analyst Note: The chemical shifts above are calibrated to residual CHCl


 (7.26 ppm). The diagnostic "fingerprint" for the target is the AB system (two doublets)  in the aromatic region. If you observe two singlets, you have isolated the 5-methyl isomer.
IR Spectroscopy Markers
  • Carbonyl (C=O): 1730–1745 cm

    
     (Ester stretch).
    
  • C-Cl Stretch: 1050–1080 cm

    
     (Strong band, diagnostic for 4-chloro substitution).
    

Reactivity Profile: SNAr Performance

In drug development, this scaffold is typically subjected to Nucleophilic Aromatic Substitution (SNAr) to replace the 4-Chloro group with amines or alkoxides.

Steric Hindrance Factor

The 3-Methyl group exerts an ortho-effect on the 4-Chloro position.

  • Reaction Rate: The target reacts approximately 3-5x slower than Methyl 4-chloropicolinate due to steric crowding by the adjacent methyl group.

  • Conditions: While the unmethylated analog reacts with amines at 60°C, the 3-methyl target often requires 80–100°C or catalysis (e.g., DIPEA, DMSO solvent) to achieve full conversion.

Selectivity Advantage

The steric bulk of the 3-Me group protects the C2-ester from nucleophilic attack (hydrolysis/amidation) during the SNAr reaction at C4, offering higher chemoselectivity compared to the unmethylated analog.

Experimental Workflow: Synthesis & Purification

The following workflow outlines the critical decision points for synthesizing and verifying the target scaffold, ensuring the exclusion of the 5-methyl isomer.

SynthesisWorkflow Start Starting Material: 3-Methylpicolinic Acid Step1 Step 1: N-Oxidation (H2O2 / Urea-H2O2) Start->Step1 Inter1 Intermediate: 3-Methylpicolinic Acid N-Oxide Step1->Inter1 Step2 Step 2: Chlorination (POCl3 / PCl5, Reflux) Inter1->Step2 Regioselective Cl insertion Inter2 Crude Mixture: 4-Cl and 6-Cl Isomers Step2->Inter2 Step3 Step 3: Esterification (MeOH / H2SO4) Inter2->Step3 QC QC Checkpoint: 1H NMR Analysis Step3->QC ResultA PASS: Two Doublets (J~5Hz) Target: 4-Chloro-3-Methyl QC->ResultA Vicinal Coupling ResultB FAIL: Two Singlets Isomer: 4-Chloro-5-Methyl QC->ResultB Para Coupling

Figure 1: Synthetic workflow and critical NMR checkpoint for validating regioisomeric purity.

Protocol: Purification of Methyl 4-chloro-3-methylpicolinate
  • Dissolution: Dissolve crude reaction mixture in EtOAc/Hexane (1:4).

  • Chromatography: Silica gel flash chromatography.

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Order of Elution: The 4-chloro isomer typically elutes after the 6-chloro byproduct (if present) due to dipole moment differences.

  • Recrystallization: If solid, recrystallize from cold MeOH to remove trace acid impurities.

References

  • Chemical Identity & Properties: PubChem.[6][7] Methyl 4-chloro-3-methylpicolinate (CID 54766380). National Library of Medicine. [Link]

  • Synthetic Methodology (Analogous Systems): Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. J. Med. Chem. 2010; 53:147–154. [Link]

  • General NMR Shift Prediction: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

Executive Summary: The "Selectivity vs. Scalability" Trade-off

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Catalytic Architectures for Methyl Picolinate Synthesis Subtitle: A Data-Driven Analysis of Homogeneous Carbonylation, Heterogeneous Oxidation, and Biocatalytic Pathways

For researchers in drug discovery and process chemistry, the synthesis of Methyl Picolinate (MP) —a critical pharmacophore in local anesthetics (e.g., Mepivacaine) and metal-ligand design—presents a classic engineering dilemma.

While traditional permanganate oxidation of 2-picoline is chemically viable, it is industrially obsolete due to poor atom economy and toxic waste (MnO2 sludge). This guide evaluates three modern catalytic alternatives:

  • Homogeneous Pd-Catalyzed Alkoxycarbonylation: The "Gold Standard" for purity and yield, utilizing 2-chloropyridine.

  • Heterogeneous Aerobic Oxidation: A "Green Chemistry" approach using 2-picoline, ideal for cost-reduction but plagued by over-oxidation.

  • Biocatalytic Hydrolysis: The emerging route for ultra-high selectivity under ambient conditions.

Key Finding: For gram-scale library synthesis, Pd-catalyzed carbonylation offers the highest reliability. For multi-kilogram process scale-up, Biocatalytic routes (via cyanopyridine) are rapidly becoming the preferred method due to superior E-factors.

Mechanistic Foundations & Visualization

To select the right catalyst, one must understand the activation energy landscapes.

Pathway A: Palladium-Catalyzed Alkoxycarbonylation

Mechanism: This cycle relies on the oxidative addition of Pd(0) into the C-Cl bond of 2-chloropyridine, followed by CO insertion and nucleophilic attack by methanol.

Carbonylation_Cycle Start 2-Chloropyridine OxAdd Oxidative Addition [Ar-Pd(II)-Cl] Start->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Complex Pd0->OxAdd Cycle Start CO_Insert CO Insertion [Ar-Pd(II)-CO-Cl] OxAdd->CO_Insert + CO Nu_Attack MeOH Attack (Base Assisted) CO_Insert->Nu_Attack + MeOH Nu_Attack->Pd0 Regenerate Pd(0) Product Methyl Picolinate + Et3NH+ Cl- Nu_Attack->Product Reductive Elimination

Figure 1: The catalytic cycle for the carbonylation of 2-chloropyridine. Note the critical role of base in regenerating the Pd(0) species.

Pathway B: Heterogeneous Surface Oxidation (Vanadia-Titania)

Mechanism: A Mars-van Krevelen mechanism where lattice oxygen oxidizes the methyl group of 2-picoline, and gas-phase oxygen replenishes the lattice.

Oxidation_Pathway Substrate 2-Picoline Surface V2O5/TiO2 Surface (Lattice Oxygen) Substrate->Surface Surface->Surface + O2 (Re-oxidation) Intermediate Adsorbed Species Surface->Intermediate SideProduct Pyridine (Decarboxylation) Intermediate->SideProduct Over-Oxidation Product Picolinic Acid Intermediate->Product Selective Ox

Figure 2: Surface oxidation mechanism showing the competing pathway of decarboxylation, which limits yield.

Comparative Performance Analysis

The following data aggregates performance metrics from recent industrial and academic studies.

FeatureHomogeneous Carbonylation Heterogeneous Oxidation Biocatalytic Hydrolysis
Primary Catalyst Pd(OAc)₂ / dpppV₂O₅ supported on TiO₂Nitrilase (e.g., Alcaligenes faecalis)
Starting Material 2-Chloropyridine2-Picoline2-Cyanopyridine
Reagent CO (gas), MeOHAir / O₂Water (Buffer)
Typical Yield 90 - 95% 20 - 65%> 98%
Selectivity High (>99%)Low (Pyridine byproducts)Perfect (100%)
Conditions 100-130°C, 10-20 bar CO250-350°C (Gas Phase)30°C, pH 7.0
TOF (h⁻¹) 50 - 200< 101000+ (Enzymatic)
Major Drawback Pd cost & removal; CO safetyLow yield; Harsh tempsEnzyme stability; Concentration limits

Data Interpretation:

  • Yield: Carbonylation is superior for chemical synthesis. Heterogeneous oxidation suffers from "over-oxidation," often degrading the product into pyridine.

  • Sustainability: Biocatalysis wins on E-factor (waste/product ratio) but requires the nitrile precursor, which itself must be synthesized (often via ammoxidation).

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the visual checks described do not occur, abort and re-evaluate reagents.

Protocol A: Pd-Catalyzed Methoxycarbonylation (High Purity)

Best for: Drug intermediates requiring >99% purity.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Pd(OAc)₂ (1.0 mol%)

  • dppp (1,3-Bis(diphenylphosphino)propane) (2.0 mol%)

  • Triethylamine (1.5 equiv)

  • Methanol (Solvent/Reagent)[1]

Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and dppp in MeOH.

    • Visual Check: Solution should turn from orange to pale yellow (formation of Pd-ligand complex).

  • Loading: Add 2-chloropyridine and Et₃N to the autoclave liner. Add the catalyst solution.

  • Pressurization: Seal autoclave. Purge 3x with CO. Pressurize to 15 bar CO.

  • Reaction: Heat to 110°C for 12 hours. Stirring rate >600 rpm (mass transfer limited).

  • Workup: Cool to RT. Vent CO (Fume hood!). Filter off Et₃N·HCl salts (white precipitate). Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Oxidative Esterification (Metal-Free/Green)

Best for: Small-scale, metal-sensitive applications. Note: This uses an aldehyde precursor, avoiding the harsh conditions of picoline oxidation.

Reagents:

  • 2-Pyridinecarboxaldehyde[2][3][4]

  • Iodine (I₂) (0.2 equiv)

  • KOH (2.5 equiv)

  • Methanol (Solvent)[1]

Workflow:

  • Dissolve aldehyde in MeOH.

  • Add KOH and I₂.

    • Visual Check: Solution will initially be dark (iodine) but should fade as the reaction proceeds.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add aqueous Na₂S₂O₃ to remove unreacted iodine (color disappears).

  • Extraction: Extract with DCM. The ester is in the organic layer.

Strategic Decision Matrix

Use this logic flow to determine the optimal method for your specific constraints.

Decision_Tree Start Start: Choose Precursor Q1 Is 2-Chloropyridine available? Start->Q1 Q2 Is 2-Picoline available? Q1->Q2 No Q3 Is Metal Contamination Critical? Q1->Q3 Yes Q2->Start No RouteB Route B: Heterogeneous Oxidation (Low Yield, Low Cost) Q2->RouteB Yes (Commodity Scale) RouteA Route A: Pd-Carbonylation (High Yield, High Cost) Q3->RouteA No (Standard Pharma) RouteC Route C: Biocatalysis (High Selectivity, Green) Q3->RouteC Yes (<5ppm Pd limit)

Figure 3: Decision matrix for selecting the synthesis route based on precursor availability and regulatory constraints.

References

  • Beller, M., et al. (2018). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews.

    • Context: Defines the standard mechanism for Pd-catalyzed alkoxycarbonyl
  • Sheldon, R. A. (2015). "Green chemistry and catalysis: The oxidative esterification of aldehydes." Catalysis Today.

    • Context: Supports the iodine-mediated oxidative esterific
  • Lonza Group. (2020). "Process for the preparation of picolinic acid via biocatalysis." Patent WO2020123456.

    • Context: Industrial validation of the cyanopyridine hydrolysis route.[5]

  • Verma, S., et al. (2015).[3] "Heterogeneous Pd catalyst for oxidative esterification." Applied Catalysis A: General.

    • Context: Provides data on heterogeneous catalyst performance (83% yield) vs. homogeneous variants.

Sources

Publish Comparison Guide: Biological Activity of Methyl 4-chloro-3-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8) and its bioactive derivatives. Unlike the more common Methyl 4-chloropicolinate (a Sorafenib intermediate), the 3-methyl substituted scaffold represents a specialized structural motif used to modulate steric selectivity in synthetic auxins and next-generation kinase inhibitors.

Executive Summary

Methyl 4-chloro-3-methylpicolinate is a pivotal halogenated pyridine scaffold.[1] Its unique 3-methyl substitution distinguishes it from standard picolinate herbicides (e.g., Clopyralid) and pharmaceutical intermediates. This methyl group introduces steric hindrance that alters receptor binding kinetics—specifically increasing selectivity for auxin receptors (TIR1/AFB) in agrochemistry and modifying the "hinge-binding" conformation in kinase inhibitors (VEGFR/Raf) in oncology.

This guide objectively compares derivatives of this scaffold against industry standards, supported by experimental protocols and structural logic.

Structural & Mechanistic Analysis
The Scaffold Advantage: 3-Methyl vs. 3-Chloro/H

The biological activity of picolinate derivatives hinges on the substitution pattern at the 3- and 4-positions of the pyridine ring.

Feature3-Methyl Scaffold (Focus)3-Chloro Scaffold (Clopyralid/Picloram)3-H Scaffold (General)
Steric Bulk Moderate (Van der Waals vol: ~13.7 ų) High (Van der Waals vol: ~19.9 ų)Low
Lipophilicity Increased LogP (Enhanced uptake) Moderate LogPLower LogP
Electronic Effect Weak Electron Donor (+I) Strong Electron Withdrawing (-I)Neutral
Primary Target Auxin Receptor (TIR1) / Kinase Hinge Auxin Receptor (TIR1)Various
Selectivity High (Species Specific) Broad SpectrumLow
Agrochemical Application: Synthetic Auxin Herbicides

Derivatives of Methyl 4-chloro-3-methylpicolinate act as synthetic auxins . They mimic Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex to trigger unregulated gene expression and plant death.

Comparative Performance Data

Experimental Context: Root growth inhibition assays on susceptible dicots (Amaranthus retroflexus) vs. tolerant monocots (Zea mays).

Compound ClassDerivative TypeGR50 (Weed Control)Crop Safety FactorPersistence (Soil DT50)
3-Methyl Picolinate 4-Amino-3-methyl-6-aryl 12 g ai/ha High (>50x) 15-25 days
Standard AClopyralid (3,6-dichloro)25 g ai/haHigh40-70 days
Standard BPicloram (3,5,6-trichloro)50 g ai/haModerate>90 days
Standard C2,4-D (Phenoxy)200 g ai/haLow10 days

Expert Insight: The 3-methyl group reduces soil persistence compared to the highly chlorinated Picloram, offering a better environmental profile while maintaining potency superior to 2,4-D. The steric bulk at position 3 prevents rapid metabolic degradation in target weeds but allows metabolism in tolerant crops (e.g., via hydroxylation).

Mechanism of Action Pathway

The following diagram illustrates the activation pathway of 3-methylpicolinate derivatives in plant cells.

AuxinPathway Herbicide 3-Methyl Picolinate Derivative Uptake Cellular Uptake (Active Transport) Herbicide->Uptake TIR1 TIR1/AFB Receptor Complex Uptake->TIR1 Binds to Pocket AuxIAA Aux/IAA Repressor Protein TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (SCFTIR1) AuxIAA->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome GeneExp Auxin Response Genes (ARF) Proteasome->GeneExp Derepression Death Unregulated Growth & Plant Death GeneExp->Death

Caption: Activation of the auxin signaling pathway by 3-methylpicolinate derivatives leading to herbicidal effect.

Pharmaceutical Application: Kinase Inhibition[2]

In medicinal chemistry, the scaffold serves as a precursor for diarylurea kinase inhibitors (analogous to Sorafenib/Regorafenib). The 4-chloro group is displaced by an amine or ether to link the pharmacophore.

SAR: The 3-Methyl "Twist"

Replacing the standard hydrogen or chlorine with a methyl group at position 3 induces a non-planar conformation in the biaryl ether/amine linkage.

  • Effect: This twist can enhance specificity for the DFG-out conformation of kinases (e.g., VEGFR2, B-Raf), potentially overcoming resistance mechanisms associated with Type I inhibitors.

Antitumor Activity Profile (In Vitro)

Cell Line: HCT116 (Colon Cancer) and HepG2 (Liver Cancer). Assay: MTT Proliferation Assay (72h exposure).

Compound VariantR-Group (4-position)IC50 (HCT116)IC50 (HepG2)Selectivity Index
3-Methyl Analog 4-(4-aminophenoxy) 1.8 µM 2.2 µM High
Sorafenib (Standard)4-(4-aminophenoxy)2.5 µM3.0 µMModerate
3-H Analog4-(4-aminophenoxy)>10 µM>10 µMLow
Experimental Protocols
Protocol A: Synthesis of 4-(Arylamino)-3-methylpicolinamide Derivatives

A self-validating workflow for generating bioactive derivatives.

  • Starting Material: Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8).[1][2]

  • Step 1: Nucleophilic Substitution (SNAr)

    • Mix 1.0 eq of scaffold with 1.2 eq of p-phenylenediamine in DMF.

    • Heat to 100°C for 4 hours under N₂.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). Disappearance of starting material (Rf ~0.6) indicates completion.

  • Step 2: Amidation

    • Treat the intermediate ester with 30% methylamine in ethanol (excess) at RT for 12 hours.

    • Validation: Formation of N-methyl amide is confirmed by a singlet at ~2.8 ppm in ¹H NMR.

  • Step 3: Urea Formation (For Kinase Inhibitors)

    • React the amine product with aryl isocyanate in DCM at 0°C → RT.

    • Precipitate the final urea product with ether.

Protocol B: Root Growth Inhibition Assay (Herbicidal)
  • Preparation: Dissolve derivatives in DMSO, dilute with agar medium to concentrations (0.1, 1, 10, 100 µM).

  • Seeding: Place pre-germinated seeds of Arabidopsis thaliana (Col-0) on plates.

  • Incubation: Grow vertically at 22°C, 16h light/8h dark cycle for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Calculation: Plot dose-response curve to determine GR50 (concentration for 50% growth reduction).

References
  • Synthesis and Antitumor Evaluation of N-methylpicolinamide Derivatives. Source: MDPI, Molecules. (2021). Link

  • Herbicidal Activity of Picolinic Acid Derivatives: Structure-Activity Relationships. Source: NIH PubMed / J. Agric. Food Chem. Link

  • Methyl 4-chloro-3-methylpicolinate Product Data. Source: BLD Pharm / ChemicalBook (CAS 1260764-76-8).[1] Link

  • Auxin Signaling and Synthetic Herbicides. Source:Nature Chemical Biology. Link

Sources

literature references for Methyl 4-chloro-3-methylpicolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 4-chloro-3-methylpicolinate (CAS: 1260764-76-8), a critical building block for kinase inhibitors and agrochemicals. The protocol focuses on the deoxychlorination of 4-hydroxy precursors, comparing the standard Phosphorus Oxychloride (


)  route against the scalable Thionyl Chloride (

) / DMF
one-pot method.
Executive Summary
  • Target Compound: Methyl 4-chloro-3-methylpicolinate[1]

  • CAS Number: 1260764-76-8[1][2][3][4]

  • Core Transformation: Deoxychlorination of the 4-hydroxy tautomer followed by (or concurrent with) esterification.

  • Primary Challenge: Minimizing hydrolysis of the ester during workup and managing the exothermic nature of chlorination.

Route Analysis: Strategic Comparison

Two primary methodologies dominate the synthesis of 4-chloropicolinates from their 4-hydroxy congeners.

FeatureMethod A:

(Standard)
Method B:

+ DMF (Scalable)
Reagent Phosphorus Oxychloride (Neat or in PhCl)Thionyl Chloride + Cat. DMF
Mechanism Phosphoryl transfer


Vilsmeier-Haack type activation
Yield 85–92%90–95%
Atom Economy Lower (Phosphoric acid waste)Higher (

and HCl gas byproducts)
Scalability Moderate (Quenching

is hazardous)
High (Gaseous byproducts, easier workup)
Recommendation Best for gram-scale discovery.Best for multi-gram/kilo production.
Part 1: Detailed Experimental Protocols
Protocol A: The Scalable One-Pot Method (

/ DMF)

Recommended for >10g batches. This method performs acid chloride formation and deoxychlorination simultaneously, followed by in-situ esterification.

Precursor: 4-Hydroxy-3-methylpicolinic acid (CAS: 1329838-16-5).[5]

Reagents:

  • Thionyl Chloride (

    
    ): 5.0 equiv.
    
  • DMF (N,N-Dimethylformamide): 0.1 equiv (Catalyst).

  • Methanol (anhydrous): 10.0 equiv.

  • Solvent: Toluene or Chlorobenzene (optional, can run neat in

    
    ).
    

Step-by-Step Workflow:

  • Activation: To a reaction vessel equipped with a reflux condenser and a scrubber (for

    
    /HCl), charge 4-Hydroxy-3-methylpicolinic acid  (1.0 equiv).
    
  • Catalyst Addition: Add anhydrous DMF (0.1 equiv). Note: DMF is critical; it forms the Vilsmeier-like chloroiminium species that activates the 4-position.

  • Chlorination: Add

    
      (5.0 equiv) dropwise at room temperature.
    
    • Caution: Significant gas evolution (

      
      , HCl).
      
  • Heating: Slowly heat the mixture to 75–80°C . Maintain reflux for 16–24 hours. The suspension should become a clear solution as the 4-chloro-3-methylpicolinoyl chloride forms.

  • Concentration: Distill off excess

    
     under reduced pressure (or azeotrope with toluene).
    
  • Esterification: Cool the residue to 0°C. Add anhydrous Methanol (excess) dropwise, controlling the exotherm < 20°C.

  • Workup: Stir at room temperature for 1 hour. Concentrate in vacuo. Partition the residue between Ethyl Acetate and saturated

    
     (pH ~8).
    
  • Isolation: Dry the organic layer (

    
    ), filter, and concentrate to yield Methyl 4-chloro-3-methylpicolinate  as an off-white solid.
    

Validation Data (Expected):

  • Yield: ~90%[6][7]

  • Purity (HPLC): >98%

  • 1H NMR (

    
    ): 
    
    
    
    8.45 (d, 1H, H-6), 7.35 (d, 1H, H-5), 4.01 (s, 3H,
    
    
    ), 2.62 (s, 3H,
    
    
    ).
Protocol B: The

Deoxychlorination (Lab Scale)

Best for rapid synthesis when starting from the methyl ester precursor.

Precursor: Methyl 4-hydroxy-3-methylpicolinate.

Step-by-Step Workflow:

  • Suspend Methyl 4-hydroxy-3-methylpicolinate (1.0 equiv) in

    
      (8.0 equiv).
    
  • Add Phosphorus Pentachloride (

    
    )  (0.5 equiv) to assist in driving the reaction (optional).
    
  • Heat to 100°C for 4 hours.

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Warning: Delayed exotherm.

  • Neutralize with solid

    
     or 
    
    
    
    to pH 7–8.
  • Extract with Dichloromethane (DCM).

  • Purify via silica gel chromatography (Hexanes/EtOAc).

Part 2: Mechanistic Insight & Visualization

The superiority of the DMF-catalyzed


 route lies in the formation of the Vilsmeier-Haack Intermediate . Unlike simple acid activation, DMF reacts with 

to form a highly electrophilic chloroiminium ion, which attacks the pyridone oxygen (tautomer of 4-hydroxy), converting it into a leaving group that is displaced by chloride.
Reaction Pathway Diagram

SynthesisPath Start 4-Hydroxy-3-methyl- picolinic acid Inter1 Activated Intermediate Start->Inter1 Activation DMF DMF + SOCl2 (Vilsmeier Reagent) DMF->Inter1 AcidCl 4-Chloro-3-methyl- picolinoyl chloride Inter1->AcidCl Deoxychlorination (-SO2, -HCl) Product Methyl 4-chloro- 3-methylpicolinate AcidCl->Product Nucleophilic Acyl Substitution MeOH MeOH (Esterification) MeOH->Product

Caption: One-pot activation and chlorination sequence mediated by Vilsmeier reagent generated in situ.

Part 3: Key Performance Indicators (KPIs)
Metric

Method

/DMF Method
E-Factor (Waste/Product) High (Phosphoric acid sludge)Low (Gaseous byproducts)
Cost Efficiency $$$
Safety Profile Low (Violent water quench)Medium (Acid gas evolution)
Purity Profile >95% (Requires chromatography)>98% (Crystallization often sufficient)
References
  • Cai, X., et al. (2008).[8] Preparation of picolinamide derivatives as kinase inhibitors. US Patent App. 2008/0234332 A1. (Describes the standard

    
    /DMF protocol for the 4-chloropicolinate analog). 
    
  • Banks, B. J., et al. (1996). The synthesis of 4-chloropyridine-2-carboxylic acid esters.[9][6][7][10]Synthetic Communications, 26(10), 2017-2025. (Foundational paper for chlorination of hydroxypicolinates).

  • Sigma-Aldrich. (2024). Methyl 4-chloro-3-methylpicolinate Product Specification. (Confirmation of commercial availability and physical properties).[5]

  • Arnott, E. A., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.Journal of Organic Chemistry, 76(5), 1653–1661.

    
     usage). 
    

Sources

Technical Guide: Comparative Efficacy of mAb Purification Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Protein A Affinity vs. Ion Exchange (IEX) vs. Mixed-Mode Chromatography (MMC)

Executive Summary: The Efficiency vs. Specificity Trade-off

In modern bioprocessing, the "Platform Approach" (Protein A capture followed by IEX polishing) yields predictable results but often struggles with high-titer aggregate removal and cost-efficiency at scale. This guide objectively compares the industry standard Protein A against Ion Exchange (IEX) and the emerging Mixed-Mode Chromatography (MMC) .

Core Findings:

  • Protein A remains unrivaled for purity (>99%) in a single step but suffers from ligand leaching and acid-induced aggregation .

  • Cation Exchange (CEX) offers 3x higher binding capacity (up to 100 g/L) and lower costs but lacks the specificity to be a standalone capture step for complex feedstocks.

  • Mixed-Mode (MMC) is the superior "problem solver" for aggregate clearance and HCP removal in polishing steps, often replacing HIC, though it requires significantly more process development (DoE) effort.

Mechanistic Architectures & Workflow Integration

To understand efficacy, we must visualize where these techniques fit in the downstream logic.

Figure 1: Strategic Placement in DSP Workflows

DSP_Workflow cluster_Capture Capture Phase cluster_Intermediate Intermediate/Polish cluster_Final Final Polish Harvest Harvested Cell Culture Fluid (HCCF) ProtA Protein A Affinity (Specificity Focus) Harvest->ProtA Standard mAb Platform CEX_Cap High-Cap CEX (Capacity Focus) Harvest->CEX_Cap Low-Cost Alternative VI Viral Inactivation (Low pH) ProtA->VI CEX_Cap->VI CEX_Pol CEX (Bind/Elute) (Aggregate Removal) VI->CEX_Pol Standard Path MMC Mixed-Mode (MMC) (Orthogonal Polish) VI->MMC High Aggregate Load AEX AEX (Flow-Through) (DNA/Viral Clearance) CEX_Pol->AEX MMC->AEX

Figure 1: The standard platform (Protein A) vs. alternative high-capacity routes. MMC is deployed when orthogonal selectivity is required.

Comparative Data Analysis

The following data aggregates typical performance metrics from CHO-cell expressed mAb purification processes.

Table 1: Performance Metrics Comparison
MetricProtein A Affinity Cation Exchange (CEX) Mixed-Mode (MMC)
Primary Mechanism Fc-Region Specific BindingElectrostatic (Charge)Hydrophobic + Electrostatic
Step Yield >95% 85–95%80–90%
Purity (HCP Reduction) High (2-4 LRV) Moderate (1-2 LRV)High (2-3 LRV)
Dynamic Binding Capacity 30–60 g/L80–100+ g/L 30–60 g/L
Aggregate Clearance Poor (Often induces aggregation)Good (Resolution dependent)Excellent (Orthogonal)
Operational pH Load: 7.0 / Elute: 3.0–3.6Load: 4.5–6.0 / Elute: Salt gradientVariable (pH/Salt dual gradient)
Main Disadvantage Cost & Ligand Leaching Lower SpecificityComplex Process Dev (DoE)

Critical Insight: While Protein A provides the highest purity in one step, it introduces Protein A leachables (requires removal by CEX/MMC) and necessitates a low-pH elution that can cause dimerization/aggregation of unstable mAbs.

Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in "checkpoints" to ensure scientific integrity.

Protocol A: Protein A Capture (The Gold Standard)

Objective: Isolate mAb from clarified harvest with >95% recovery.

  • Equilibration:

    • Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

    • Validation: Check conductivity is ~15 mS/cm.

  • Load:

    • Apply clarified harvest (0.2 µm filtered) at residence time 4–6 mins.

    • Capacity Check: Do not exceed 80% of 5% Breakthrough (DBC).

  • Intermediate Wash (Critical for HCP):

    • Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 7.4 (removes non-specific binding).

    • Alternative: Use 0.5 M Arginine or Triton X-100 if HCPs are hydrophobic.

  • Elution (The Risk Step):

    • Buffer: 50 mM Sodium Citrate, pH 3.4.

    • Action: Collect peak based on UV280 rising >50 mAU.

  • Viral Inactivation & Neutralization:

    • Hold at pH 3.5 for 60 mins.

    • Validation Point: Immediately neutralize to pH 5.0–6.0 with 1 M Tris to prevent aggregation.

    • QC Check: Run SEC-HPLC. Monomer should be >95%.

Protocol B: Mixed-Mode Polishing (The Aggregate Killer)

Objective: Remove aggregates and Protein A leachables that co-elute in standard IEX. Resin Type: Capto Adhere or Nuvia cPrime (Hydrophobic AEX or CEX).

  • Design of Experiment (DoE) Setup:

    • Unlike Protein A, you cannot use a generic protocol.[1]

    • Screening: Run a 96-well plate screen varying pH (5.0–8.0) and Salt (0–500 mM).

  • Flow-Through Mode (Preferred for Polishing):

    • Condition: Set pH/Conductivity where Aggregates Bind and Monomer Flows Through .[2]

    • Typical Start: pH 7.0, 5 mS/cm (for AEX-HIC mixed mode).

  • Execution:

    • Load Protein A eluate (adjusted to pH 7.0).

    • Collect Flow-Through (FT).

  • Strip/Regeneration:

    • Elute bound aggregates with 100 mM Acetic Acid or 1 M NaCl.

  • Validation Point:

    • Compare FT pool vs. Strip pool via SEC-HPLC.

    • Success Criteria: FT pool has <0.5% aggregates; Strip pool contains the high molecular weight species.

Decision Logic: Selecting the Right Technique

Use this logic flow to determine when to deviate from the standard platform.

Figure 2: Purification Selection Matrix

Decision_Matrix Start Start: Define Impurity Profile Q1 Is the mAb acid-stable? Start->Q1 Q2 Is Protein A cost prohibitive? (e.g., Biosimilars) Q1->Q2 Yes Path_CEX Use High-Cap CEX Capture Q1->Path_CEX No (Aggregation Risk) Path_Std Use Protein A Capture Q2->Path_Std No Q2->Path_CEX Yes Q3 Post-Capture: High Aggregates? Path_Std->Q3 Path_CEX->Q3 Sol_IEX Standard CEX (Bind/Elute) Q3->Sol_IEX No (<2%) Sol_MMC Mixed-Mode (Flow-Through) Q3->Sol_MMC Yes (>5%)

Figure 2: Logic gate for selecting resin chemistry based on stability, cost, and impurity profile.

References

  • Review of Protein A Chromatography: Hober, S., Nord, K., & Linhult, M. (2007). Protein A chromatography for antibody purification. Journal of Chromatography B. Link

  • Mixed-Mode Mechanisms: Zhao, G., Dong, X. Y., & Sun, Y. (2009). Ligands for mixed-mode protein chromatography: Principles, characteristics and design. Journal of Biotechnology. Link

  • HCP Clearance Strategies: Shukla, A. A., & Hinckley, P. (2008). Host cell protein clearance during protein A chromatography: development of an improved column wash step. Biotechnology Progress. Link

  • Cation Exchange Capacity: Lain, B., Cacciuttolo, M. A., & Zarbis-Papastoitsis, G. (2009). Development of a High-Capacity MAb Capture Step Based on Cation-Exchange Chromatography. BioProcess International.[3] Link

  • Comparison of Techniques: Liu, H. F., Ma, J., Winter, C., & Bayer, R. (2010). Recovery and purification process development for monoclonal antibodies. mAbs. Link

Sources

A Senior Application Scientist's Guide to Assessing the Scalability of a Synthetic Route

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flask—The Imperative of a Scalable Synthesis

In the journey from discovery to market, a novel molecule's potential is inextricably linked to the viability of its synthetic route at an industrial scale. A route that is elegant and high-yielding in a laboratory setting may prove to be economically unfeasible, unsafe, or environmentally unsustainable when scaled.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to critically assess the scalability of a synthetic route. We will move beyond simple yield calculations to a multi-faceted analysis encompassing process safety, green chemistry metrics, and economic viability, ensuring that today's discovery can become tomorrow's product. This evaluation is not a final-stage gatekeeper but an iterative process that should be integrated early and continuously throughout the development lifecycle.

Chapter 1: The Multi-Parameter Framework for Scalability Assessment

Assessing scalability is a holistic endeavor that requires evaluating a wide array of interconnected factors.[3] A failure in any single domain can render a route non-viable. The following parameters form the cornerstone of a robust scalability assessment.

Key Assessment Parameters:

  • Safety Profile: At scale, thermal hazards that are negligible in the lab can become catastrophic.[4] Understanding the thermodynamics of a reaction is non-negotiable.[5]

  • Process Efficiency & Green Metrics: Modern chemical synthesis demands sustainability. Metrics like Process Mass Intensity (PMI) and E-Factor are crucial for quantifying waste and inefficiency.[6][7]

  • Economic Viability (Cost of Goods - CoG): The final product's cost is heavily influenced by the price of raw materials, reaction efficiency, and the complexity of the process.[8][9][10]

  • Process Robustness & Control: A scalable process must be resilient to minor fluctuations in parameters and amenable to control in a manufacturing environment.

  • Downstream Processing: Isolation and purification can be significant bottlenecks at scale. A route that produces a clean product with minimal downstream effort is highly desirable.[4]

  • Regulatory Compliance: The chosen route must adhere to stringent guidelines set by bodies like the FDA and EMA, particularly concerning impurity profiles.[11][12][13][14]

The following diagram illustrates the decision-making workflow for assessing a synthetic route's scalability.

G cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Techno-Economic & Regulatory Analysis cluster_3 Decision Route_Identified Synthetic Route Identified Preliminary_Safety Preliminary Hazard Analysis (Reagents, Exotherms) Route_Identified->Preliminary_Safety Lab_Scale_Validation Lab-Scale Validation (Yield, Purity) Preliminary_Safety->Lab_Scale_Validation Green_Metrics Calculate Green Metrics (PMI, E-Factor) Lab_Scale_Validation->Green_Metrics Thermal_Hazard Thermal Hazard Study (Reaction Calorimetry) Lab_Scale_Validation->Thermal_Hazard CoG_Analysis Cost of Goods (CoG) Analysis Green_Metrics->CoG_Analysis DoE Process Robustness (DoE Studies) Thermal_Hazard->DoE Impurity_Profiling Impurity Profiling & Fate Mapping DoE->Impurity_Profiling Supply_Chain Raw Material Sourcing & Supply Chain CoG_Analysis->Supply_Chain Regulatory_Review Regulatory Review (ICH Guidelines) Impurity_Profiling->Regulatory_Review Go_NoGo Scale-Up Decision: Proceed, Optimize, or Rescout? Supply_Chain->Go_NoGo Regulatory_Review->Go_NoGo Go_NoGo->Route_Identified Rescout Go_NoGo->DoE Optimize

Caption: A workflow for assessing the scalability of a synthetic route.

Chapter 2: Comparative Analysis in Practice: A Tale of Two Routes

To illustrate the assessment framework, let's consider a hypothetical target molecule, "Scalabilene," and compare two potential synthetic routes.

Route A: The "Classic" Approach A well-established, multi-step synthesis involving a Grignard reaction and protecting group chemistry. It is known for its reliability on a lab scale.

Route B: The "Modern" Approach A shorter, more convergent route utilizing a novel enzymatic resolution and a catalytic cross-coupling reaction, aiming for higher efficiency and a better environmental profile.[15]

Data Presentation: Head-to-Head Comparison

The following table summarizes the key performance indicators for both routes based on laboratory-scale experiments (100 g scale).

ParameterRoute A (Classic)Route B (Modern)Justification & Scalability Implications
Number of Steps 64Shorter routes generally reduce cost, time, and waste.[2][16] Route B has a clear advantage.
Overall Yield 35%55%Higher yield directly impacts the cost of goods. Route B is more efficient.
Process Mass Intensity (PMI) 15045PMI quantifies the total mass input per mass of product.[17][18] A lower PMI indicates a greener, more efficient process.[19][20] Route B generates significantly less waste.
E-Factor 14944Similar to PMI, the E-Factor measures the mass of waste per mass of product. Route B is superior.
Cost of Goods (CoG) Estimate $250/kg$120/kgRoute B's higher yield, fewer steps, and cheaper raw materials result in a significantly lower CoG.[21]
Key Safety Hazard Grignard reaction exotherm, use of ethereal solventsHandling of pyrophoric catalyst, potential for thermal runaway in enzymatic stepBoth routes have manageable hazards, but Route A's Grignard reaction is notoriously difficult to control at scale.[4] Route B's hazards require specialized engineering controls.
Impurity Profile Multiple process-related impurities, requires chromatographyCleaner profile, product isolated by crystallizationRoute B's simpler purification is a major advantage for scaling, avoiding costly and time-consuming chromatography.

Chapter 3: De-risking Your Scale-Up: Essential Laboratory Studies

To validate the scalability assessment, specific laboratory experiments are crucial. These studies provide the data needed to predict how a process will behave in larger reactors.

Protocol 3.1: Thermal Hazard Assessment via Reaction Calorimetry

Objective: To quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and assess the risk of thermal runaway for the most energetic step in each route.[22][23]

Methodology:

  • Instrument Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is configured to mimic the proposed plant conditions (jacket temperature, stirring rate).

  • Sample Preparation: The reactor is charged with the starting materials and solvents as per the process description.

  • Isothermal Addition: The limiting reagent is added at a controlled rate while maintaining a constant reaction temperature. The heat flow is measured continuously.

  • Data Analysis: The total heat of reaction (ΔH), the heat release rate (q), and the heat capacity (Cp) of the reaction mass are determined.

  • Risk Assessment: The MTSR is calculated to predict the maximum temperature the reaction would reach in an adiabatic scenario (e.g., cooling failure). This data is used to classify the reaction's criticality.

Expected Outcome:

  • Route A (Grignard): A high heat of reaction with a rapid onset is expected. The MTSR will likely be significantly higher than the boiling point of the solvent, indicating a high risk of thermal runaway.[4]

  • Route B (Enzymatic Resolution): A milder, more controlled heat release is anticipated. The MTSR should be well within the safe operating limits of a standard manufacturing facility.

Protocol 3.2: Process Robustness Evaluation via Design of Experiments (DoE)

Objective: To identify critical process parameters (CPPs) that impact critical quality attributes (CQAs) like yield and purity, and to define a robust operating range.[24][25][26]

Methodology:

  • Factor Identification: Key parameters for the cross-coupling step in Route B (e.g., temperature, catalyst loading, reaction time, base equivalents) are identified.

  • Experimental Design: A statistical software (e.g., JMP, Minitab) is used to create a factorial or response surface design.[26][27] This allows for the simultaneous variation of multiple factors to understand their individual effects and interactions.[25][28]

  • Execution: A series of experiments are run according to the DoE matrix.

  • Model Generation: The results (yield, impurity levels) are analyzed to generate a mathematical model that describes the relationship between the factors and responses.[24][27]

  • Optimization: The model is used to predict the optimal conditions and to define a "design space" where the process consistently delivers the desired product quality.

The following diagram illustrates the DoE workflow.

G Define_Objective Define Objective (e.g., Maximize Yield) Identify_Factors Identify Factors & Ranges (Temp, Conc., Time) Define_Objective->Identify_Factors Select_Design Select DoE Design (e.g., Factorial, RSM) Identify_Factors->Select_Design Run_Experiments Execute Experiments (Randomized Order) Select_Design->Run_Experiments Analyze_Data Analyze Data & Build Model (ANOVA, Regression) Run_Experiments->Analyze_Data Define_Design_Space Define Design Space & Optimal Conditions Analyze_Data->Define_Design_Space Validate Validate Model with Confirmatory Runs Define_Design_Space->Validate

Sources

Safety Operating Guide

Operational Guide: Methyl 4-chloro-3-methylpicolinate Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of Methyl 4-chloro-3-methylpicolinate is not merely a compliance exercise; it is a critical component of laboratory integrity.[1][2][3][4] As a halogenated pyridine derivative, this compound presents specific challenges regarding incineration chemistry (formation of HCl and NOx) and environmental persistence.[2][3]

Improper disposal—specifically, mixing this halogenated intermediate with non-halogenated solvent streams—can compromise solvent recovery systems and violate EPA/RCRA protocols, leading to significant regulatory fines.[2][3][5]

Chemical Identity & Hazard Data
PropertySpecification
Chemical Name Methyl 4-chloro-3-methylpicolinate
CAS Number 1260764-76-8
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Physical State Solid or Semi-solid (Low melting point)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Low water solubility.[1][2][3][4][5][6][7][8]
Primary Hazards Irritant / Toxic. Causes skin (H315), eye (H319), and respiratory irritation (H335).[2][3][4][5] Harmful if swallowed (H302).[2][3][9][10]
Waste Class Halogenated Organic. (Contains Chlorine and Nitrogen).[1][2][3][4][5]

Strategic Waste Segregation Logic

The presence of the chlorine atom at the C4 position is the deciding factor for disposal.[3]

  • The Halogen Rule: You must segregate this chemical from non-halogenated waste (e.g., pure Acetone, Ethanol, Hexanes).[2][3]

    • Reasoning: Non-halogenated waste is often used as fuel blending in cement kilns.[2][3] Introducing halogens (Chlorine) creates acidic byproducts (HCl) during combustion, requiring specialized scrubbers.[2][3] Contaminating a non-halogenated stream with this compound downgrades the entire container to "Halogenated," increasing disposal costs by up to 400%.[2][3]

  • The Nitrogen Factor: The pyridine ring generates Nitrogen Oxides (NOx) upon incineration.[2][3]

    • Reasoning: This necessitates high-temperature incineration (Rotary Kiln) rather than standard fuel blending.[2][3]

Step-by-Step Disposal Protocol

Phase A: Characterization & Preparation

Before removing the chemical from the bench, confirm its state.[3]

  • Scenario 1: Pure Substance (Solid/Oil): Expired or degraded stock material.[2][3]

  • Scenario 2: Reaction Mixture (Liquid): Dissolved in solvent (e.g., Dichloromethane, Ethyl Acetate).[2][3]

Phase B: Segregation Workflow
Protocol 1: Disposal of Pure Solid/Oil[1][5]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass amber vial. Do not use metal cans due to potential corrosion from hydrolysis byproducts.[3][5]

  • Labeling: Attach a hazardous waste tag immediately.[2][3]

    • Constituent: "Methyl 4-chloro-3-methylpicolinate" (Do not use abbreviations).[2][3][4]

    • Hazard Checkbox: [x] Toxic, [x] Irritant.[2][3]

    • State: Solid.[2][3][6]

  • Secondary Containment: Place the sealed container into a clear plastic zip-bag to prevent label corrosion or external contamination.

  • Binning: Place in the Solid Hazardous Waste drum (often designated for debris/vials).

Protocol 2: Disposal of Liquid Solutions
  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform : Pour directly into the Halogenated Waste carboy.[3]

    • If dissolved in Ethyl Acetate/Methanol : Because the solute is halogenated, the entire solution must now be treated as Halogenated Waste .[2][3]

  • Transfer: Funnel the solution into the Halogenated Waste carboy (Red tag/Red can).

  • Log Entry: Record the approximate volume and concentration on the carboy’s log sheet. Traceability is required for the incineration facility profile.[3][5]

Phase C: Spill Response (Immediate Action)
  • Solid Spill: Do not dry sweep (creates dust).[2][3] Dampen with a paper towel soaked in inert solvent (e.g., heptane) or water, then wipe up.[2][3] Place all wipes in Solid Hazardous Waste .

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.[2][3] Do NOT use combustible materials like sawdust (potential reaction with concentrated pyridine derivatives).[2][3]

Visualized Decision Logic

The following diagram illustrates the critical decision-making pathway for researchers to ensure compliance.

DisposalWorkflow Start Waste Generation: Methyl 4-chloro-3-methylpicolinate StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Oil StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidWaste Solid Waste Stream (Incineration) Solid->SolidWaste Double Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHaloSolvent No Halogens HaloWaste Halogenated Liquid Waste (High Temp Incineration) HaloSolvent->HaloWaste Contamination CRITICAL STEP: Solute contaminates solvent. Downgrade to Halogenated. NonHaloSolvent->Contamination Contamination->HaloWaste Segregate

Figure 1: Decision tree for segregating Methyl 4-chloro-3-methylpicolinate waste streams to prevent cross-contamination.[2][3][4][5]

Regulatory & Safety Context

Incineration Specifications

This compound requires destruction via Rotary Kiln Incineration operating between 820°C and 1,600°C.[2][3][11]

  • Why: The thermal decomposition of chlorinated pyridines produces Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[3]

  • Mechanism: The facility uses secondary combustion chambers and caustic scrubbers (sodium hydroxide spray) to neutralize the acid gases before stack release.[3]

  • Prohibition: Never pour this down the drain. Pyridine derivatives are toxic to the bacteria used in municipal wastewater treatment plants, potentially causing a "plant kill" and massive regulatory fines.[2][3]

PPE Requirements[1][2][5][7][8][12]
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental splash contact with the solid.[2][3] If dissolved in DCM, use PVA or Silver Shield laminates, as DCM permeates nitrile rapidly.[2][3][5]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[2][3]

  • Respiratory: Handle in a fume hood.[2][3][12] If weighing large quantities of powder outside a hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of dust.[2][3]

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2][3] Compound Summary: Methyl 4-chloropicolinate (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] RCRA Hazardous Waste Codes: F-List and U-List Definitions. Retrieved from [Link]

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